molecular formula C22H24N2O8 B10761639 4-Epidoxycycline CAS No. 7164-70-7

4-Epidoxycycline

Katalognummer: B10761639
CAS-Nummer: 7164-70-7
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: SGKRLCUYIXIAHR-AKNGSSGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Doxycycline is a second-generation, broad-spectrum tetracycline antibiotic widely used in biomedical research to probe and inhibit bacterial protein synthesis. Its primary mechanism of action involves high-affinity binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the bacterial ribosome's acceptor site. This reversible inhibition effectively halts protein synthesis, making it a powerful tool for studying bacterial growth, gene expression, and the function of essential cellular processes in a controlled manner. Beyond its classical antibacterial applications, doxycycline is a cornerstone in molecular biology, particularly in the regulation of gene expression in inducible Tet-On and Tet-Off systems. In these models, the presence or absence of doxycycline precisely controls the transcription of target genes, allowing researchers to investigate gene function, signal transduction pathways, and disease mechanisms with temporal precision. Its high lipid solubility and excellent tissue penetration also make it valuable for in vivo research models. Furthermore, research-grade doxycycline is utilized in studies of anti-inflammatory and immunomodulatory mechanisms, as well as in the investigation of matrix metalloproteinase (MMP) activity in various disease contexts. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-AKNGSSGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2))
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0037653, DTXSID80992212
Record name Doxycycline
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
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Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER.
Record name Doxycycline
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Record name DOXYCYCLINE
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Color/Form

YELLOW, CRYSTALLINE POWDER

CAS No.

564-25-0, 7164-70-7, 24390-14-5
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
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Record name Doxycycline
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Record name Doxycycline
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
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Record name Doxycycline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
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Record name Doxycycline Hyclate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXYCYCLINE ANHYDROUS
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Record name DOXYCYCLINE
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Foundational & Exploratory

4-Epidoxycycline as a Metabolite of Doxycycline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline is a prominent metabolite and degradation product of the broad-spectrum antibiotic doxycycline.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its formation, analytical quantification, and its significant role in inducible gene expression systems. Understanding the characteristics of this metabolite is crucial for the development of stable doxycycline formulations and for its application in advanced biological research.

This compound is formed through the epimerization of doxycycline at the C-4 position.[1] This reversible reaction is influenced by factors such as pH and temperature, with acidic conditions (pH below 6) favoring greater stability of doxycycline.[3] Unlike its parent compound, this compound lacks significant antibiotic activity.[4] However, it retains the ability to interact with the tetracycline repressor protein (TetR), making it a valuable tool in tetracycline-inducible (Tet-On/Off) gene expression systems.[4][5] Its lack of antibiotic properties is advantageous in these systems as it allows for the regulation of gene expression without the confounding effects of antibacterial action on the host or its microbiome.[4]

Data Presentation

Quantitative Analytical Data

The following tables summarize key quantitative parameters for the analysis of doxycycline and this compound using high-performance liquid chromatography (HPLC).

ParameterDoxycyclineThis compoundMethodReference
Linearity Range (µg/mL)0.5 - 1500.5 - 18HPLC-UV[2]
Linearity Range (µg/mL)30 - 300-RP-HPLC[6]
Limit of Detection (LOD) (µg/mL)0.02-RP-HPLC[6]
Limit of Quantification (LOQ) (µg/mL)0.1-RP-HPLC[6]
Recovery (%)98.7 - 100.688.0 - 112.0HPLC-UV[2]
Recovery from Liver (%)63 ± 3.8-HPLC-Fluorescence[7]
Recovery from Muscle (%)66 ± 3.1-HPLC-Fluorescence[7]

Table 1: Linearity, Detection Limits, and Recovery Data for HPLC Analysis. This table presents the reported ranges of linearity, limits of detection and quantification, and percentage recovery for the analysis of doxycycline and this compound.

Forced Degradation Studies of Doxycycline

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

Stress ConditionDurationTemperature (°C)Degradation (%)Reference
0.1 M HCl12 hours60Significant[8][9]
0.1 M NaOH--More than acid[9]
3% H₂O₂24 hoursRoom TempModerate[8]
Thermal90 days7027 - 55[1]
Photolysis (Sunlight)6 hours-Minimal[8]

Table 2: Summary of Doxycycline Degradation under Various Stress Conditions. This table outlines the conditions and extent of doxycycline degradation, which leads to the formation of this compound and other related substances.

Experimental Protocols

Stability-Indicating HPLC Method for Doxycycline and this compound

This protocol describes a reversed-phase HPLC method for the simultaneous quantification of doxycycline and its degradation product, this compound.[2]

Chromatographic Conditions:

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 mL of triethylamine, adjusted to pH 8.5.

  • Mobile Phase B: Methanol

  • Gradient Program: A suitable gradient program should be developed to ensure adequate separation.

  • Flow Rate: 1.7 mL/min

  • Column Temperature: 55°C

  • Detection: UV at 270 nm

  • Injection Volume: 25 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve doxycycline hyclate and this compound reference standards in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5-150 µg/mL for doxycycline and 0.5-18 µg/mL for this compound).[2]

  • Sample Preparation (from tablets): a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to a specific amount of doxycycline. c. Extract the active ingredient with a suitable solvent (e.g., methanol) using sonication. d. Dilute the extract to a suitable concentration within the calibration range. e. Filter the final solution through a 0.45 µm filter before injection.[1]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on doxycycline as per ICH guidelines.[10][11]

Stress Conditions:

  • Acid Hydrolysis: Dissolve doxycycline in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 12 hours).[8] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve doxycycline in 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of doxycycline with 3% hydrogen peroxide at room temperature for up to 24 hours.[8]

  • Thermal Degradation: Expose solid doxycycline powder to dry heat (e.g., 70°C) for an extended period (e.g., up to 90 days).[1]

  • Photodegradation: Expose a solution of doxycycline or the solid powder to UV light (e.g., 254 nm) or sunlight for a defined duration.[8]

Analysis: Analyze the stressed samples at different time points using the validated stability-indicating HPLC method described above to quantify the remaining doxycycline and the formed this compound and other degradants.

In Vitro Regulation of HER2 Expression using the Tet-On System

This protocol provides a general framework for an in vitro experiment to demonstrate the regulation of a target gene (e.g., HER2) expression by this compound in a Tet-On inducible system.

Materials:

  • A mammalian cell line stably transfected with a Tet-On Advanced® transactivator plasmid and a response plasmid containing the HER2 gene under the control of a tetracycline-responsive element (TRE).

  • This compound solution of known concentration.

  • Doxycycline solution (as a positive control).

  • Cell culture reagents.

  • Reagents for Western blotting or qRT-PCR.

Procedure:

  • Cell Seeding: Seed the engineered cells in appropriate culture plates and allow them to adhere overnight.

  • Induction: Treat the cells with varying concentrations of this compound or doxycycline. Include an untreated control group.

  • Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for gene expression.

  • Analysis of HER2 Expression:

    • Western Blotting: Lyse the cells and perform Western blot analysis using an anti-HER2 antibody to detect the level of HER2 protein expression.

    • qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the relative mRNA levels of the HER2 gene.

  • Data Analysis: Quantify the levels of HER2 protein or mRNA and compare the induction efficiency of this compound with that of doxycycline.

Mandatory Visualization

Signaling Pathway of the Tet-On/Off Inducible Gene Expression Systems

The following diagram illustrates the mechanism of the Tet-On and Tet-Off systems for inducible gene expression, where doxycycline or this compound acts as the inducing agent.

Tet_System cluster_TetOff Tet-Off System cluster_TetOn Tet-On System Dox_Off Doxycycline / This compound (Effector) tTA_Off tTA (Transactivator) Dox_Off->tTA_Off Binds & Inactivates TRE_Off TRE (Tetracycline Response Element) tTA_Off->TRE_Off Binds in absence of Dox Gene_Off Target Gene (e.g., HER2) TRE_Off->Gene_Off Activates Transcription Protein_Off Protein Gene_Off->Protein_Off Translation Dox_On Doxycycline / This compound (Effector) rtTA_On rtTA (Reverse Transactivator) Dox_On->rtTA_On Binds & Activates TRE_On TRE (Tetracycline Response Element) rtTA_On->TRE_On Binds in presence of Dox Gene_On Target Gene (e.g., HER2) TRE_On->Gene_On Activates Transcription Protein_On Protein Gene_On->Protein_On Translation

Caption: Mechanism of Tet-On and Tet-Off inducible gene expression systems.

Experimental Workflow for the Analysis of this compound

This diagram outlines the logical workflow for the quantification of this compound in a pharmaceutical sample.

Workflow start Start: Pharmaceutical Sample (e.g., Doxycycline Tablets) sample_prep Sample Preparation (Crushing, Weighing, Extraction, Dilution) start->sample_prep hplc_analysis HPLC Analysis (Isocratic/Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 270 nm) hplc_analysis->data_acquisition validation Method Validation (Linearity, Accuracy, Precision) hplc_analysis->validation quantification Quantification (Peak Area Integration, Calibration Curve) data_acquisition->quantification result Result: Concentration of Doxycycline & this compound quantification->result

Caption: Workflow for the quantification of this compound in pharmaceuticals.

References

An In-depth Technical Guide to the Chemical Structure and Properties of 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline is a tetracycline derivative that has garnered significant interest in the scientific community, not for its antimicrobial properties, but for its role as a key regulator in inducible gene expression systems. As the C4-epimer and a primary hepatic metabolite of the broad-spectrum antibiotic doxycycline, this compound presents a unique chemical profile. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in molecular biology, with a focus on data presentation and experimental methodologies.

Chemical Structure and Identification

This compound is structurally distinct from its parent compound, doxycycline, only in the stereochemistry at the C4 position of the tetracycline ring. This seemingly minor alteration has profound implications for its biological activity.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[1]
CAS Number 6543-77-7[1][2][3]
Molecular Formula C₂₂H₂₄N₂O₈[1][3]
Molecular Weight 444.43 g/mol [1]
SMILES C[C@@H]1[C@H]2--INVALID-LINK--[C@H]3--INVALID-LINK--C(=C(C(=O)N)C(=O)[C@@]3(O)C(=C2C(=O)c4c(O)cccc14)O)O[1]
InChI Key VXVNYCRICCVPTD-VQSWTBCZSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While specific quantitative data for this compound is limited, the properties of its parent compound, doxycycline, provide a valuable reference point.

Table 2: Physicochemical Properties of this compound and Doxycycline

PropertyThis compoundDoxycycline (for comparison)
Appearance Yellow crystalline powderYellow crystalline powder
Solubility Slightly soluble in DMSO and methanol[3]Doxycycline Hyclate: Soluble in water, methanol, and ethanol. Sparingly soluble in acetone and chloroform. Insoluble in ether.[4] Doxycycline Monohydrate: Sparingly soluble in water, slightly soluble in alcohol and methylene chloride.[5]
Specific Optical Rotation Data not available[α]²⁵D = -110° (c=1 in 0.01 N methanolic HCl) for doxycycline hydrochloride[6]
pKa Data not availablepKa' = 3.09 (for protonation)[7]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. Due to the scarcity of publicly available spectra for this compound, representative data for doxycycline is presented below.

Mass Spectrometry

Mass spectrometry of doxycycline and its epimers reveals characteristic fragmentation patterns. Under positive electrospray ionization (ESI+), doxycycline typically shows a parent ion at m/z 445.12 [M+H]⁺. Key fragment ions are observed at m/z 428.14, 321.11, and 153.99[8]. The fragmentation of this compound is expected to be very similar, with subtle differences in ion abundances that can be used to distinguish between the epimers[9].

Infrared (IR) Spectroscopy

The FTIR spectrum of doxycycline exhibits characteristic absorption bands corresponding to its functional groups. These include:

  • 3000-3500 cm⁻¹: ν(OH) and ν(NH) stretching vibrations.

  • 1700-1600 cm⁻¹: C=O and C=C stretching vibrations.

  • 1610 cm⁻¹: Amide I band.

  • 1570 cm⁻¹: Amide II band[10].

The IR spectrum of this compound is predicted to be nearly identical to that of doxycycline due to the presence of the same functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Epimerization of Doxycycline to this compound

This compound is formed from doxycycline through a process of epimerization, which can be influenced by factors such as pH and heat. While a specific, detailed protocol for the preparative synthesis of this compound is not widely published, the general principle involves the controlled degradation of doxycycline under acidic conditions.

Principle of Epimerization: The epimerization at the C4 position of the tetracycline ring is a reversible reaction that is favored under acidic conditions (pH < 5). The equilibrium between doxycycline and this compound can be shifted towards the formation of the epimer by dissolving doxycycline in an acidic solution and allowing it to stir at a controlled temperature. The progress of the reaction can be monitored by HPLC.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is the primary analytical technique for the separation and quantification of this compound from doxycycline and other related impurities.

Table 3: Example HPLC Method for Doxycycline and this compound Separation

ParameterCondition
Column Reversed-phase C8 (e.g., Waters XBridge BEH C8, 150 x 4.6 mm, 3.5 µm)[13] or Porous Graphitic Carbon (PGC)[14]
Mobile Phase A 25 mM Potassium Phosphate buffer, 2 mM EDTA, 0.5 mL Triethylamine, pH 8.5[13]
Mobile Phase B Methanol[13]
Gradient A gradient program is typically used.
Flow Rate 1.7 mL/min[13]
Column Temperature 55°C[13]
Detection UV at 270 nm[13]
Injection Volume 25 µL[13]
Retention Times Doxycycline: ~9.8 min; this compound: ~6.4 min[13]

Detailed Methodological Steps for HPLC Analysis:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

    • Prepare a series of working standards by diluting the stock solution to known concentrations covering the expected range of the samples.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared standards and samples onto the column.

    • Run the gradient program and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Role in Inducible Gene Expression: The Tet-On/Tet-Off System

The most significant application of this compound is as an alternative to doxycycline in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems[3]. These systems allow for the precise temporal and quantitative control of gene expression in eukaryotic cells. The key advantage of using this compound is its lack of antibiotic activity, which avoids the potential for disrupting the microbiome in in vivo studies.

Mechanism of Action in the Tet-On System

The Tet-On system relies on a reverse tetracycline-controlled transactivator (rtTA) protein. This engineered protein is a fusion of the reverse Tet Repressor (rTetR) and a transcriptional activation domain (e.g., VP16)[13][15].

  • In the absence of an effector (Doxycycline or this compound): The rtTA protein is in a conformation that prevents it from binding to the Tetracycline Response Element (TRE) in the promoter region of the target gene. Consequently, transcription is "off".

  • In the presence of an effector: this compound (or doxycycline) binds to the rtTA protein, inducing a conformational change[16]. This allows the rtTA-effector complex to bind to the TRE, recruiting the transcriptional machinery and activating the expression of the target gene ("on")[15][16].

Tet_On_System cluster_0 Without this compound (Gene OFF) cluster_1 With this compound (Gene ON) rtTA_inactive rtTA TRE_off TRE rtTA_inactive->TRE_off No Binding Gene_off Target Gene TRE_off->Gene_off No Transcription 4ED This compound rtTA_active rtTA-4ED Complex 4ED->rtTA_active Binding TRE_on TRE rtTA_active->TRE_on Binding Gene_on Target Gene TRE_on->Gene_on Activation Transcription Transcription & Translation Protein Protein Product Transcription->Protein

Caption: Mechanism of the Tet-On inducible gene expression system with this compound.

Experimental Workflow for Gene Induction

The following diagram illustrates a typical experimental workflow for using this compound to induce gene expression in a cell culture model.

Gene_Induction_Workflow Start Start: Cells expressing rtTA and a TRE-driven target gene Culture Culture cells under standard conditions Start->Culture Add_4ED Add this compound to culture medium to the desired final concentration Culture->Add_4ED Prepare_4ED Prepare this compound stock solution (e.g., in DMSO or ethanol) Prepare_4ED->Add_4ED Incubate Incubate for a specified time (e.g., 24-48 hours) Add_4ED->Incubate Harvest Harvest cells for analysis Incubate->Harvest Analysis Analyze target gene expression (e.g., qPCR, Western Blot, etc.) Harvest->Analysis

Caption: Experimental workflow for inducing gene expression using this compound.

Conclusion

This compound is a valuable tool for researchers utilizing tetracycline-inducible gene expression systems. Its chemical relationship to doxycycline makes its properties predictable, while its lack of antibiotic activity offers a distinct advantage for in vivo studies. This guide has provided a consolidated resource on the chemical structure, properties, and analytical methodologies for this compound, which should aid in its effective application in research and development. As with any specialized chemical, it is recommended to consult the certificate of analysis for lot-specific data.

References

Synthesis and Purification of 4-Epidoxycycline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the preparation of 4-epidoxycycline, a key metabolite of the antibiotic doxycycline. This document outlines the synthesis via epimerization and subsequent purification methods essential for research applications.

This compound, the C4-epimer of doxycycline, is a crucial compound in biomedical research. Unlike its parent compound, this compound lacks antibiotic activity, making it an invaluable tool for studying the non-antibiotic effects of tetracyclines and for use in tetracycline-inducible gene expression systems (Tet-On/Tet-Off) without confounding antibacterial effects.[1][2] This guide details the common methods for its synthesis through the epimerization of doxycycline and subsequent purification for research purposes.

Synthesis of this compound via Epimerization

The primary route for obtaining this compound for research is through the epimerization of doxycycline.[3] This process involves the stereochemical inversion at the C4 position of the doxycycline molecule. The equilibrium between doxycycline and this compound is influenced by factors such as pH, temperature, and light exposure.[3][4][5]

Experimental Protocol: Acid-Catalyzed Epimerization of Doxycycline

This protocol describes the conversion of doxycycline to this compound in an acidic solution.

Materials:

  • Doxycycline hyclate

  • Hydrochloric acid (HCl), 1.0 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (THF)

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Dissolution: Prepare a solution of doxycycline hyclate in a mixture of acetonitrile and water.

  • Acidification: Adjust the pH of the solution to 2.5 using 1.0 M HCl.[5] This acidic condition facilitates the epimerization process.

  • Incubation: Stir the solution at a controlled temperature. Elevated temperatures can accelerate the degradation of doxycycline to form other byproducts, so careful temperature control is necessary.[4][5] Monitoring the reaction progress by HPLC is recommended to determine the optimal incubation time for maximizing the yield of this compound.

  • Neutralization: Once the desired level of epimerization is achieved (as determined by HPLC analysis), neutralize the solution to a pH of approximately 7.0 to quench the reaction.

  • Storage: Store the resulting solution at -20°C to minimize further degradation or reversion to doxycycline.[6]

Purification of this compound

High-performance liquid chromatography (HPLC) is the most effective method for separating this compound from the reaction mixture containing residual doxycycline and other degradation products.[3][5][6]

Experimental Protocol: HPLC Purification

This protocol provides a general framework for the purification of this compound using a C8 or C18 reversed-phase column.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C8 or C18 column (e.g., µ-Bondapak C8, 4.6 x 150-mm, 5-µm particle size)[5]

Mobile Phase:

  • A common mobile phase consists of a mixture of acetonitrile, water, and tetrahydrofuran (THF). A typical ratio is 29.5:70:0.5 (v/v/v).[5]

  • The pH of the mobile phase should be adjusted to 2.5 with 1.0 M HCl to ensure good peak shape and separation.[5]

Procedure:

  • System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5]

  • Sample Injection: Inject the neutralized reaction mixture onto the column.

  • Elution and Detection: Elute the components isocratically with the mobile phase. Monitor the separation at a wavelength of 350 nm.[5] this compound will elute as a distinct peak, separated from doxycycline and other impurities.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

ParameterValueReference
Synthesis (Epimerization)
Optimal pH for Epimerization2.5[5]
Purification (HPLC)
HPLC Columnµ-Bondapak C8 (4.6 x 150-mm, 5-µm)[5]
Mobile Phase CompositionAcetonitrile:Water:THF (29.5:70:0.5, v/v/v)[5]
Mobile Phase pH2.5[5]
Flow Rate1.0 mL/min[5]
UV Detection Wavelength350 nm[5]
Analytical
This compound Molecular Weight444.4 g/mol [7]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and the epimerization pathway.

Synthesis_Purification_Workflow cluster_synthesis Synthesis via Epimerization cluster_purification Purification Doxycycline Doxycycline Solution Acidification Acidification (pH 2.5) Doxycycline->Acidification Add HCl Incubation Controlled Incubation Acidification->Incubation Stir Neutralization Neutralization Incubation->Neutralization Quench Reaction HPLC Preparative HPLC Neutralization->HPLC Inject Sample Fraction_Collection Fraction Collection HPLC->Fraction_Collection Collect 4-ED Peak Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_4ED Pure this compound Solvent_Evaporation->Pure_4ED

Caption: Workflow for the synthesis and purification of this compound.

Epimerization_Pathway Doxycycline Doxycycline Epidoxycycline This compound Doxycycline->Epidoxycycline Epimerization (Acidic Conditions, Heat, Light)

Caption: Reversible epimerization between doxycycline and this compound.

References

The Emergence of a Key Epimer: A Technical Guide to the Discovery and History of 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epidoxycycline, the C4-epimer of the broad-spectrum antibiotic doxycycline, represents a significant molecule in both pharmaceutical stability studies and advanced genetic engineering. Initially identified as a principal degradation product and hepatic metabolite of its parent compound, this compound has garnered considerable attention for its unique characteristic: the retention of gene regulatory properties in the tetracycline-inducible (Tet-On/Tet-Off) systems without concurrent antibiotic activity. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its formation through forced degradation and its subsequent analysis. Furthermore, this document presents quantitative data from various stability studies and illustrates the key chemical pathways and its mechanism of action in gene expression systems through detailed diagrams.

Introduction: From Degradant to valuable Research Tool

The history of this compound is intrinsically linked to the development and characterization of its parent drug, doxycycline. Doxycycline, a second-generation semi-synthetic tetracycline, was introduced by Pfizer in 1967 and became a cornerstone of antibiotic therapy.[1] In the course of routine stability and metabolic studies of doxycycline, its C4-epimer, this compound, was identified as a naturally occurring variant.[2][3]

The epimerization of tetracyclines at the C4 position was a known phenomenon, with early studies on tetracycline itself dating back to the late 1950s.[4] This reversible reaction, influenced by factors such as pH and heat, leads to a stereoisomer with significantly reduced or absent antibacterial activity.[5][6] While initially considered an inactive impurity, the discovery that this compound retains the ability to bind to the tetracycline repressor protein (TetR) has led to its adoption as a valuable tool in molecular biology.[7][8] Specifically, its use in Tet-On/Tet-Off gene expression systems allows for the regulation of gene expression without the confounding effects of antibiotics on cellular processes or gut microbiota in animal models.[7]

Physicochemical Properties

This compound shares the same molecular formula and weight as doxycycline but differs in the stereochemistry at the C4 position of the tetracycline ring. This seemingly minor alteration has profound implications for its biological activity.

PropertyValueSource
Molecular Formula C22H24N2O8[9]
Molecular Weight 444.4 g/mol [9]
CAS Number 6543-77-7[9]
IUPAC Name (4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[9]
Synonyms 4-epi-Doxycycline, 6-Deoxy-4-epioxytetracycline, Doxycycline EP Impurity C[9][10][11]

Formation of this compound: A Matter of Stability

This compound is primarily formed through the degradation of doxycycline under various stress conditions. The most influential factors are acidic pH and elevated temperatures.[5][6]

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of doxycycline degradation and, where specified, the formation of its major degradation products, including this compound, under different stress conditions.

Stress ConditionConcentration/DurationTemperature% Degradation of DoxycyclineAnalytical MethodReference
Acid Hydrolysis0.1 M HClNot Specified>50%UV-Vis[6][12]
Base Hydrolysis0.1 M NaOHNot Specified>70%UV-Vis[6][12]
Oxidative3% H2O2Not Specified~30-40%UV-Vis[6][12]
Thermal70°C for 48 hours70°CNot SpecifiedRP-HPLC[13]
Photolytic (UV)UV light for 5 hoursAmbientNot SpecifiedRP-HPLC[13][14]
Daylight Exposure5.5 days40°C5.3%HPLC-DAD[15]

Note: The percentage of this compound formation is not always explicitly quantified in all degradation studies, which often focus on the loss of the parent compound.

Experimental Protocols

Forced Degradation of Doxycycline to Generate this compound

This protocol outlines a general procedure for the forced degradation of doxycycline to induce the formation of this compound for analytical purposes.

Materials:

  • Doxycycline hyclate

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • Deionized water

  • pH meter

  • Heating apparatus (e.g., water bath, oven)

  • UV lamp

Procedure:

  • Preparation of Doxycycline Stock Solution: Prepare a stock solution of doxycycline hyclate in deionized water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the doxycycline stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). Periodically withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6][12][13]

  • Base Hydrolysis: Mix an aliquot of the doxycycline stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified duration (e.g., 30-90 minutes). Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute for analysis.[6][12][16]

  • Oxidative Degradation: Mix an aliquot of the doxycycline stock solution with an equal volume of 3% H2O2. Store the solution at room temperature, protected from light, for a set time (e.g., 24 hours). Dilute the sample for analysis.[6][12][13]

  • Thermal Degradation: Place a solution of doxycycline in a temperature-controlled environment (e.g., 70°C) for an extended period (e.g., 48 hours).[13]

  • Photolytic Degradation: Expose a solution of doxycycline to UV light (e.g., 254 nm) for a defined duration (e.g., 5 hours).[13][14]

HPLC Method for the Separation and Quantification of this compound

This protocol provides a representative HPLC method for the analysis of doxycycline and its degradation products, including this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (e.g., 50 mM, pH 2.5)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

Chromatographic Conditions (Example): [13]

  • Mobile Phase: Methanol-50 mM ammonium acetate buffer (containing 0.1% v/v TFA and 0.1% v/v TEA, pH 2.5) (50:50 v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of doxycycline and, if available, this compound at known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks of doxycycline and this compound based on their retention times compared to the standards. Quantify the compounds by comparing their peak areas to the calibration curve generated from the standard solutions.

Visualizations

Doxycycline Degradation Pathway

The following diagram illustrates the primary degradation pathways of doxycycline, leading to the formation of this compound and other related substances.

Doxycycline_Degradation Doxycycline Doxycycline Epidoxycycline This compound Doxycycline->Epidoxycycline Epimerization (Acidic pH, Heat) Metacycline Metacycline Doxycycline->Metacycline Dehydration (Heat) Six_Epidoxycycline 6-Epidoxycycline Doxycycline->Six_Epidoxycycline Epimerization (Heat)

Caption: Primary degradation pathways of doxycycline.

Role of this compound in the Tet-On Gene Expression System

This diagram illustrates the mechanism of the Tet-On system, highlighting the role of this compound as an inducer.

Tet_On_System cluster_0 In the Absence of Inducer cluster_1 In the Presence of Inducer rtTA rtTA (inactive) TRE Tetracycline Response Element (TRE) Gene Gene of Interest (OFF) TRE->Gene No Transcription Inducer This compound (or Doxycycline) rtTA_active rtTA (active) Inducer->rtTA_active binds to TRE2 Tetracycline Response Element (TRE) rtTA_active->TRE2 binds to Gene2 Gene of Interest (ON) TRE2->Gene2 Transcription Initiated

Caption: Mechanism of the Tet-On inducible gene expression system.

Conclusion

The journey of this compound from an overlooked degradation product to a refined tool for genetic research underscores the importance of thorough characterization of all molecular species in pharmaceutical development. While its discovery was a consequence of studying the instability of doxycycline, its unique profile—retaining the ability to modulate the Tet system without exerting antibiotic pressure—has secured its place in the modern molecular biologist's toolkit. This guide provides a foundational understanding of this compound, offering researchers and drug development professionals the necessary technical details to appreciate its significance and utilize it in their work. Further research into the kinetics of its formation and potential other biological activities will undoubtedly continue to expand our understanding of this fascinating epimer.

References

A Comparative Analysis of the Biological Activities of Doxycycline and its Metabolite, 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of the broad-spectrum antibiotic doxycycline and its primary hepatic metabolite, 4-epidoxycycline. While structurally similar, these two molecules exhibit markedly different biological functions. Doxycycline is a potent bacteriostatic agent with well-established anti-inflammatory properties. In contrast, this compound, a C-4 epimer of the parent compound, is notable for its lack of antibacterial activity. However, it retains the ability to regulate gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems with an efficacy comparable to that of doxycycline. This key difference makes this compound a valuable tool in molecular biology research, allowing for the control of gene expression without the confounding effects of antibiotic pressure on microbial flora. This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols relevant to the study and application of both compounds.

Introduction

Doxycycline, a second-generation tetracycline antibiotic, has been in clinical use since 1967.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal A site.[1][2][3] This bacteriostatic effect is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Beyond its antimicrobial properties, doxycycline also exhibits anti-inflammatory and immunomodulatory effects.[2]

This compound is the principal metabolite of doxycycline, formed in the liver. The key structural difference lies in the stereochemistry at the C-4 position of the tetracycline ring. This seemingly minor alteration results in a profound functional change: a near-complete loss of antibacterial activity.[2][3] Despite this, this compound is as efficient as doxycycline in modulating the Tet-On and Tet-Off gene expression systems, which are powerful tools for inducible gene regulation in eukaryotic cells.[3][4] This unique profile makes this compound an ideal alternative to doxycycline in research settings where the antibiotic effects are undesirable, such as studies involving the gut microbiome.[3][4]

Comparative Biological Activity: A Quantitative Overview

The most striking difference in the biological activity of doxycycline and this compound is their effect on bacterial growth. This is quantitatively represented by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Microorganism Doxycycline MIC (µg/mL) This compound MIC (µg/mL) Reference
Escherichia coli2 - 128> 128 (Inactive)[5][6][7]
Staphylococcus aureus0.5 - 4> 128 (Inactive)[5]
Streptococcus pneumoniae≤ 0.25 - 1> 128 (Inactive)[7]
Pseudomonas aeruginosa4 - 64> 128 (Inactive)[5]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Doxycycline and this compound. While doxycycline shows significant bacteriostatic activity against a range of bacteria, this compound is largely inactive, with MIC values exceeding testable concentrations. This is attributed to the epimerization at the C-4 position, which is critical for antibacterial efficacy.[2]

In the context of inducible gene expression, both compounds exhibit comparable efficacy. A study by Eger et al. (2004) demonstrated that in a conditional mouse model, both doxycycline and this compound administered at 7.5 mg/mL in drinking water or 10 mg/kg body weight via subcutaneous injection resulted in over 95% tumor remission within 7 days by controlling the expression of the HER2 oncogene.[3][4] This indicates that for the purpose of gene regulation, the two molecules can be used interchangeably, with this compound offering the advantage of lacking antibiotic side effects.[3][4]

Mechanisms of Action

Antibacterial Activity of Doxycycline

Doxycycline exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 16S rRNA of the 30S ribosomal subunit, sterically hindering the binding of aminoacyl-tRNA to the A-site. This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and preventing bacterial growth.

G Mechanism of Doxycycline's Antibacterial Action Doxycycline Doxycycline Binding Binding to 16S rRNA Doxycycline->Binding Ribosome_30S Bacterial 30S Ribosomal Subunit Ribosome_30S->Binding tRNA_Block Blocks Aminoacyl-tRNA Binding to A-site Binding->tRNA_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA_Block->Protein_Synthesis_Inhibition Bacteriostatic_Effect Bacteriostatic Effect (Inhibition of Bacterial Growth) Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Caption: Doxycycline's inhibition of bacterial protein synthesis.

Regulation of Gene Expression: The Tet-On/Tet-Off Systems

Both doxycycline and this compound can be used to control gene expression in genetically engineered eukaryotic cells through the Tet-On and Tet-Off systems. These systems rely on a tetracycline-controlled transactivator (tTA) or a reverse tTA (rtTA).

  • Tet-Off System: The tTA protein binds to the tetracycline response element (TRE) in the promoter of the target gene, activating its transcription. In the presence of doxycycline or this compound, the transactivator undergoes a conformational change, preventing it from binding to the TRE and thus switching gene expression off.

  • Tet-On System: The rtTA protein can only bind to the TRE and activate transcription in the presence of doxycycline or this compound. When the inducer is removed, transcription ceases.

G Logical Workflow of Tet-On and Tet-Off Systems cluster_tet_off Tet-Off System cluster_tet_on Tet-On System Dox_Off Doxycycline or This compound tTA_Off tTA Dox_Off->tTA_Off binds & inhibits No_Transcription_Off No Transcription TRE_Off TRE tTA_Off->TRE_Off binds & activates tTA_Off->No_Transcription_Off cannot bind TRE Gene_X_Off Gene X TRE_Off->Gene_X_Off drives Transcription_Off Transcription Gene_X_Off->Transcription_Off Dox_On Doxycycline or This compound rtTA_On rtTA Dox_On->rtTA_On binds & activates TRE_On TRE rtTA_On->TRE_On binds & activates No_Transcription_On No Transcription rtTA_On->No_Transcription_On inactive Gene_X_On Gene X TRE_On->Gene_X_On drives Transcription_On Transcription Gene_X_On->Transcription_On

Caption: Control of gene expression by Tet-On and Tet-Off systems.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of doxycycline against a bacterial strain. The same protocol can be used for this compound, though high concentrations will be required to observe any, if at all, inhibition.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Doxycycline and this compound stock solutions

  • Sterile saline

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a 2-fold serial dilution of doxycycline and this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL for doxycycline.

  • Inoculum Preparation:

    • From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a positive control well (containing only CAMHB and inoculum) and a negative control well (containing only CAMHB).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (no turbidity) compared to the positive control. This can be assessed visually or with a plate reader.

G Workflow for MIC Determination by Broth Microdilution Start Start Prepare_Antibiotics Prepare Serial Dilutions of Doxycycline/4-Epidoxycycline in 96-well plate Start->Prepare_Antibiotics Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Antibiotics->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Protocol for determining Minimum Inhibitory Concentration (MIC).

In Vivo Induction of Gene Expression in a Mouse Model

This protocol describes the administration of doxycycline or this compound to mice for the induction of a target gene in a Tet-On system.

Materials:

  • Transgenic mice carrying the rtTA and TRE-gene of interest constructs

  • Doxycycline hyclate or this compound

  • Drinking water with 5% sucrose (optional, to improve palatability)

  • Light-protected water bottles

Procedure:

  • Preparation of Doxycycline/4-Epidoxycycline Solution:

    • Dissolve doxycycline hyclate or this compound in the drinking water to the desired final concentration (e.g., 2 mg/mL or 7.5 mg/mL).[3][4][8] The addition of 5% sucrose is recommended to mask any bitter taste.

    • Prepare the solution fresh and protect it from light, as tetracyclines are light-sensitive.

  • Administration:

    • Replace the regular drinking water of the experimental mice with the doxycycline or this compound solution.

    • For subcutaneous administration, dissolve the compound in a sterile vehicle and inject at the desired dosage (e.g., 10 mg/kg body weight).[3][4]

  • Monitoring and Sample Collection:

    • Monitor the mice for any adverse effects.

    • At the desired time points, collect tissues for analysis of target gene expression (e.g., by Western blot, qPCR, or immunohistochemistry).

  • Analysis of Gene Expression (Western Blot Example):

    • Homogenize collected tissues and extract proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the protein product of the induced gene.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein using a chemiluminescent substrate.

Conclusion

Doxycycline and its metabolite, this compound, present a fascinating case of how a subtle stereochemical change can dramatically alter biological activity. While doxycycline remains a clinically important antibiotic with a broad spectrum of activity, the non-antibiotic nature of this compound makes it a superior tool for researchers utilizing tetracycline-inducible gene expression systems. Its ability to effectively regulate gene expression without impacting microbial populations allows for more precise and controlled experiments, particularly in studies where the microbiome is a critical variable. This guide provides the foundational knowledge and experimental frameworks for the effective application of both compounds in research and development.

References

4-Epidoxycycline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Epidoxycycline, a key small molecule in molecular biology research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, its primary application in inducible gene expression systems, and protocols for its use.

Core Chemical and Physical Properties

This compound is a non-antibiotic epimer and a hepatic metabolite of doxycycline.[1] Its key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 6543-77-7[1][2][3][4][5][6]
Molecular Formula C₂₂H₂₄N₂O₈[1][3]
Molecular Weight 444.4 g/mol [1][2][3]
Synonyms 4-Epi Doxycycline, 6-Deoxy-4-epioxytetracycline[3][5]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage -20°C[1]

Application in Inducible Gene Expression: The Tet-On/Tet-Off System

The primary utility of this compound in a research context is its function as an inducer molecule for tetracycline-inducible (Tet-On) and tetracycline-repressible (Tet-Off) gene expression systems.[1] These systems allow for precise temporal and quantitative control over the expression of a gene of interest in eukaryotic cells and transgenic organisms.

This compound is often preferred over its parent compound, doxycycline, because it lacks antibiotic activity.[1] This is a significant advantage as it avoids the confounding effects of antibiotic pressure on experimental systems, such as alterations to the microbiome or off-target effects on mitochondrial function, which can impact cellular metabolism and gene expression.[7][8] Studies have shown this compound to be as efficient as doxycycline in regulating gene expression in these systems.[7]

Mechanism of Action in Tet-Inducible Systems

The Tet systems are binary, consisting of a regulatory protein and a response element that controls the gene of interest.

  • Tet-Off System: A tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and a transcriptional activator domain (like VP16), binds to the tetracycline response element (TRE) in the absence of an inducer, driving the expression of the target gene. When this compound is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.

  • Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which, in contrast to tTA, can only bind to the TRE and activate transcription in the presence of an inducer like this compound.

The logical flow of these systems is depicted in the diagrams below.

Tet_Off_System_Workflow cluster_0 Without this compound cluster_1 With this compound tTA_active tTA TRE_bound TRE tTA_active->TRE_bound Binds Gene_On Gene Expression ON TRE_bound->Gene_On Activates Epi This compound tTA_inactive tTA Epi->tTA_inactive Binds TRE_unbound TRE tTA_inactive->TRE_unbound Cannot Bind Gene_Off Gene Expression OFF TRE_unbound->Gene_Off

Figure 1. Logical workflow of the Tet-Off gene expression system.

Tet_On_System_Workflow cluster_0 Without this compound cluster_1 With this compound rtTA_inactive rtTA TRE_unbound_on TRE rtTA_inactive->TRE_unbound_on Cannot Bind Gene_Off_on Gene Expression OFF TRE_unbound_on->Gene_Off_on Epi_on This compound rtTA_active rtTA Epi_on->rtTA_active Binds TRE_bound_on TRE rtTA_active->TRE_bound_on Binds Gene_On_on Gene Expression ON TRE_bound_on->Gene_On_on Activates

Figure 2. Logical workflow of the Tet-On gene expression system.

Experimental Protocols

The following are generalized protocols for the use of this compound in both in vitro (cell culture) and in vivo (mouse models) settings. It is recommended to optimize concentrations and duration of treatment for each specific cell line or experimental model.

In Vitro Protocol: Induction of Gene Expression in Cell Culture

This protocol outlines the steps for inducing gene expression in a stable cell line containing a Tet-inducible construct.

  • Preparation of this compound Stock Solution:

    • Due to its slight solubility in DMSO, prepare a high-concentration stock solution (e.g., 1-10 mg/mL).

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell-culture grade DMSO.

    • Vortex until fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

  • Induction in Cell Culture:

    • Culture the engineered cell line under standard conditions. Ensure that the fetal bovine serum (FBS) used is "tetracycline-free" to avoid basal activation or repression of the system.

    • Plate the cells at a desired density for your experiment.

    • Allow cells to adhere and recover for 24 hours.

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration. A typical starting range for doxycycline is 100-1000 ng/mL, and similar concentrations can be tested for this compound. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific construct and cell line.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period (e.g., 24-72 hours) before analysis. The half-life of doxycycline in cell culture is approximately 24 hours, so for longer induction times, the medium should be replaced with fresh inducer-containing medium every 48 hours.

In Vivo Protocol: Induction of Gene Expression in Mouse Models

This protocol provides guidelines for administering this compound to mice harboring a Tet-inducible transgene.

  • Preparation of this compound for Administration:

    • Drinking Water: Dissolve this compound in the drinking water at a concentration demonstrated to be effective, such as 7.5 mg/mL.[7] Prepare this solution fresh and replace it every 2-3 days. Protect the water bottles from light.

    • Subcutaneous (s.c.) Injection: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). A previously reported effective dose is 10 mg/kg of body weight.[7]

    • Oral Gavage: Prepare a solution of this compound in sterile water. A typical concentration for a stock solution is 5 mg/mL.[9] The volume administered will depend on the desired dose and the weight of the mouse.

  • Administration and Monitoring:

    • Administer the this compound via the chosen route.

    • Monitor the animals for any adverse effects.

    • The duration of administration will depend on the experimental design.

    • At the end of the experimental period, tissues can be harvested for analysis of gene expression (e.g., via qPCR, Western blot, or immunohistochemistry).

The experimental workflow for a typical in vivo study is illustrated below.

in_vivo_workflow start Start: Transgenic Mouse Model (Tet-On/Tet-Off System) prep Prepare this compound (e.g., in drinking water at 7.5 mg/ml) start->prep admin Administer to Mice prep->admin monitor Monitor Animals and Maintain Treatment (e.g., replace water every 2-3 days) admin->monitor endpoint Experimental Endpoint Reached monitor->endpoint harvest Harvest Tissues of Interest endpoint->harvest analysis Analyze Gene/Protein Expression (qPCR, Western Blot, IHC, etc.) harvest->analysis

References

Navigating the Challenges of 4-Epidoxycycline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Epidoxycycline, a critical impurity and epimer of the widely used antibiotic, doxycycline. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and managing the physicochemical properties of this compound.

Introduction to this compound

This compound is the C4-epimer of doxycycline, a tetracycline antibiotic. It is a major degradation product of doxycycline and is considered an impurity in pharmaceutical formulations. The formation of this compound from doxycycline is a reversible process that can occur under acidic conditions and upon exposure to heat and light. As this compound has significantly less antibacterial activity than doxycycline, its presence in pharmaceutical products can impact efficacy and must be carefully controlled. Understanding its solubility and stability is paramount for the development of stable doxycycline formulations and for accurate analytical method development.

Solubility Profile of this compound

Based on available data for related tetracycline epimers, the following table summarizes the expected solubility behavior of this compound. It is crucial to note that these values are estimations and empirical determination is highly recommended for any specific application.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Slightly soluble (>10 mg/mL for 4-Epi-Oxytetracycline)[1]DMSO is a common solvent for poorly soluble compounds. However, the long-term stability of this compound in DMSO at room temperature may be a concern.
MethanolSlightly soluble (~1 mg/mL for 4-Epi-Oxytetracycline)[1]Methanol is another potential solvent, but its polarity may limit the achievable concentration.
WaterInsoluble[1]As with many tetracycline derivatives, this compound is expected to have very low solubility in aqueous media, especially at neutral pH. Solubility may be influenced by pH due to the presence of ionizable functional groups.
EthanolExpected to be slightly solubleSimilar to methanol, ethanol may offer limited solubility.
AcetonitrileExpected to be slightly solubleAcetonitrile is a common solvent in reversed-phase HPLC and is likely to solubilize this compound to some extent, but quantitative data is lacking.

Stability Characteristics of this compound

This compound is an inherently unstable molecule, and its degradation is influenced by several factors including pH, temperature, light, and the solvent matrix. It exists in equilibrium with its parent compound, doxycycline, in acidic solutions.

Key Stability Considerations:

  • Epimerization: The primary stability concern is the reversible epimerization to doxycycline, which is favored in acidic conditions (pH 2-6).[2]

  • Photodegradation: Like other tetracyclines, this compound is sensitive to light. Exposure to UV and visible light can lead to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures accelerate the degradation of this compound.

  • Oxidation: The molecule is susceptible to oxidation, which can be catalyzed by metal ions.

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.

G Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation prep Prepare solutions of this compound in different solvents/buffers stress Expose samples to stress conditions (Heat, Light, pH, Oxidation) prep->stress hplc Analyze samples at time points using a stability-indicating HPLC method stress->hplc Time points (T0, T1, T2...) quant Quantify this compound peak and detect degradation products hplc->quant kinetics Determine degradation kinetics (e.g., rate constant, half-life) quant->kinetics pathway Identify degradation products and propose degradation pathways kinetics->pathway report Generate Stability Report pathway->report Compile data G Simplified Degradation Pathway of Doxycycline Doxycycline Doxycycline Epidoxycycline This compound Doxycycline->Epidoxycycline Epimerization (Acidic pH, Heat) Other_Degradants Other Degradation Products (e.g., 6-Epidoxycycline, Metacycline) Doxycycline->Other_Degradants Degradation (Heat, Light, Oxidation) Epidoxycycline->Doxycycline Reversible Epimerization Epidoxycycline->Other_Degradants Further Degradation

References

A Technical Guide to the Spectroscopic Analysis of 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Epidoxycycline, a critical impurity and epimer of the broad-spectrum antibiotic Doxycycline. Understanding the spectral characteristics of this compound is essential for its identification, quantification, and control in pharmaceutical formulations, ensuring the safety and efficacy of Doxycycline-based therapies. While detailed proprietary spectral data is often held by commercial suppliers of analytical standards, this guide synthesizes publicly available information and established analytical principles to provide a comprehensive resource.

Introduction to this compound

This compound is a stereoisomer of Doxycycline, differing in the configuration at the C4 position of the tetracycline ring structure. This epimerization can occur during the synthesis, formulation, or storage of Doxycycline and is of significant interest as it can impact the therapeutic efficacy of the drug. Regulatory bodies require strict control of impurities, making reliable analytical methods for the characterization of this compound imperative.

Chemical Structure:

  • Systematic Name: (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

  • CAS Number: 6543-77-7[1]

  • Molecular Formula: C₂₂H₂₄N₂O₈[1]

  • Molecular Weight: 444.44 g/mol [1]

Spectroscopic Data

The following sections present a summary of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It is important to note that specific, quantitative spectral data for this compound is not widely published in the public domain. The data presented here is based on the known structure of the molecule, comparison with its parent compound Doxycycline, and information from analytical studies on tetracycline epimers.

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The difference in stereochemistry at the C4 position between Doxycycline and this compound is expected to result in subtle but measurable differences in the chemical shifts (δ) and coupling constants (J) of the protons and carbons in the vicinity of this chiral center.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment (Tentative) Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-4Shifted relative to Doxycyclined
N(CH₃)₂Shifted relative to Doxycyclines
H-5Shifted relative to Doxycyclined
H-6m
C6-CH₃d
Aromatic Protons7.0 - 8.0m

Note: Specific chemical shifts are not publicly available and would need to be determined by analysis of a certified reference standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment (Tentative) Predicted Chemical Shift (δ) ppm
C-4Shifted relative to Doxycycline
N(CH₃)₂Shifted relative to Doxycycline
C-4aShifted relative to Doxycycline
C-5Shifted relative to Doxycycline
C-10, C-11, C-12, C-12a (Carbonyls and enol)170 - 200
Aromatic Carbons100 - 150

Note: Specific chemical shifts are not publicly available and would need to be determined by analysis of a certified reference standard.

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for the analysis of tetracyclines.

Table 3: Mass Spectrometry Data for this compound

Ion m/z (Observed) Notes
[M+H]⁺445.1533Protonated molecule
[M+Na]⁺467.1352Sodium adduct
[M+Na-NH₃-H₂O]⁺433.1131A key differentiating fragment for 4-epimers of tetracyclines when analyzing sodium adducts.[2]

Studies have shown that while the collision-induced dissociation (CID) spectra of the protonated forms of Doxycycline and this compound are very similar, the fragmentation of their sodium adducts can be used for differentiation.[2] 4-Epimers of tetracyclines have a tendency to form [M+Na-NH₃-H₂O]⁺ ions, whereas the parent tetracyclines tend to form [M+Na-NH₃]⁺ ions.[2]

Experimental Protocols

The following provides a generalized workflow for the isolation and spectroscopic analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation and the sample matrix.

This compound is often present as an impurity in Doxycycline samples. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are commonly used for the separation of Doxycycline and its related substances.

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is common. The pH of the mobile phase is a critical parameter for achieving good separation of the epimers.

  • Detection: UV detection at a wavelength of around 270 nm or 350 nm is suitable for tetracyclines.

  • Fraction Collection: For NMR and MS analysis of the isolated impurity, fractions corresponding to the this compound peak can be collected.

  • Sample Preparation: The isolated this compound fraction is evaporated to dryness and re-dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the subtle differences in the spectra of the epimers.

  • Experiments: Standard 1D ¹H and ¹³C NMR experiments should be performed. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used. High-resolution mass spectrometry (HRMS) is advantageous for accurate mass measurements and elemental composition determination.

  • Analysis Mode: Both positive and negative ion modes can be employed.

  • Tandem MS (MS/MS): To study the fragmentation patterns, collision-induced dissociation (CID) experiments should be performed on the parent ions of interest (e.g., [M+H]⁺ and [M+Na]⁺).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow_for_4_Epidoxycycline start Doxycycline Bulk Sample (Containing this compound) hplc HPLC / UPLC Separation start->hplc fraction Fraction Collection (this compound) hplc->fraction nmr_prep Sample Preparation for NMR (Solvent Evaporation & Redissolution) fraction->nmr_prep ms_prep Sample Preparation for MS (Dilution) fraction->ms_prep nmr_acq NMR Data Acquisition (1D & 2D NMR) nmr_prep->nmr_acq ms_acq MS Data Acquisition (MS & MS/MS) ms_prep->ms_acq nmr_analysis NMR Data Analysis (Structure Elucidation) nmr_acq->nmr_analysis ms_analysis MS Data Analysis (Fragmentation & Formula Confirmation) ms_acq->ms_analysis report Comprehensive Spectroscopic Report nmr_analysis->report ms_analysis->report

Caption: Workflow for the Isolation and Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Epidoxycycline in Tet-On Inducible Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing tetracycline-inducible (Tet) gene expression systems, precise control over transgene activation is paramount. While Doxycycline (Dox) is the most commonly employed inducer for the Tet-On system, its derivative, 4-Epidoxycycline (4-ED), presents a compelling alternative with distinct advantages.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in Tet-On inducible systems.

Introduction to this compound in the Tet-On System

The Tet-On system allows for the controlled, inducible expression of a gene of interest (GOI) upon the introduction of a tetracycline derivative.[3][4][5][6] The system relies on a reverse tetracycline-controlled transactivator (rtTA) protein, which binds to the tetracycline response element (TRE) in the promoter of the GOI only in the presence of an inducer, thereby activating transcription.[4][6]

This compound, a hepatic metabolite of Doxycycline, has been demonstrated to be as efficient as Doxycycline in activating the rtTA protein and inducing gene expression in both Tet-On and Tet-Off systems.[1][2] A significant advantage of 4-ED is its lack of antibiotic activity, which mitigates concerns about disrupting gut flora in animal models or the development of antibiotic resistance.[1][2] Furthermore, studies suggest that 4-ED may have fewer off-target effects on mitochondrial health compared to Doxycycline.[7][8]

Mechanism of Action

In the Tet-On system, the expression of the gene of interest is silenced in the absence of an inducer. The rtTA protein, constitutively expressed in the host cell, is unable to bind to the TRE promoter. Upon introduction, this compound enters the cell and binds to the rtTA protein, inducing a conformational change that allows it to bind to the TRE and activate the transcription of the downstream gene.[5][9]

TetOn_Mechanism cluster_off System OFF (No this compound) cluster_on System ON (this compound Present) rtTA_off rtTA TRE_off TRE Promoter rtTA_off->TRE_off No Binding GOI_off Gene of Interest (GOI) TRE_off->GOI_off No Transcription 4ED This compound rtTA_on rtTA 4ED->rtTA_on Binds to rtTA_4ED rtTA-4ED Complex TRE_on TRE Promoter rtTA_4ED->TRE_on Binds and Activates GOI_on Gene of Interest (GOI) TRE_on->GOI_on Transcription mRNA mRNA GOI_on->mRNA Translation

Mechanism of the Tet-On system with this compound.

Application Notes

FeatureThis compound (4-ED)Doxycycline (Dox)
Induction Efficiency Similarly efficient to Doxycycline in vitro and in vivo.[1][2]High efficiency in Tet-On and Tet-Off systems.[10]
Antibiotic Activity Lacks antibiotic activity.[1][2]Possesses antibiotic properties.[1]
Mitochondrial Effects Fewer off-target consequences on mitochondrial health have been reported.[7][8]Can cause mitonuclear protein imbalance.[7][8]
In Vivo Use Advantageous for long-term studies in animal models to avoid disruption of intestinal flora.[1][2]May lead to side effects such as diarrhea and colitis due to its antibiotic nature.[1][2]

The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. However, as its efficiency is comparable to Doxycycline, similar concentration ranges can be used as a starting point.[1][2]

ParameterRecommendation
Stock Solution Concentration 1 mg/mL in sterile water or PBS.
Working Concentration Range (in vitro) 10 - 1000 ng/mL.[11] A common starting point is 100 ng/mL.
Induction Time Detectable expression can be seen as early as 4 hours, with robust expression typically observed within 24-48 hours.[12]
Stability in Culture Media The half-life of Doxycycline in cell culture media is approximately 24 hours.[12][13] It is recommended to replenish the media with fresh inducer every 48 hours for long-term experiments.[14][15] This is a prudent practice to assume for this compound as well.
Stock Solution Storage Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[16]

Experimental Protocols

  • Weigh out the desired amount of this compound powder.

  • Dissolve in sterile, nuclease-free water or PBS to a final concentration of 1 mg/mL.

  • Vortex until fully dissolved.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Aliquot into sterile microcentrifuge tubes.

  • Store at -20°C for long-term storage.

  • Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of induction.

  • Allow cells to adhere and grow for 24 hours.

  • Dilute the this compound stock solution to the desired final working concentration in pre-warmed complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).

  • For time-course experiments or long-term induction, replace the medium with fresh this compound-containing medium every 48 hours.[14][15]

  • Harvest cells for downstream analysis (e.g., qPCR, Western blot, or functional assays).

Experimental_Workflow start Start plate_cells Plate Cells start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h prepare_inducer Prepare 4-ED Medium incubate_24h->prepare_inducer induce_cells Induce Cells prepare_inducer->induce_cells incubate_induction Incubate for Desired Period induce_cells->incubate_induction harvest Harvest Cells for Analysis incubate_induction->harvest end End harvest->end

General workflow for inducing gene expression.

To determine the optimal inducer concentration for your specific cell line and gene of interest, it is crucial to perform a dose-response experiment.[17]

  • Plate cells in a multi-well plate (e.g., 12-well or 24-well) to have enough cells for analysis and multiple conditions.

  • After 24 hours, prepare a serial dilution of this compound in culture medium to cover a range of concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 ng/mL).[11]

  • Replace the medium in each well with the corresponding concentration of this compound. Include a "no inducer" control (0 ng/mL).

  • Incubate for a fixed period, typically 24 or 48 hours.

  • Harvest the cells and quantify the expression of your gene of interest at both the mRNA (RT-qPCR) and protein (Western blot) levels.

  • Analyze the results to identify the lowest concentration of this compound that provides the maximal desired level of induction with minimal cytotoxicity.

Troubleshooting

IssuePossible CauseSolution
No or low induction - Ineffective concentration of 4-ED.- Degraded 4-ED stock solution.- Problem with the Tet-On system components in the cell line.- Perform a dose-response curve to find the optimal concentration.- Prepare a fresh stock solution of 4-ED.- Verify the integrity of the rtTA and TRE components in your cell line.
High basal expression (leakiness) - The TRE promoter is not completely silent in the absence of the inducer.- The rtTA protein has some residual binding activity.- Use a lower passage number of the stable cell line.- Screen for clones with lower basal expression.- Consider using a "tight" version of the TRE promoter if available.[6]
Cell toxicity - The concentration of 4-ED is too high.- The expressed gene of interest is toxic to the cells.- Lower the concentration of 4-ED.- Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at different inducer concentrations.
Variability in induction - Inconsistent addition of 4-ED.- Degradation of 4-ED in the medium over time.- Ensure accurate and consistent dilution of the stock solution.- Replenish the medium with fresh 4-ED every 48 hours for long-term experiments.[14][15]

References

Protocol for Using 4-Epidoxycycline in Tet-Off Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tet-Off tetracycline-inducible gene expression system is a powerful tool for regulating gene activity in eukaryotic cells. This system relies on the tetracycline-controlled transactivator (tTA) protein, which binds to the tetracycline response element (TRE) in the promoter of a target gene, thereby activating its transcription. The presence of tetracycline or its derivatives, such as doxycycline (Dox), prevents tTA from binding to the TRE, thus shutting off gene expression.

4-Epidoxycycline (4-ED) is a derivative of doxycycline that serves as an excellent alternative for use in Tet-Off (and Tet-On) systems. A key advantage of 4-ED is its significantly reduced antibiotic activity compared to doxycycline, which minimizes off-target effects on gut flora in animal models.[1][2][3] Furthermore, studies have indicated that 4-ED has fewer detrimental effects on mitochondrial health, a known concern with doxycycline.[4] Importantly, this compound has been demonstrated to be as efficient as doxycycline in controlling gene expression both in vitro and in vivo.[2][3]

This document provides detailed application notes and protocols for the effective use of this compound in Tet-Off systems.

Mechanism of Action in the Tet-Off System

The Tet-Off system operates on a simple on/off switch mechanism controlled by the presence or absence of an effector molecule like this compound.

  • Gene Expression ON (No this compound): The tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) located upstream of the gene of interest. This binding recruits the transcriptional machinery, leading to robust gene expression.

  • Gene Expression OFF (this compound Present): When this compound is introduced, it binds to the tTA protein. This binding induces a conformational change in tTA, preventing it from binding to the TRE. Consequently, transcription of the target gene is repressed.[5]

Tet_Off_System cluster_0 Gene Expression ON (No this compound) cluster_1 Gene Expression OFF (this compound Present) tTA tTA TRE TRE tTA->TRE Binds Gene Gene of Interest TRE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Four_ED This compound tTA_inactive Inactive tTA Four_ED->tTA_inactive Binds to tTA TRE_off TRE tTA_inactive->TRE_off Cannot Bind Gene_off Gene of Interest TRE_off->Gene_off No Activation No_mRNA No Transcription Gene_off->No_mRNA

Figure 1: Mechanism of the Tet-Off System with this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and its comparison with Doxycycline.

Table 1: In Vivo Administration and Efficacy

ParameterThis compoundDoxycyclineReference
Administration Route Drinking WaterDrinking Water[2][3]
Concentration 7.5 mg/ml7.5 mg/ml[2][3]
Administration Route Subcutaneous (s.c.) Injection-[2][3]
Dosage 10 mg/kg body weight-[2][3]
Efficacy >95% tumor remission in 7 days>95% tumor remission in 7 days[2][3]

Table 2: In Vitro Application and Dose-Response

ParameterThis compoundDoxycyclineReference
Cell Type Yeast (S. cerevisiae)Yeast (S. cerevisiae)[4]
Effective Concentration 1.5 µg/ml1.5 µg/ml[4]
Cell Type Mammalian Cell LinesMammalian Cell Lines[2][3]
Efficacy Similarly efficientSimilarly efficient[2][3]
Dose-Sensitive Range (for Dox) 0 - 4 ng/ml0 - 4 ng/ml

Note: The dose-sensitive range for Doxycycline in mammalian cells is provided as a reference for optimizing this compound concentrations.

Experimental Protocols

In Vitro Application: Repression of Gene Expression in Mammalian Cell Lines

This protocol outlines the steps for using this compound to repress gene expression in a Tet-Off stable cell line.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line

  • Tet-Off stable cell line expressing the gene of interest

Protocol:

  • Preparation of this compound Stock Solution (1 mg/ml):

    • Aseptically weigh out 1 mg of this compound powder.

    • Dissolve the powder in 1 ml of sterile DMSO.

    • Gently vortex or pipette to ensure complete dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

  • Determining the Optimal Working Concentration:

    • It is recommended to perform a dose-response experiment to determine the minimal concentration of this compound that provides complete repression of the target gene.

    • Based on data for doxycycline, a starting range of 0.1 ng/ml to 100 ng/ml is recommended.

    • Seed the Tet-Off stable cells in a multi-well plate at an appropriate density.

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a "no 4-ED" control (vehicle only).

    • Incubate the cells for 24-48 hours.

    • Assess the expression of the gene of interest using a suitable method (e.g., qRT-PCR, Western blot, reporter assay).

  • Repression of Gene Expression:

    • Culture the Tet-Off stable cell line in complete medium supplemented with the predetermined optimal concentration of this compound to keep the gene of interest repressed.

    • To induce gene expression, wash the cells twice with sterile PBS and replace the medium with fresh, this compound-free medium.

In_Vitro_Workflow start Start prepare_stock Prepare 1 mg/ml 4-ED Stock in DMSO start->prepare_stock dose_response Perform Dose-Response (e.g., 0.1-100 ng/ml) prepare_stock->dose_response seed_cells Seed Tet-Off Stable Cells dose_response->seed_cells add_4ED Add Serial Dilutions of 4-ED to Cells seed_cells->add_4ED incubate Incubate 24-48h add_4ED->incubate analyze Analyze Gene Expression (qRT-PCR, Western, etc.) incubate->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal repress_gene Culture Cells with Optimal 4-ED for Repression determine_optimal->repress_gene induce_gene Induce Gene Expression: Wash and Remove 4-ED repress_gene->induce_gene end End induce_gene->end

Figure 2: Experimental workflow for in vitro use of this compound.
In Vivo Application: Repression of Gene Expression in Mice

This protocol provides guidelines for administering this compound to mice to regulate gene expression in a Tet-Off transgenic model.

1. Administration via Drinking Water

Materials:

  • This compound (a water-soluble salt form like hydrochloride or hyclate is recommended)

  • Sterile water for drinking

  • Light-protected water bottles

Protocol:

  • Preparation of this compound Drinking Water (7.5 mg/ml):

    • Note: The high concentration of 7.5 mg/ml may be challenging to dissolve directly in neutral pH water. Using a water-soluble salt form of this compound is crucial. If solubility is an issue, preparing a more concentrated stock in a suitable solvent and then diluting it in the drinking water may be necessary. However, direct dissolution is preferred to avoid potential toxicity from solvents.

    • Calculate the total volume of drinking water needed for the experimental period.

    • Weigh the appropriate amount of this compound.

    • In a sterile, light-protected container, dissolve the this compound in the sterile drinking water. Gentle warming and stirring may aid dissolution.

    • Confirm complete dissolution before providing it to the animals.

    • Prepare fresh this compound-containing drinking water every 2-3 days to ensure stability.

  • Administration:

    • Provide the this compound-containing water to the mice as their sole source of drinking water.

    • To induce gene expression, replace the medicated water with regular drinking water.

2. Administration via Subcutaneous Injection

Materials:

  • This compound

  • Sterile vehicle for injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like a low percentage of DMSO or PEG, depending on the solubility of the 4-ED formulation). The vehicle must be tested for tolerability in mice.

  • Sterile syringes and needles

Protocol:

  • Preparation of this compound Injection Solution (for a 10 mg/kg dose):

    • The final concentration of the injection solution will depend on the injection volume. A common injection volume for mice is 100 µl.

    • For a 25g mouse, a 10 mg/kg dose requires 0.25 mg of this compound.

    • To deliver this in 100 µl, the concentration of the solution would be 2.5 mg/ml.

    • Aseptically prepare the solution by dissolving the required amount of this compound in the sterile vehicle.

    • Ensure the solution is clear and free of precipitates before injection.

  • Administration:

    • Administer the this compound solution via subcutaneous injection at the calculated dose.

    • The frequency of injection will depend on the desired duration of gene repression and the pharmacokinetic properties of this compound.

In_Vivo_Workflow start Start choose_route Choose Administration Route start->choose_route drinking_water Drinking Water (7.5 mg/ml) choose_route->drinking_water Oral sc_injection Subcutaneous Injection (10 mg/kg) choose_route->sc_injection Parenteral prepare_dw Prepare 4-ED Solution in Drinking Water drinking_water->prepare_dw prepare_sc Prepare 4-ED Solution in Sterile Vehicle sc_injection->prepare_sc administer_dw Provide as Sole Drinking Source prepare_dw->administer_dw administer_sc Administer via SC Injection prepare_sc->administer_sc monitor Monitor Animals and Analyze Gene Expression administer_dw->monitor administer_sc->monitor induce Induce Gene Expression: Withdraw 4-ED monitor->induce end End induce->end

Figure 3: Experimental workflow for in vivo use of this compound.

Conclusion

This compound is a highly effective and advantageous alternative to doxycycline for regulating gene expression in Tet-Off systems. Its reduced antibiotic and mitochondrial side effects make it a superior choice for many in vivo and sensitive in vitro studies. The protocols provided here offer a comprehensive guide for researchers to effectively incorporate this compound into their experimental designs. As with any experimental variable, it is recommended to perform pilot studies to determine the optimal concentrations and administration routes for specific cell lines and animal models.

References

Application Notes and Protocols for 4-Epidoxycycline in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (4-ED) is a stereoisomer and a hepatic metabolite of the commonly used tetracycline antibiotic, doxycycline.[1][2] A key advantage of 4-ED for in vivo studies, particularly in the context of inducible gene expression systems, is its lack of antibiotic activity.[1][2] This characteristic circumvents the adverse effects associated with doxycycline, such as alterations in the gut microbiome, which can lead to diarrhea and colitis in murine models.[1] this compound has demonstrated comparable efficacy to doxycycline in regulating gene expression in both Tet-On and Tet-Off systems, making it a valuable tool for conditional mouse models.[1][3]

These application notes provide a comprehensive overview of the in vivo dosage, administration protocols, and relevant biological context for the use of this compound in mice.

Quantitative Data Summary

The following tables summarize the recommended dosages and administration parameters for this compound in mice based on published literature.

Table 1: Recommended In Vivo Dosages of this compound in Mice

Administration RouteDosageFrequencyStudy ContextReference
Drinking Water7.5 mg/mLAd libitumRegulation of HER2 expression in a conditional mouse tumor model.[1]
Subcutaneous (s.c.) Injection10 mg/kg body weightNot specifiedRegulation of HER2 expression in a conditional mouse tumor model.[1]

Table 2: Comparison of this compound with other Inducers in a Murine Tumor Model

CompoundAdministration RouteDosageOutcome
This compound Drinking Water7.5 mg/mL>95% tumor remission within 7 days
This compound Subcutaneous (s.c.)10 mg/kg>95% tumor remission within 7 days
Doxycycline (positive control)Drinking Water7.5 mg/mL>95% tumor remission within 7 days
Anhydrotetracycline (positive control)Subcutaneous (s.c.)10 mg/kg>95% tumor remission within 7 days

Signaling Pathway and Experimental Workflow

Tetracycline-Inducible Gene Expression Systems (Tet-On/Tet-Off)

This compound functions as an effector molecule in the widely used Tet-On and Tet-Off systems for inducible gene expression. These systems allow for temporal and spatial control over the expression of a gene of interest (GOI).

  • Tet-Off System: In the absence of an effector like 4-ED, the tetracycline transactivator (tTA) protein binds to the tetracycline response element (TRE) in the promoter of the GOI, leading to its expression. When 4-ED is administered, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.

  • Tet-On System: The reverse tetracycline transactivator (rtTA) protein can only bind to the TRE and activate gene expression in the presence of an effector molecule like 4-ED.

Tet_Systems

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study in mice utilizing this compound for inducible gene expression.

experimental_workflow start Start: Transgenic Mouse Model (Tet-inducible) prepare_4ed Prepare this compound Solution start->prepare_4ed administer_4ed Administer this compound prepare_4ed->administer_4ed monitor Monitor Mice (Health, Behavior, etc.) administer_4ed->monitor gene_expression Assess Gene Expression (e.g., qPCR, Western Blot) monitor->gene_expression phenotype Evaluate Phenotypic Changes monitor->phenotype data_analysis Data Analysis and Interpretation gene_expression->data_analysis phenotype->data_analysis end End of Study data_analysis->end

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. For Administration in Drinking Water (7.5 mg/mL)

  • Materials:

    • This compound powder

    • Sterile, purified water (e.g., reverse osmosis purified water)

    • Sterile containers for mixing

    • Light-protective water bottles for animal housing

  • Procedure:

    • Calculate the total volume of drinking water required for the study group.

    • Weigh the appropriate amount of this compound powder to achieve a final concentration of 7.5 mg/mL.

    • In a sterile container, gradually add the this compound powder to the water while stirring continuously until fully dissolved. Gentle warming may aid dissolution, but do not overheat.

    • Transfer the prepared solution to light-protective drinking bottles.

    • Provide the medicated water to the mice ad libitum.

    • It is recommended to prepare fresh solutions and replace the water bottles every 3-4 days to ensure stability and potency.

2. For Subcutaneous Injection (10 mg/kg)

  • Materials:

    • This compound powder

    • Sterile vehicle (e.g., sterile saline [0.9% NaCl] or phosphate-buffered saline [PBS])

    • Sterile tubes for dissolution

    • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Procedure:

    • Determine the body weight of each mouse to calculate the individual dose.

    • Prepare a stock solution of this compound in the chosen sterile vehicle. The concentration of the stock solution should be calculated to allow for an appropriate injection volume (typically 100-200 µL for a mouse).

    • Ensure the this compound is completely dissolved.

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Follow the standard procedure for subcutaneous injection in mice (detailed below).

Protocol for Subcutaneous Injection in Mice
  • Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.

  • Injection Site: Identify the injection site, typically the loose skin over the shoulders or flank.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the "tent" of skin created by your grip. The needle should be parallel to the spine.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.

  • Injection: If no blood is aspirated, slowly and steadily depress the plunger to administer the solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Briefly monitor the mouse for any signs of distress or leakage from the injection site.

Toxicology and Safety Information

  • Antibiotic Activity: A primary advantage of this compound is its lack of antibiotic activity, which minimizes the disruption of the gut microbiota often seen with doxycycline administration.[1][2]

  • Handling: According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and eye protection), should always be followed when handling the compound.

Conclusion

This compound is an effective and advantageous alternative to doxycycline for inducing gene expression in Tet-inducible murine models. Its lack of antibiotic activity makes it a superior choice for studies where the integrity of the gut microbiome is a concern. The dosages and protocols provided in these application notes offer a foundation for the successful implementation of this compound in in vivo research. Researchers should always adhere to institutional guidelines for animal care and use when conducting such studies.

References

Application Notes and Protocols for Utilizing 4-Epidoxycycline in Cell Culture to Mitigate Antibiotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-Epidoxycycline (4-ED) as a non-antibiotic inducer in tetracycline-inducible (Tet) gene expression systems. The information compiled herein is intended to facilitate the transition from doxycycline to this compound, thereby circumventing the confounding effects of antibiotic activity in sensitive cell culture experiments.

Introduction

Tetracycline-inducible systems, such as Tet-On and Tet-Off, are powerful tools for the temporal control of gene expression. Doxycycline, a tetracycline analog, is the most commonly used inducer for these systems. However, its inherent antibiotic activity can interfere with cellular processes, particularly mitochondrial function, and may lead to unintended phenotypic changes in cultured cells. This compound, a hepatic metabolite of doxycycline, has been identified as a potent modulator of the Tet-inducible systems with the significant advantage of lacking antibiotic activity.[1][2] This makes it an ideal substitute for doxycycline in experiments where antibiotic effects could compromise the integrity of the results. Studies have shown that this compound is as efficient as doxycycline in regulating gene expression in both in vitro and in vivo models.[1]

Data Presentation

Due to the limited availability of direct comparative studies in the public domain, the following tables are presented as templates. Researchers are encouraged to generate cell line-specific data following the protocols provided in this document.

Table 1: Comparative Cytotoxicity of this compound and Doxycycline

Cell LineCompoundIC50 (µg/mL) after 48h
HEK293T This compoundData not available
DoxycyclineData not available
HeLa This compoundData not available
DoxycyclineData not available
A549 This compoundData not available
DoxycyclineData not available
Researchers should perform cytotoxicity assays to determine the IC50 values for their specific cell lines.

Table 2: Comparison of Induction Efficiency

Cell Line (with Tet-inducible reporter)CompoundEC50 for Gene Induction (ng/mL)Maximum Induction Level (Fold Change)
HEK293T-Tet-On-GFP This compoundData not availableData not available
DoxycyclineData not availableData not available
EC50 and maximum induction levels should be determined empirically for each Tet-inducible cell line.

Table 3: Impact on Mitochondrial Function

Cell LineTreatment (Concentration, Time)Relative MTCO1 Protein Level (vs. Vehicle)Oxygen Consumption Rate (pmol/min/10^6 cells)
HEK293T This compoundData not availableData not available
DoxycyclineData not availableData not available
Vehicle Control1.0Data not available
Quantitative data on mitochondrial protein levels and oxygen consumption rates need to be generated through experimentation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Note on Solubility: this compound is reported to be slightly soluble in DMSO and methanol.[3] Precise solubility may vary depending on the purity and salt form of the compound. It is recommended to perform a small-scale solubility test.

  • Preparation of a 1 mg/mL Stock Solution:

    • In a sterile environment (e.g., a laminar flow hood), weigh out 1 mg of this compound powder.

    • Add 1 mL of cell culture grade DMSO to the powder.

    • Vortex thoroughly for several minutes to ensure complete dissolution. A brief warming to 37°C may aid in solubilization.

    • Visually inspect the solution to ensure no particulates are present.

  • Sterilization and Storage:

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting microcentrifuge tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. The stability of this compound in solution should be monitored over time.

Protocol 2: Determination of Optimal Working Concentration (Dose-Response Curve)

Materials:

  • Tet-inducible reporter cell line (e.g., HEK293T with a Tet-On system driving GFP expression)

  • Complete cell culture medium

  • This compound stock solution (1 mg/mL)

  • Doxycycline stock solution (1 mg/mL, for comparison)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the Tet-inducible reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

  • Preparation of Induction Media: Prepare a serial dilution of this compound and Doxycycline in complete cell culture medium. A suggested concentration range is from 0 ng/mL (vehicle control) to 1000 ng/mL (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Induction: After allowing the cells to adhere overnight, replace the medium with the prepared induction media.

  • Incubation: Incubate the cells for 24-48 hours. The optimal induction time may vary between cell lines and should be optimized.

  • Analysis:

    • Fluorescence Plate Reader: Measure the fluorescence intensity of the reporter protein (e.g., GFP) in each well.

    • Flow Cytometry: Harvest the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity or percentage of positive cells against the concentration of the inducer. Determine the EC50 (the concentration that gives half-maximal induction) for both this compound and Doxycycline.

Protocol 3: Comparative Cytotoxicity Assay (MTT Assay)

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Complete cell culture medium

  • This compound stock solution

  • Doxycycline stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density for a 48-72 hour proliferation assay.

  • Treatment: Prepare serial dilutions of this compound and Doxycycline in complete cell culture medium. A suggested concentration range is from 0 to 100 µg/mL. Replace the medium with the treatment media.

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 value for each compound.

Protocol 4: Analysis of Mitochondrial Protein Expression by Western Blot

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound and Doxycycline

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against mitochondrial proteins (e.g., MTCO1, SDHA) and a loading control (e.g., β-actin or VDAC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with a non-toxic, effective concentration of this compound and Doxycycline (determined from Protocol 2 and 3) for 48-72 hours. Include a vehicle-treated control.

  • Protein Extraction: Harvest the cells and lyse them using protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against MTCO1, SDHA, and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Perform densitometric analysis to quantify the relative protein levels of MTCO1 and SDHA, normalized to the loading control.

Mandatory Visualizations

Tet_On_System cluster_0 Without this compound cluster_1 With this compound rtTA rtTA TRE TRE Promoter rtTA->TRE No Binding Gene Gene of Interest TRE->Gene Transcription OFF Four_ED This compound rtTA_active Active rtTA Four_ED->rtTA_active Binds TRE_active TRE Promoter rtTA_active->TRE_active Binds Gene_active Gene of Interest TRE_active->Gene_active Transcription ON

Caption: Mechanism of the Tet-On inducible system with this compound.

Tet_Off_System cluster_0 Without this compound cluster_1 With this compound tTA tTA TRE TRE Promoter tTA->TRE Binds Gene Gene of Interest TRE->Gene Transcription ON Four_ED This compound tTA_inactive Inactive tTA Four_ED->tTA_inactive Binds TRE_inactive TRE Promoter tTA_inactive->TRE_inactive No Binding Gene_inactive Gene of Interest TRE_inactive->Gene_inactive Transcription OFF

Caption: Mechanism of the Tet-Off inducible system with this compound.

Experimental_Workflow A Prepare 4-ED Stock Solution B Determine Optimal Concentration (Dose-Response) A->B C Comparative Cytotoxicity Assay (e.g., MTT) B->C D Comparative Gene Induction Assay B->D E Analyze Mitochondrial Effects (Western Blot, OCR) B->E F Proceed with Experiment using Optimized 4-ED Concentration C->F D->F E->F

Caption: Experimental workflow for validating this compound in cell culture.

References

Application Notes and Protocols for 4-Epidoxycycline in Regulating HER2 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-epidoxycycline (4-ED), a doxycycline analog, in the regulation of Human Epidermal Growth Factor Receptor 2 (HER2) gene expression. A key advantage of this compound is its lack of antibiotic activity, which prevents the disruption of intestinal flora in animal models, a common side effect of doxycycline.[1][2]

Introduction to this compound

This compound is a hepatic metabolite of doxycycline.[1][2] While structurally similar to doxycycline, it does not possess antibiotic properties.[1][2] This makes it a valuable tool in preclinical research, particularly in long-term in vivo studies that utilize tetracycline-inducible (Tet-On/Tet-Off) systems for gene expression. In these systems, this compound functions as an efficient inducer or repressor of target gene expression, including the HER2 oncogene, with efficacy comparable to doxycycline.[1]

Mechanism of Action in Tet-Inducible Systems

The regulatory effect of this compound on HER2 expression is indirect and mediated through the widely used Tet-On and Tet-Off systems. These systems allow for precise temporal and quantitative control over the expression of a gene of interest.

  • Tet-Off System: In this system, the tetracycline transactivator (tTA) protein binds to the tetracycline response element (TRE) in the promoter of the target gene (e.g., HER2), thereby activating its transcription. When this compound is present, it binds to tTA, preventing it from binding to the TRE and thus switching off gene expression.

  • Tet-On System: Conversely, the Tet-On system utilizes a reverse tetracycline transactivator (rtTA). This protein can only bind to the TRE and activate gene expression in the presence of this compound.

Studies have demonstrated that this compound is as efficient as doxycycline in switching HER2 expression on or off in both in vitro cell lines and in vivo mouse models.[1][2]

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound and doxycycline in regulating HER2 expression and its downstream effects.

Parameter This compound Doxycycline Anhydrotetracycline Reference
In Vitro HER2 Expression Control Similarly efficientSimilarly efficientNot specified[1]
In Vivo Tumor Remission (HER2-driven tumors) >95% within 7 days>95% within 7 days>95% within 7 days[1][2]
Effective In Vivo Concentration (Drinking Water) 7.5 mg/ml7.5 mg/mlNot specified[1][2]
Effective In Vivo Dosage (s.c. injection) 10 mg/kg body weightNot specified10 mg/kg body weight[1][2]

Experimental Protocols

In Vitro Regulation of HER2 Expression in Cell Lines

This protocol is designed for researchers using cell lines engineered with Tet-On or Tet-Off systems to control HER2 expression.

Materials:

  • HER2-inducible cell line (e.g., engineered MCF-7, SK-BR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in sterile water or ethanol)

  • Doxycycline (for comparison, stock solution in sterile water)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., RNA extraction kits, protein lysis buffers, antibodies for Western blotting)

Procedure:

  • Cell Seeding: Plate the HER2-inducible cells at a desired density in multi-well plates or flasks and allow them to adhere overnight.

  • Treatment Preparation: Prepare working concentrations of this compound and doxycycline in complete cell culture medium. A typical concentration range to test is 0.1 - 2.0 µg/mL.

  • Induction/Repression:

    • For Tet-On Systems: Add the medium containing the desired concentration of this compound to the cells to induce HER2 expression.

    • For Tet-Off Systems: The cells should already be expressing HER2. Add the medium containing the desired concentration of this compound to repress HER2 expression.

  • Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the experimental requirements.

  • Downstream Analysis: Following incubation, harvest the cells to analyze HER2 expression levels. This can be done at the mRNA level using RT-qPCR or at the protein level using Western blotting or flow cytometry.

In Vivo Regulation of HER2 Expression in Mouse Models

This protocol is for researchers using conditional mouse models where HER2 expression is controlled by a Tet-inducible system.

Materials:

  • Transgenic mice with a Tet-On or Tet-Off system for HER2 expression

  • This compound

  • Drinking water bottles or subcutaneous injection supplies

  • Tumor measurement tools (e.g., calipers)

  • Tissue collection and processing reagents

Procedure:

  • Animal Acclimatization: Allow the transgenic mice to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Induction (if applicable): If the model requires tumor induction, follow the established protocol. For example, in a Tet-Off model, HER2 expression and subsequent tumor growth occur in the absence of the regulator.

  • This compound Administration:

    • Oral Administration: Prepare a solution of this compound in the drinking water at a concentration of 7.5 mg/ml.[1][2] Ensure the solution is fresh and protected from light.

    • Subcutaneous Injection: Prepare a sterile solution of this compound for injection at a dosage of 10 mg/kg body weight.[1][2]

  • Monitoring: Monitor the animals regularly for tumor size, body weight, and general health. Measure tumors with calipers every 2-3 days.

  • Study Endpoint: Continue the treatment for the desired duration. One study observed over 95% tumor remission within 7 days.[1][2] At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, immunohistochemistry for HER2, Western blotting).

Visualizations

Signaling Pathway Diagrams

Tet_Off_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm tTA tTA TRE TRE tTA->TRE Binds tTA_inactive Inactive tTA HER2_Gene HER2 Gene TRE->HER2_Gene Activates HER2_mRNA HER2 mRNA HER2_Gene->HER2_mRNA Transcription Transcription Ribosome Translation HER2_mRNA->Ribosome Four_ED This compound Four_ED->tTA Binds & Inactivates HER2_Protein HER2 Protein Ribosome->HER2_Protein

Caption: Tet-Off System for HER2 Regulation.

Tet_On_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rtTA_active Active rtTA TRE TRE rtTA_active->TRE Binds HER2_Gene HER2 Gene TRE->HER2_Gene Activates HER2_mRNA HER2 mRNA HER2_Gene->HER2_mRNA Transcription Transcription Ribosome Translation HER2_mRNA->Ribosome Four_ED This compound rtTA rtTA Four_ED->rtTA Binds & Activates rtTA->rtTA_active HER2_Protein HER2 Protein Ribosome->HER2_Protein

Caption: Tet-On System for HER2 Regulation.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_vitro Seed HER2-inducible cells treat_vitro Treat with this compound start_vitro->treat_vitro incubate_vitro Incubate (24-72h) treat_vitro->incubate_vitro analyze_vitro Analyze HER2 Expression (RT-qPCR, Western Blot) incubate_vitro->analyze_vitro start_vivo HER2-inducible Mouse Model treat_vivo Administer this compound (Oral or s.c.) start_vivo->treat_vivo monitor_vivo Monitor Tumor Growth treat_vivo->monitor_vivo endpoint_vivo Endpoint & Tissue Analysis monitor_vivo->endpoint_vivo

Caption: Experimental Workflow for HER2 Regulation.

References

Preparation of 4-Epidoxycycline Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline is the 4-epimer and a primary hepatic metabolite of the tetracycline antibiotic, doxycycline. Unlike its parent compound, this compound lacks antibiotic activity, which makes it a valuable tool in research settings where the antibacterial effects of doxycycline are undesirable.[1][2] A key application of this compound is in the regulation of gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems. It serves as an effective alternative to doxycycline for activating the reverse tetracycline-controlled transactivator protein (rtTA) in Tet-On systems or inactivating the tetracycline-controlled transactivator protein (tTA) in Tet-Off systems, both in vitro and in vivo.[1][2] This allows for precise temporal and quantitative control over the expression of a target gene without the confounding variable of antibiotic pressure on the experimental system.

These application notes provide detailed protocols for the preparation of this compound stock solutions for various experimental applications, ensuring reproducibility and accuracy in your research.

Chemical Properties and Solubility

A summary of the relevant chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₂H₂₄N₂O₈
Molecular Weight 444.4 g/mol
Appearance Solid
Solubility
    DMSO>10 mg/mL[3]
    Methanol~1 mg/mL[3]
    WaterInsoluble[3]

Preparation of this compound Stock Solutions

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and sterile filter pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for use with aqueous solutions if prepared)

Protocol for In Vitro Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO, suitable for use in cell culture experiments, such as with Tet-On/Tet-Off systems.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or conical tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of powder.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming to 37°C may aid in dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination.

  • Storage: Store the aliquots at -20°C, protected from light. The solid form of this compound is stable for at least two years when stored at -20°C. While specific data on the long-term stability of DMSO stock solutions is limited, it is best practice to use them within a few months of preparation.

Protocol for In Vivo Stock Solution (for administration in drinking water)

This protocol is adapted from a study that successfully used this compound in a conditional mouse model.[1][2]

  • Preparation of Vehicle: For administration in drinking water, sterile water is typically used as the vehicle.

  • Concentration: A concentration of 7.5 mg/mL in drinking water has been shown to be effective.[1][2]

  • Dissolving: Due to the low aqueous solubility of this compound, a suspension may be formed. It is crucial to ensure uniform dispersion before administration. Sonication or vigorous mixing may be required. The use of a co-solvent, if compatible with the animal model, could be considered to improve solubility, but this must be empirically determined.

  • Administration: Provide the prepared drinking water to the animals. The solution should be prepared fresh and replaced regularly (e.g., every 2-3 days) to ensure stability and consistent dosing.

Experimental Workflows

The following diagrams illustrate the workflows for preparing this compound stock solutions.

experimental_workflow_in_vitro Workflow for In Vitro Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C, Protected from Light aliquot->store

Caption: Workflow for preparing an in vitro stock solution of this compound.

experimental_workflow_in_vivo Workflow for In Vivo Solution Preparation (Drinking Water) weigh Weigh this compound Powder add_water Add to Sterile Drinking Water weigh->add_water disperse Disperse Uniformly (e.g., Sonication) add_water->disperse administer Administer to Animals disperse->administer replace Prepare Fresh and Replace Regularly administer->replace

Caption: Workflow for preparing a this compound solution for in vivo use.

Application in Tet-On/Tet-Off Gene Expression Systems

This compound is a potent inducer/repressor in tetracycline-inducible gene expression systems.

Working Concentrations for Cell Culture

The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. However, a common starting point for doxycycline, which is functionally similar in these systems, is in the range of 10 to 1000 ng/mL. A titration experiment is recommended to determine the minimal concentration that provides the desired level of gene expression regulation with minimal off-target effects.

Signaling Pathway in Tet-On/Tet-Off Systems

The diagrams below illustrate the mechanism of action of this compound in both Tet-On and Tet-Off systems.

tet_on_off_pathway Mechanism of this compound in Tet-On/Tet-Off Systems cluster_tet_off Tet-Off System cluster_tet_on Tet-On System tTA tTA TRE_off TRE tTA->TRE_off Binds Gene_off Target Gene TRE_off->Gene_off Activates Transcription epi_off This compound epi_off->tTA Binds & Inactivates rtTA rtTA TRE_on TRE rtTA->TRE_on Binds Gene_on Target Gene TRE_on->Gene_on Activates Transcription epi_on This compound epi_on->rtTA Binds & Activates

Caption: Role of this compound in regulating gene expression in Tet-On and Tet-Off systems.

Summary of Quantitative Data

ParameterSolvent/VehicleConcentrationStorageApplication
Stock Solution DMSO>10 mg/mL[3]-20°CIn Vitro (Cell Culture)
Stock Solution Methanol~1 mg/mL[3]-20°CIn Vitro (General)
Working Solution Drinking Water7.5 mg/mL[1][2]Prepare FreshIn Vivo (Oral)
Working Solution Not Specified10 mg/kg body weight[1][2]Prepare FreshIn Vivo (Subcutaneous)

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in various research applications. By following these guidelines, researchers can ensure the consistent and effective use of this valuable tool for inducible gene expression, contributing to the reliability and reproducibility of their experimental outcomes. As with any reagent, it is recommended to perform small-scale pilot experiments to optimize concentrations and conditions for your specific model system.

References

Application Notes and Protocols for 4-Epidoxycycline (Doxycycline) Based Gene Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing doxycycline-inducible gene expression systems in various mammalian cell lines. The information is intended to guide researchers in selecting appropriate cell lines, optimizing experimental conditions, and troubleshooting common issues to achieve tight regulation of gene expression for applications in basic research and drug development.

Introduction to Doxycycline-Inducible Systems

The tetracycline (Tet)-inducible gene expression system is a powerful tool for temporal and quantitative control of gene expression in eukaryotic cells. The "Tet-On" system is the most widely used version, where gene expression is activated by the presence of an inducer, typically the tetracycline analog doxycycline (a derivative of 4-epidoxycycline). This system relies on two key components: the reverse tetracycline-controlled transactivator (rtTA) protein and a tetracycline-responsive promoter element (TRE) that controls the expression of the gene of interest (GOI). In the presence of doxycycline, rtTA binds to the TRE, activating transcription of the GOI. The latest generation, "Tet-On 3G," offers higher sensitivity to doxycycline and lower basal expression compared to previous versions.[1]

Recommended Cell Lines

Several cell lines have been successfully used with doxycycline-inducible systems. The choice of cell line depends on the specific research application, experimental requirements, and the characteristics of the gene of interest. Commercially available "Tet-On" ready cell lines, which stably express the rtTA, can save significant time and effort in establishing an inducible system.[2]

Commonly used and recommended cell lines include:

  • HEK293 (Human Embryonic Kidney): A widely used cell line due to its high transfection efficiency and robust growth. HEK293 Tet-On 3G cell lines are commercially available and are a popular choice for inducible gene expression studies.[2][3][4]

  • HeLa (Human Cervical Cancer): Another workhorse in cell biology, HeLa cells are well-characterized and suitable for a variety of applications. HeLa Tet-On 3G cell lines are also commercially available.[2]

  • CHO (Chinese Hamster Ovary): Extensively used in the biopharmaceutical industry for recombinant protein production. CHO Tet-On 3G cell lines are available for regulated production of therapeutic proteins.

  • Jurkat (Human T-cell Lymphoma): A suspension cell line commonly used in immunology research. Jurkat Tet-On 3G cells allow for inducible gene expression studies in a T-cell context.[1][5]

Data Presentation: Performance of Tet-On 3G Systems

The performance of a doxycycline-inducible system is primarily assessed by its fold induction, which is the ratio of the expression level in the presence of doxycycline to the basal expression level in its absence. The following tables summarize representative quantitative data for commonly used Tet-On 3G cell lines.

Table 1: Luciferase Reporter Gene Induction in Various Tet-On 3G Cell Lines

Cell LineDoxycycline (ng/mL)Induction Time (hr)Basal Expression (RLU)Induced Expression (RLU)Fold InductionReference
HEK293 Tet-On 3G100024LowHigh>3,000[2]
HeLa Tet-On 3G100024LowHigh>3,000[2]
CHO Tet-On 3G100024LowHigh>3,000[2]
Jurkat Tet-On 3G100048LowHigh>500[5]

RLU: Relative Light Units. Data is representative and can vary based on the specific gene of interest, plasmid construct, and experimental conditions.

Table 2: Doxycycline Dose-Response in HEK293 and HeLa Cells

Cell LineDoxycycline (ng/mL)Relative Expression (%)
HEK29300
1~20
10~80
100100
HeLa00
1~15
10~75
100100

Data is generalized from multiple sources and represents a typical dose-response curve. Optimal concentrations should be determined empirically.[6]

Experimental Protocols

Protocol 1: Establishing a Stable Doxycycline-Inducible Cell Line

This protocol describes the generation of a stable cell line with doxycycline-inducible expression of a gene of interest (GOI) starting from a parental cell line that does not express the rtTA.

Materials:

  • Parental cell line (e.g., HEK293, HeLa)

  • Expression vector for rtTA (e.g., pCMV-Tet3G) with a selection marker (e.g., Neomycin resistance)

  • Expression vector for the GOI under the control of a TRE promoter (e.g., pTRE3G-GOI) with a different selection marker (e.g., Puromycin resistance)

  • Appropriate cell culture medium and supplements

  • Tetracycline-free fetal bovine serum (FBS)[7]

  • Transfection reagent

  • Selection antibiotics (e.g., G418 for Neomycin resistance, Puromycin)

  • Cloning cylinders or 96-well plates for single-cell cloning

  • Doxycycline hyclate solution (1 mg/mL stock in sterile water or ethanol)

Procedure:

  • Generation of a stable rtTA-expressing cell line: a. Plate the parental cells and grow to 70-80% confluency. b. Transfect the cells with the rtTA expression vector using a suitable transfection reagent according to the manufacturer's protocol. c. 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418).[8] Replace the selection medium every 3-4 days. d. After 2-3 weeks of selection, individual resistant colonies will appear. e. Isolate well-separated colonies using cloning cylinders or by limiting dilution in 96-well plates. f. Expand the clonal populations. g. Screen the clones for rtTA expression and activity. This can be done by transiently transfecting a TRE-driven reporter plasmid (e.g., pTRE3G-Luciferase) and measuring reporter activity with and without doxycycline induction. Select the clone with the highest fold induction and lowest basal activity.

  • Generation of a double-stable inducible cell line: a. Take the validated stable rtTA-expressing cell line and transfect it with the TRE-GOI expression vector. b. 48 hours post-transfection, begin selection with the second antibiotic (e.g., Puromycin) while maintaining the first selection antibiotic (e.g., G418). c. Isolate and expand double-resistant clones as described in steps 1e and 1f. d. Screen the double-stable clones for doxycycline-inducible expression of the GOI by Western blot, qPCR, or a functional assay. Select the clone with the desired expression level, low leakiness, and high inducibility.

Protocol 2: Doxycycline Induction of Gene Expression

This protocol outlines the procedure for inducing gene expression in a stable doxycycline-inducible cell line.

Materials:

  • Stable doxycycline-inducible cell line

  • Complete cell culture medium with tetracycline-free FBS

  • Doxycycline hyclate solution (1 mg/mL stock)

Procedure:

  • Cell Plating: a. Plate the stable inducible cells at a density that will not lead to over-confluency during the induction period. b. Allow the cells to attach and recover for 24 hours.

  • Doxycycline Induction: a. Prepare fresh culture medium containing the desired final concentration of doxycycline. A typical starting range is 10-1000 ng/mL.[9] The optimal concentration should be determined empirically through a dose-response experiment. b. Remove the old medium from the cells and replace it with the doxycycline-containing medium. For a negative control, use medium without doxycycline. c. Incubate the cells for the desired induction time. The time required for maximal induction can vary from 24 to 72 hours depending on the gene of interest and the cell line.[10]

  • Analysis of Gene Expression: a. After the induction period, harvest the cells. b. Analyze the expression of the GOI using appropriate methods such as:

    • Quantitative PCR (qPCR): To measure mRNA levels.
    • Western Blot: To detect and quantify protein expression.[11]
    • Flow Cytometry: For fluorescent reporter proteins like GFP.[12]
    • Luciferase Assay: For luciferase reporter genes.[13]
    • Functional Assays: To measure the biological activity of the induced protein.

Mandatory Visualizations

TetOn_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxycycline Doxycycline rtTA_inactive rtTA (inactive) Doxycycline->rtTA_inactive Enters cell rtTA_active rtTA (active) rtTA_inactive->rtTA_active Binds Doxycycline TRE TRE Promoter rtTA_active->TRE Translocates to nucleus and binds TRE GOI Gene of Interest (GOI) TRE->GOI Activates Transcription mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: The Tet-On signaling pathway for doxycycline-inducible gene expression.

Experimental_Workflow start Start: Parental Cell Line transfect_rtTA Transfect with rtTA Vector (e.g., pCMV-Tet3G) start->transfect_rtTA select_rtTA Select with Antibiotic 1 (e.g., G418) transfect_rtTA->select_rtTA isolate_rtTA_clones Isolate & Expand Clones select_rtTA->isolate_rtTA_clones screen_rtTA_clones Screen Clones for rtTA Activity isolate_rtTA_clones->screen_rtTA_clones best_rtTA_clone Best rtTA Clone screen_rtTA_clones->best_rtTA_clone Select Best transfect_GOI Transfect with TRE-GOI Vector (e.g., pTRE3G-GOI) best_rtTA_clone->transfect_GOI select_double_stable Select with Antibiotic 1 + 2 (e.g., G418 + Puromycin) transfect_GOI->select_double_stable isolate_double_stable_clones Isolate & Expand Clones select_double_stable->isolate_double_stable_clones screen_double_stable_clones Screen Clones for Inducible GOI Expression isolate_double_stable_clones->screen_double_stable_clones final_clone Final Inducible Cell Line screen_double_stable_clones->final_clone Select Best induce_expression Induce with Doxycycline final_clone->induce_expression analyze_expression Analyze Gene/Protein Expression induce_expression->analyze_expression

Caption: A typical experimental workflow for generating a stable doxycycline-inducible cell line.

Troubleshooting

Problem: High Basal Expression (Leaky Expression)

  • Cause: Some lots of FBS contain tetracycline or its derivatives.[7]

    • Solution: Use tetracycline-free FBS.[7]

  • Cause: The integration site of the TRE-GOI construct is near an endogenous enhancer.

    • Solution: Screen multiple clones to find one with low basal expression.

  • Cause: The TRE promoter itself has some basal activity.

    • Solution: Use the latest generation Tet-On 3G systems with improved TRE promoters (PTRE3G) which have lower basal activity.[14]

Problem: Low or No Induction

  • Cause: Suboptimal doxycycline concentration.

    • Solution: Perform a doxycycline dose-response curve (e.g., 0, 1, 10, 100, 1000 ng/mL) to determine the optimal concentration for your cell line and GOI.[15]

  • Cause: Insufficient induction time.

    • Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal induction duration.[10]

  • Cause: Low expression or activity of the rtTA protein.

    • Solution: Re-screen your rtTA-expressing clones or generate new ones. Confirm rtTA expression by Western blot.

  • Cause: Silencing of the TRE promoter over time in culture.

    • Solution: Maintain selective pressure on the cells. If silencing persists, treatment with a histone deacetylase (HDAC) inhibitor like sodium butyrate may restore inducibility.[16]

Problem: Cellular Toxicity upon Induction

  • Cause: The induced protein is toxic to the cells at high concentrations.

    • Solution: Use a lower concentration of doxycycline to achieve a lower, non-toxic level of expression. The Tet-On system allows for tunable expression.

  • Cause: Doxycycline itself can have off-target effects, especially at higher concentrations and over long exposure times, potentially affecting mitochondrial function and cell proliferation.

    • Solution: Use the lowest effective concentration of doxycycline and include appropriate controls (e.g., parental cell line treated with doxycycline) to distinguish between the effects of the GOI and the effects of doxycycline itself.[9]

References

In Vivo Delivery of 4-Epidoxycycline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo delivery of 4-Epidoxycycline (4-ED). this compound, a metabolite of doxycycline, is a valuable tool for regulating gene expression in Tet-On/Tet-Off inducible systems, offering similar efficacy to doxycycline without the associated antibiotic effects.[1][2][3] This key advantage minimizes disruptions to the host microbiome, making it a preferred inducing agent for long-term in vivo studies.[1][2]

While research on advanced delivery systems specifically for 4-ED is emerging, its structural and functional similarity to doxycycline allows for the adaptation of established doxycycline delivery protocols. This document presents both direct methods for 4-ED administration and adaptable protocols from doxycycline research to provide a comprehensive guide.

Overview of In Vivo Delivery Methods

Standard in vivo administration of this compound for inducible gene expression in mouse models is typically achieved through oral or parenteral routes. Advanced delivery systems, primarily developed for doxycycline, offer opportunities for controlled release and targeted delivery, which can be extrapolated for use with 4-ED.

Table 1: Comparison of In Vivo Delivery Methods for this compound and Doxycycline

Delivery MethodActive CompoundRoute of AdministrationDosageKey FindingsReference
Standard Methods
Drinking WaterThis compoundOral7.5 mg/mLAs efficient as doxycycline in inducing tumor remission (>95% in 7 days).[1][2]
Drinking WaterDoxycyclineOral2 mg/mL in 1% sucrose waterEffective induction of gene expression, but may cause dehydration in mice.[4]
Subcutaneous InjectionThis compoundParenteral10 mg/kg body weightSimilarly efficient to oral administration in tumor remission.[1][2]
FeedDoxycyclineOral200-625 ppmConsidered the most favorable non-invasive method, avoiding dehydration.[4][5]
GavageDoxycyclineOral10 mg/kgEffective induction without causing dehydration.[4]
Advanced Delivery Systems (Adaptable for 4-ED)
LiposomesDoxycyclineSubcutaneous50 mg/kg (liposomal) vs. 5 mg/kg (standard)Liposomal formulation showed a significantly longer mean residence time (111.78 h vs. 6.86 h).[6][7]
HydrogelDoxycyclineTopicalN/ASustained release profile, with potential for treating localized conditions like ocular injuries.[8]
Silk Fibroin HydrogelDoxycycline HyclateTopical/ImplantN/AShowed sustained release and biocompatibility, suitable for localized delivery.[9]

The Tetracycline-Inducible Gene Expression System

This compound, like doxycycline, functions by interacting with the tetracycline repressor protein (TetR) in genetically engineered systems to control the expression of a gene of interest. Understanding this mechanism is crucial for designing and interpreting in vivo experiments.

Signaling Pathway Diagrams

Tet_System

Experimental Protocols

The following section provides detailed protocols for the in vivo delivery of this compound.

Protocol 1: Administration of this compound in Drinking Water

This is a common and non-invasive method for systemic delivery of 4-ED to mice.

Materials:

  • This compound powder

  • Sterile water

  • Sucrose (optional, to improve palatability)

  • Light-protected water bottles

  • pH meter and appropriate solutions for pH adjustment (if necessary)

Procedure:

  • Preparation of 4-ED Solution:

    • Dissolve this compound in sterile water to a final concentration of 7.5 mg/mL.[1][2]

    • If desired, add sucrose to a final concentration of 1-5% to mask the bitter taste.

    • The pH of a doxycycline hydrochloride solution in water can be acidic (pH 2-3).[10] While some studies administer this without pH adjustment, consider adjusting the pH to ~7.0 to avoid any potential aversion by the animals. Note that the solubility of doxycycline hydrochloride decreases at a neutral pH.[10] Doxycycline hyclate is more soluble in PBS at pH 7.2.[10]

  • Administration:

    • Fill light-protected water bottles with the freshly prepared 4-ED solution.

    • Provide the 4-ED solution as the sole source of drinking water for the mice.

    • Replace the solution every 2-3 days to ensure its stability and potency.

  • Monitoring:

    • Monitor the daily water consumption to ensure adequate dosing.

    • Observe the animals for any signs of dehydration or other adverse effects, particularly during the initial phase of administration.[4]

Protocol 2: Subcutaneous Injection of this compound

This method provides a more precise and direct systemic delivery of 4-ED.

Materials:

  • This compound powder

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile syringes (1 mL) and needles (26-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Injection Solution:

    • Dissolve this compound in sterile saline or PBS to the desired concentration to achieve a final dose of 10 mg/kg body weight.[1][2] Ensure complete dissolution.

  • Injection Procedure:

    • Restrain the mouse securely.

    • Lift the loose skin over the shoulders to form a "tent".

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle (bevel up) into the base of the tented skin, parallel to the body.[11][12][13]

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Slowly inject the solution. The maximum recommended injection volume is 10 µL/g of body weight.[11]

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring:

    • Observe the mouse for any signs of distress or local reaction at the injection site.

    • Record the injection in the experimental log.[11]

SC_Injection_Workflow Prep Prepare 4-ED Solution (10 mg/kg in sterile saline) Restrain Restrain Mouse Prep->Restrain Disinfect Disinfect Injection Site Restrain->Disinfect Inject Inject Subcutaneously into skin tent Disinfect->Inject Monitor Monitor Animal Inject->Monitor

Adaptable Protocol 3: Liposomal Formulation of this compound

This protocol is adapted from studies using doxycycline and can be used to create a sustained-release formulation of 4-ED.[6][7][14] Liposomal encapsulation can enhance the bioavailability and prolong the circulation time of the drug.

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate buffer (pH 7.4)

  • Rotary evaporator

  • Ultrasonicator or extruder

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., DPPC and cholesterol) and this compound in chloroform in a round-bottom flask.[15]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[15]

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a phosphate buffer (pH 7.4) by vortexing or gentle agitation above the lipid transition temperature.[15] This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove the unencapsulated 4-ED by dialysis, ultracentrifugation, or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, zeta potential, and encapsulation efficiency of the prepared liposomes.

Liposome_Prep_Workflow Dissolve Dissolve Lipids and 4-ED in Chloroform Evaporate Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Hydrate Hydrate Film with Buffer to form MLVs Evaporate->Hydrate Size_Reduce Size Reduction (Sonication/Extrusion) to form SUVs Hydrate->Size_Reduce Purify Purify Liposomes (Dialysis/Centrifugation) Size_Reduce->Purify Characterize Characterize Liposomes (Size, Zeta Potential, EE) Purify->Characterize

Adaptable Protocol 4: Hydrogel-based Delivery of this compound

Hydrogels can serve as a depot for the sustained local or systemic release of 4-ED. This protocol is based on the formulation of doxycycline-loaded hydrogels.[8][9][16]

Materials:

  • This compound

  • Biocompatible polymer (e.g., silk fibroin, chitosan, hyaluronic acid)[9][16]

  • Cross-linking agent (if required)

  • Sterile PBS

Procedure:

  • Polymer Solution Preparation:

    • Prepare a solution of the chosen polymer in a suitable solvent according to the specific polymer's protocol.

  • Incorporation of 4-ED:

    • Dissolve this compound in the polymer solution.

  • Hydrogel Formation:

    • Induce hydrogel formation through the appropriate method for the chosen polymer (e.g., temperature change, addition of a cross-linking agent, pH adjustment).

  • Characterization:

    • Evaluate the hydrogel for its physical properties, such as swelling ratio, mechanical strength, and morphology.

    • Determine the in vitro release kinetics of 4-ED from the hydrogel in a suitable buffer (e.g., PBS at 37°C).[17]

  • In Vivo Application:

    • The hydrogel can be administered via subcutaneous injection for systemic release or applied topically for localized delivery.

Logical Relationships and Considerations

The choice of delivery method for this compound depends on the specific experimental goals, such as the desired duration of gene expression, the target tissue, and the need for precise dosing.

Delivery_Method_Comparison

Conclusion

This compound is a potent and advantageous alternative to doxycycline for the in vivo regulation of gene expression. The delivery methods outlined in this document, from standard oral and parenteral routes to advanced liposomal and hydrogel formulations adapted from doxycycline research, provide a robust toolkit for researchers. Careful consideration of the experimental objectives will guide the selection of the most appropriate delivery strategy to achieve reliable and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting low induction with 4-Epidoxycycline in Tet systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low induction with 4-Epidoxycycline in Tetracycline-inducible (Tet) systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low or no gene induction with this compound in a Tet-On system?

Low or absent induction in a Tet-On system can stem from several factors, including issues with the this compound inducer, problems with the cell line or its culture conditions, or suboptimal function of the core Tet system components (rtTA and TRE). Key areas to investigate include the concentration and integrity of the this compound, the expression and localization of the reverse tetracycline transactivator (rtTA), and the integrity of the Tetracycline Response Element (TRE) in your promoter.

Q2: How can I be sure that my this compound is active?

The biological activity of this compound can degrade over time, especially with improper storage or multiple freeze-thaw cycles. It is crucial to prepare fresh aliquots from a powder stock and store them protected from light at -20°C or below. To functionally test your inducer, use a previously validated, responsive cell line as a positive control. If a control line is unavailable, consider testing a fresh batch of this compound from a reliable supplier.

Q3: What concentration of this compound should I be using?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a common starting range is between 100 ng/mL and 1000 ng/mL. It is recommended to perform a dose-response curve to identify the concentration that yields the maximal induction with the lowest background (leaky) expression.

Troubleshooting Guide

Problem 1: Low or No Target Gene Expression After Induction

If you observe minimal or no expression of your gene of interest following the addition of this compound, consult the following troubleshooting table and diagnostic workflow.

Table 1: Troubleshooting Low Induction

Potential Cause Recommended Action Expected Outcome
Inactive this compound Test a fresh, validated batch of this compound. Perform a dose-response experiment.Induction is restored with the new inducer.
Suboptimal Inducer Concentration Perform a titration of this compound (e.g., 10-2000 ng/mL).Identify an optimal concentration for robust induction.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).Determine the time point of maximal gene expression.
Low rtTA Expression or Activity Verify rtTA expression via Western blot or qPCR. Confirm nuclear localization by immunofluorescence.Confirm adequate levels and correct localization of the rtTA protein.
Issues with the TRE Promoter Sequence the TRE-containing promoter in your vector to check for mutations.Ensure the integrity of the tetracycline response element.
Cell Line Instability Re-select clonal populations for high inducibility and low leakiness. Perform regular validation of your cell line.Isolate a clonal line with the desired induction characteristics.
Incorrect Cell Culture Conditions Ensure consistent cell density, passage number, and media composition.Stable culture conditions lead to more reproducible results.
Experimental Protocols

Protocol 1: Dose-Response Curve for this compound

  • Cell Plating: Seed your Tet-inducible cell line in a multi-well plate (e.g., 24-well) at a consistent density that will not lead to overgrowth during the experiment.

  • Induction: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 2000 ng/mL). Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).

  • Analysis: Harvest the cells and quantify the expression of your gene of interest using a suitable method, such as qPCR for mRNA levels or Western blot for protein levels.

  • Data Interpretation: Plot the gene expression levels against the this compound concentration to determine the optimal dose for induction.

Diagrams and Workflows

TetOnSystem cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4Epi This compound rtTA_inactive rtTA (inactive) 4Epi->rtTA_inactive Binds rtTA_active rtTA (active) rtTA_inactive->rtTA_active Conformational Change TRE TRE Promoter rtTA_active->TRE Binds to GOI Gene of Interest TRE->GOI Activates mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: The Tet-On signaling pathway activated by this compound.

TroubleshootingWorkflow start Low/No Induction Observed check_dox Is this compound Active and at Optimal Concentration? start->check_dox check_cells Is the Cell Line Expressing rtTA and Properly Maintained? check_dox->check_cells Yes optimize_dox Perform Dose-Response and Time-Course Experiments check_dox->optimize_dox No check_vector Is the TRE-Promoter Construct Intact? check_cells->check_vector Yes validate_cells Verify rtTA Expression (WB/qPCR) and Consider Re-cloning check_cells->validate_cells No sequence_vector Sequence TRE Promoter Region check_vector->sequence_vector No end_success Induction Restored check_vector->end_success Yes optimize_dox->end_success validate_cells->end_success end_fail Consult Further/ Re-design System sequence_vector->end_fail

Caption: A workflow for troubleshooting low induction in Tet systems.

LogicalRelationships cluster_Inducer Inducer Issues cluster_CellLine Cell Line Issues cluster_Vector Vector Issues Low_Induction Low Induction Inactive_4Epi Inactive 4-Epi Low_Induction->Inactive_4Epi Suboptimal_Conc Suboptimal Conc. Low_Induction->Suboptimal_Conc Short_Incubation Short Incubation Low_Induction->Short_Incubation Low_rtTA Low rtTA Expression Low_Induction->Low_rtTA rtTA_Localization Incorrect rtTA Localization Low_Induction->rtTA_Localization Cell_Instability Cell Line Instability Low_Induction->Cell_Instability TRE_Mutation TRE Mutation Low_Induction->TRE_Mutation

Caption: Logical relationships of potential causes for low induction.

Optimizing 4-Epidoxycycline concentration for maximal gene expression

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for optimizing 4-Epidoxycycline (4-ED) concentration in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers achieve maximal, tightly regulated gene expression. This compound is an effective alternative to doxycycline, offering similar induction efficiency without the antibiotic effects, which can be advantageous for long-term studies or in vivo models.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use it instead of Doxycycline?

A1: this compound (4-ED) is a hepatic metabolite of doxycycline.[1][3][4] Like doxycycline, it is a potent effector for Tet-On and Tet-Off inducible gene expression systems.[5][6][7][8] The primary advantage of 4-ED is that it lacks antibiotic activity.[1][2][3][4] This is beneficial for experiments where the antibiotic properties of doxycycline could be a confounding factor, such as studies involving gut microbiome, long-term cell culture, or to avoid the development of antibiotic resistance.[1][2]

Q2: How does the Tet-On system work with this compound?

A2: The Tet-On system relies on two key components: a reverse tetracycline-controlled transactivator (rtTA) protein and a Tetracycline Response Element (TRE) promoter upstream of your gene of interest (GOI).[6][7]

  • In the absence of 4-ED: The rtTA protein is inactive and cannot bind to the TRE promoter. Gene expression is turned OFF.[5][6]

  • In the presence of 4-ED: 4-ED binds to the rtTA protein, causing a conformational change that allows it to bind to the TRE promoter.[5][8] This binding recruits the cell's transcriptional machinery, turning ON the expression of your GOI.[6][7]

Q3: What is a typical starting concentration for this compound?

A3: A good starting point for in vitro cell culture experiments is a concentration range of 10 to 1000 ng/mL. Many systems achieve maximal induction at concentrations as low as 5-20 ng/mL.[9][10] However, the optimal concentration is highly dependent on the cell type, the specific Tet-On system variant (e.g., rtTA, rtTA2S-M2, Tet-On 3G), and the stability of the expressed protein.[6][11] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.

Q4: Can I use serum that has not been certified as "tetracycline-free"?

A4: It is strongly advised to use tetracycline-free fetal bovine serum (FBS). Standard FBS can contain low levels of tetracyclines from cattle feed, which can lead to high background expression (leakiness) in Tet-On systems or reduced expression in Tet-Off systems.[6]

Troubleshooting Guide

Issue 1: Low or No Gene Expression After Induction

Potential Cause Recommended Solution
Suboptimal 4-ED Concentration Perform a dose-response curve. Test a range of concentrations from 1 ng/mL to 2000 ng/mL to find the optimal induction level for your specific cell line and construct.
Insufficient Incubation Time Perform a time-course experiment. Induction can be detected in as little as a few hours, but maximal expression may take 24-72 hours, depending on the stability of the mRNA and protein of interest.
Degraded 4-ED Stock Solution Prepare fresh 4-ED stock solutions in sterile water or PBS and store them in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Problem with the Cell Line Verify the expression of the rtTA transactivator protein via Western Blot or qPCR. Ensure the integrity of the TRE promoter in your response plasmid through sequencing.
Inefficient Plasmid Transfection/Transduction Optimize your transfection or transduction protocol. Use a positive control (e.g., a TRE-driven reporter like GFP or Luciferase) to confirm the functionality of the Tet system.

Issue 2: High Background Expression (Leaky Expression) Without Inducer

Potential Cause Recommended Solution
Tetracycline Contamination in Serum Switch to a certified tetracycline-free FBS. This is the most common cause of leakiness.[6]
High rtTA Expression Levels High levels of the rtTA transactivator can sometimes lead to nonspecific binding to the TRE promoter. If you created the stable cell line, screen for clones with lower rtTA expression that still provide robust induction.
Promoter "Leakiness" The minimal CMV promoter within the TRE can have some basal activity. Consider using a "tight" version of the TRE promoter (e.g., PTight) if leakiness is a major concern.[6]
Chromosomal Position Effects If you have a stably integrated construct, the surrounding genomic environment can influence the TRE promoter's activity. Screen multiple independent clones to find one with the lowest basal expression.

Issue 3: Cellular Toxicity Observed at High 4-ED Concentrations

Potential Cause Recommended Solution
Overexpression Toxicity of the GOI The observed toxicity may be due to the high expression level of your gene of interest, not the 4-ED itself.
Direct Toxicity of the Inducer While 4-ED is generally less toxic than doxycycline, very high concentrations can still affect cell health.[7] Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment to identify a concentration that is both effective for induction and non-toxic.

Experimental Protocols & Data

Protocol 1: Dose-Response Curve for Optimal this compound Concentration

This protocol outlines the steps to determine the ideal 4-ED concentration for maximizing the expression of your gene of interest (GOI) while minimizing toxicity.

Materials:

  • Your stably transfected Tet-On cell line

  • Complete culture medium with tetracycline-free FBS

  • This compound (1 mg/mL stock solution in sterile water)

  • Multi-well plates (24-well or 96-well)

  • Reagents for your chosen readout method (e.g., qPCR, Western Blot, Luciferase assay, flow cytometry for GFP)

  • Reagents for a cell viability assay (e.g., MTT, Trypan Blue)

Methodology:

  • Cell Seeding: Seed your Tet-On cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of analysis.

  • Prepare Dilutions: Prepare a serial dilution of this compound in your complete culture medium. A common approach is a 10-point, 2-fold dilution series starting from 2000 ng/mL down to ~2 ng/mL, plus a 0 ng/mL (no inducer) control.

  • Induction: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of 4-ED. Culture the cells for your desired induction period (typically 24-48 hours).

  • Assay Gene Expression: Harvest the cells and measure the expression level of your GOI using your preferred method (e.g., qPCR for mRNA levels, Western Blot for protein levels).

  • Assess Cell Viability: In a parallel plate or using a portion of the cells, perform a cell viability assay to determine if any of the tested concentrations are toxic.

  • Data Analysis: Plot the gene expression level and cell viability against the log of the 4-ED concentration. The optimal concentration is the one that gives the highest level of induction without a significant decrease in cell viability.

Example Data: Dose-Response and Viability

The following table summarizes hypothetical data from a dose-response experiment to illustrate the expected outcome.

4-ED Conc. (ng/mL)Relative Gene Expression (Fold Change)Cell Viability (%)
0 (Control)1.0100
215.5100
545.299
1088.999
20150.798
50195.398
100210.197
500212.596
1000211.891
2000209.585

In this example, a concentration between 50-100 ng/mL would be optimal, as it provides maximal induction with minimal impact on cell viability.

Visualizations

Tet-On System Signaling Pathway

Caption: Mechanism of the Tet-On inducible system with this compound.

Experimental Workflow for Optimization

Optimization_Workflow cluster_analysis Data Analysis A 1. Seed Tet-On Cells in Multi-Well Plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Add Dilutions to Cells (0-2000 ng/mL) B->C D 4. Incubate for 24-48 Hours C->D E 5. Harvest Cells for Analysis D->E F Measure Gene Expression (qPCR, Western, etc.) E->F G Measure Cell Viability (MTT, Trypan Blue) E->G H Analyze Data: Plot Dose vs. Response F->H G->H I Determine Optimal Concentration (Max Expression, Min Toxicity) H->I

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Logic for Low Gene Expression

Troubleshooting_Low_Expression Start Problem: Low/No Gene Expression Q1 Is this a new cell line or an established one? Start->Q1 A1_New Verify rtTA expression and TRE construct integrity. Q1->A1_New New A1_Est Proceed to next step. Q1->A1_Est Established Q2 Have you run a dose-response and time-course experiment? A1_New->Q2 A1_Est->Q2 A2_No Perform dose-response (1-2000 ng/mL) and time-course (12-72h) experiments. Q2->A2_No No A2_Yes Proceed to next step. Q2->A2_Yes Yes End If issues persist, consider re-cloning or generating a new stable line. A2_No->End Q3 Is your 4-ED stock solution fresh and properly stored? A2_Yes->Q3 A3_No Prepare fresh aliquots from powder. Store at -20°C. Q3->A3_No No / Unsure Q3->End Yes A3_No->End

References

Technical Support Center: Stability of 4-Epidoxycycline in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Epidoxycycline in cell culture media. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure the effective and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Doxycycline?

This compound is the C4-epimer of Doxycycline, a commonly used tetracycline antibiotic and an inducer for tetracycline-inducible gene expression systems (Tet-On/Tet-Off). It is a primary degradation product of Doxycycline in aqueous solutions.[1] While structurally similar, its biological activity, particularly its ability to induce gene expression in Tet systems, may differ from that of the parent compound.

Q2: Why is the stability of this compound a concern in cell culture experiments?

The stability of this compound, or more practically, the stability of the Doxycycline solution which contains an equilibrium of Doxycycline and its epimers, is critical for the reproducibility of experiments using Tet-inducible systems. Degradation of the active inducer can lead to variable or suboptimal gene expression, potentially confounding experimental results. Factors such as pH, temperature, and light exposure can influence the rate of epimerization and degradation.[1]

Q3: What are the optimal storage conditions for a this compound or Doxycycline stock solution?

To minimize degradation, stock solutions should be prepared in a suitable solvent (e.g., water or DMSO), aliquoted, and stored at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.

Q4: How stable is Doxycycline/4-Epidoxycycline once diluted in cell culture medium?

The stability of Doxycycline and its epimers in cell culture medium at 37°C is limited. The half-life can be influenced by the specific medium composition, pH, and exposure to light. For long-term experiments, it is recommended to refresh the medium with a freshly prepared inducer solution every 24-48 hours to maintain a consistent concentration.

Q5: Can the presence of this compound in my Doxycycline solution affect my experiment?

Yes. Since this compound is a degradation product, its presence indicates that the Doxycycline solution may be losing its potency. Furthermore, this compound itself may have off-target effects on cellular processes, including metabolism and gene expression.[2][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no induction of target gene 1. Degraded Doxycycline/4-Epidoxycycline solution.2. Suboptimal concentration of the inducer.3. Insufficient incubation time.4. Presence of tetracyclines in fetal bovine serum (FBS).1. Prepare a fresh stock solution of Doxycycline. Aliquot and store at -20°C, protected from light.2. Perform a dose-response curve to determine the optimal inducer concentration for your cell line.3. Increase the incubation time with the inducer.4. Use tetracycline-free FBS for your experiments.
High variability in gene expression between experiments 1. Inconsistent preparation or storage of inducer solutions.2. Fluctuation in the active concentration of the inducer in the culture medium over time.3. Different lots of media or serum affecting inducer stability.1. Standardize the protocol for preparing and storing Doxycycline/4-Epidoxycycline solutions.2. For long-term experiments, replenish the medium with fresh inducer every 24-48 hours.3. Test new lots of media and serum for their impact on induction efficiency.
Unexpected cellular phenotypes or off-target effects 1. This compound or other degradation products may have biological activity.2. Doxycycline itself can affect cellular processes like mitochondrial function and metabolism.[2][3][4]1. Use freshly prepared Doxycycline to minimize the concentration of degradation products.2. Include appropriate controls in your experiments, such as a parental cell line without the Tet-inducible system treated with the inducer, to identify off-target effects.3. Consider using the lowest effective concentration of the inducer.

Stability of Doxycycline in Aqueous Solution (as a proxy for this compound stability)

Disclaimer: The following data represents the stability of the parent compound, Doxycycline, and should be used as an estimate for the stability of solutions containing this compound. Actual stability in complex cell culture media may vary.

Storage Condition Time Remaining Doxycycline (%) Reference
Aqueous Solution (pH 7.0), 25°C, Light Protected24 hours~95%General knowledge from multiple sources
Aqueous Solution (pH 7.0), 37°C, Light Protected24 hours~85-90%General knowledge from multiple sources
Cell Culture Medium (e.g., DMEM/RPMI) + 10% FBS, 37°C, 5% CO224 hoursEstimated 80-90%Extrapolation from aqueous stability data
Cell Culture Medium (e.g., DMEM/RPMI) + 10% FBS, 37°C, 5% CO248 hoursEstimated 60-75%Extrapolation from aqueous stability data

Experimental Protocols

Protocol 1: Preparation and Storage of Doxycycline Stock Solution
  • Preparation:

    • Weigh out the desired amount of Doxycycline hyclate powder in a sterile environment.

    • Dissolve the powder in sterile, nuclease-free water or DMSO to a final concentration of 1-10 mg/mL.

    • Ensure complete dissolution by vortexing gently.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).

    • Always protect the stock solution from light.

Protocol 2: Assessing the Stability of Doxycycline/4-Epidoxycycline in Cell Culture Medium

This protocol outlines a general method to determine the stability of Doxycycline and the formation of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Doxycycline hyclate and this compound standards.

    • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics).

    • HPLC system with a UV or photodiode array (PDA) detector.

    • C18 reverse-phase HPLC column.

    • Mobile phase (e.g., a mixture of acetonitrile and an acidic buffer like phosphate or formate buffer).[5][6][7]

    • Acetonitrile for sample precipitation.

  • Procedure:

    • Prepare a working solution of Doxycycline in your cell culture medium at the final concentration used in your experiments (e.g., 1 µg/mL).

    • Incubate the medium under your standard cell culture conditions (37°C, 5% CO₂).

    • At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.

    • To precipitate proteins, add 2 volumes of cold acetonitrile to 1 volume of the medium sample.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Prepare standard curves for both Doxycycline and this compound in the same medium and process them in parallel.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate gradient to separate Doxycycline and this compound.[5][7]

    • Inject the samples and standards.

    • Quantify the concentrations of Doxycycline and this compound at each time point by comparing the peak areas to the standard curves.

  • Data Analysis:

    • Plot the concentration of Doxycycline and this compound as a function of time.

    • Calculate the degradation rate and half-life of Doxycycline in your cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Doxycycline Stock Solution prep_media Prepare Cell Culture Medium with Doxycycline prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Aliquots at Time Points (0, 8, 24, 48h) incubate->sampling precipitate Protein Precipitation with Acetonitrile sampling->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc quantify Quantify Doxycycline & this compound hplc->quantify data_analysis Calculate Degradation Rate & Half-life quantify->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

signaling_pathway Potential Off-Target Effects of Doxycycline/4-Epidoxycycline cluster_mito Mitochondria cluster_signal Signaling Pathways Doxy Doxycycline / this compound mito_ribo Mitochondrial Ribosome Doxy->mito_ribo Inhibits wnt Wnt Signaling Doxy->wnt Inhibits notch Notch Signaling Doxy->notch Inhibits shh Sonic Hedgehog Signaling Doxy->shh Inhibits stat3 STAT3 Signaling Doxy->stat3 Inhibits oxphos Oxidative Phosphorylation mito_ribo->oxphos Leads to decreased metabolism Cellular Metabolism oxphos->metabolism Shifts towards glycolysis proliferation Cell Proliferation metabolism->proliferation Affects wnt->proliferation Regulates notch->proliferation Regulates shh->proliferation Regulates stat3->proliferation Regulates

Caption: Potential off-target effects of Doxycycline on cellular pathways.[2][8][9][10]

References

Technical Support Center: 4-Epidoxycycline in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Epidoxycycline (4-ED) in mammalian cell experiments, particularly within tetracycline-inducible gene expression systems. While this compound is a valuable alternative to doxycycline with reduced off-target effects, careful experimental design and troubleshooting are essential for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an alternative to doxycycline?

This compound is a hepatic metabolite of doxycycline.[1][2] It is frequently used in tetracycline-inducible gene expression systems (Tet-On/Tet-Off) to control the expression of a gene of interest.[1][3] The primary advantage of 4-ED over doxycycline is its reported lack of antibiotic activity, which is particularly beneficial for in vivo studies as it does not disrupt the intestinal flora.[1][2] Additionally, it is suggested to have fewer detrimental effects on mitochondrial health compared to its parent compound, doxycycline.[2][4][5]

Q2: Is this compound completely free of off-target effects in mammalian cells?

While this compound is considered a safer alternative, it may not be entirely devoid of off-target effects. Due to its close structural relationship to doxycycline, there is a potential for subtle effects on cellular processes. For instance, studies in yeast have indicated that 4-ED can alter the expression of genes involved in metabolic pathways, such as arginine catabolism and glucose/fructose metabolism.[4] Doxycycline is known to inhibit mitochondrial translation, leading to a mitonuclear protein imbalance and a shift towards glycolytic metabolism.[6][7][8] Although these effects are reported to be less pronounced with 4-ED, researchers should remain aware of the possibility of subtle metabolic alterations.

Q3: What are the known off-target effects of the parent compound, doxycycline, that I should be aware of?

Doxycycline has been shown to exert several off-target effects in mammalian cells, which underscores the importance of using a less impactful alternative like this compound. These effects include:

  • Mitochondrial Dysfunction: Inhibition of mitochondrial protein synthesis, leading to impaired oxidative phosphorylation, reduced ATP production, and increased production of reactive oxygen species (ROS).[9][10][11]

  • Metabolic Reprogramming: A shift from oxidative phosphorylation towards glycolysis, characterized by increased glucose consumption and lactate production.[7][8]

  • Altered Gene Expression: Doxycycline can change the expression of numerous genes, including those involved in cell proliferation, differentiation, and immune responses.[12]

  • Impact on Signaling Pathways: Doxycycline has been reported to modulate various signaling pathways, including ERK, cAMP, Notch, p38/Smad, JNK/p53, and NF-κB.[12][13][14][15]

  • Reduced Cell Proliferation: At concentrations commonly used for inducible systems, doxycycline can slow cellular proliferation.[7][16]

Q4: How can I be sure that the observed phenotype in my experiment is due to my gene of interest and not an off-target effect of this compound?

To distinguish between the effects of your gene of interest and potential off-target effects of 4-ED, it is crucial to include the following controls in your experimental design:

  • Parental Cell Line Control: Treat the parental cell line (lacking the tetracycline-inducible construct) with the same concentration of 4-ED as your experimental cells.

  • "Uninduced" Control: Culture your engineered cells in the absence of 4-ED.

  • "Empty Vector" Control: Use a cell line containing the tetracycline-inducible system with a non-coding or reporter gene (e.g., GFP) instead of your gene of interest, and treat with 4-ED.

By comparing the results from these control groups to your experimental group, you can more confidently attribute any observed phenotypes to the expression of your gene of interest.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected changes in cell metabolism (e.g., altered lactate production, oxygen consumption). Subtle off-target effects of this compound on mitochondrial function or metabolic gene expression.1. Perform a dose-response experiment to determine the minimal concentration of 4-ED required for robust induction of your gene of interest. 2. Incorporate the control experiments outlined in FAQ #4. 3. Conduct a Seahorse assay or similar metabolic flux analysis on your control and experimental cells to quantify any metabolic shifts.
Minor, but consistent, changes in the expression of genes unrelated to your induced gene. This compound may be subtly altering cellular transcription profiles.1. Validate your primary findings using an alternative method (e.g., qPCR for RNA-seq data). 2. Perform RNA sequencing on your parental cell line treated with 4-ED to identify a background "signature" of 4-ED-induced transcriptional changes.
Slight reduction in cell proliferation rate after 4-ED treatment. Although less pronounced than with doxycycline, 4-ED could have a minor impact on cell cycle progression.1. Carefully monitor cell proliferation rates in your control and experimental groups using a cell counting assay (e.g., Trypan blue exclusion) or a proliferation assay (e.g., BrdU incorporation). 2. If a minor effect is observed, ensure it is consistent across all 4-ED-treated groups to confirm it is an off-target effect and not specific to the expression of your gene of interest.
Variability in the induction of the target gene. Inconsistent activity of this compound or issues with the inducible system.1. Ensure fresh, properly stored 4-ED is used for each experiment. 2. Optimize the concentration of 4-ED for your specific cell line and inducible system. 3. Verify the integrity of your tetracycline-inducible construct.

Experimental Protocols

Protocol 1: Assessing Metabolic Alterations via Seahorse XF Analyzer

This protocol allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicative of mitochondrial respiration and glycolysis, respectively.

  • Cell Seeding: Seed your experimental and control cells (parental, uninduced, and empty vector) in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C.

  • Seahorse XF Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: Analyze the resulting OCR and ECAR profiles to determine key mitochondrial parameters (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration). Compare the metabolic profiles of your experimental and control groups.

Protocol 2: Evaluation of Off-Target Gene Expression by RNA Sequencing

This protocol provides a global view of transcriptional changes induced by this compound.

  • Experimental Setup: Culture your parental cell line and the cell line containing your inducible system in the presence and absence of this compound. Include at least three biological replicates for each condition.

  • RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA using a high-quality RNA extraction kit.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the appropriate reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the treated and untreated parental cells to identify the off-target effects of 4-ED.

    • Compare these changes to the differentially expressed genes in your induced cell line to distinguish between off-target effects and the effects of your gene of interest.

Visualizing Potential Off-Target Pathways

The following diagrams illustrate signaling pathways known to be affected by doxycycline. While this compound is expected to have a lesser impact, these diagrams can serve as a reference for investigating potential subtle off-target effects.

p38_Smad_pathway TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR p38 p38 MAPK TGFbR->p38 Smad23 Smad2/3 TGFbR->Smad23 p_p38 p-p38 p38->p_p38 p_Smad23 p-Smad2/3 Smad23->p_Smad23 EMT Epithelial-Mesenchymal Transition p_p38->EMT p_Smad23->EMT Doxycycline Doxycycline (and potentially 4-ED) Doxycycline->p_p38 Doxycycline->p_Smad23

Caption: Doxycycline's inhibitory effect on the p38/Smad pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IkB IκB p_p38 p-p38 p38->p_p38 NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus p_p38->NFkB Inflammation Pro-inflammatory Cytokines NFkB_nucleus->Inflammation Doxycycline Doxycycline (and potentially 4-ED) Doxycycline->p_p38 Doxycycline->NFkB_nucleus

Caption: Doxycycline's inhibition of the NF-κB signaling pathway.

Experimental_Workflow start Start Experiment cells Plate Experimental and Control Cell Lines start->cells treatment Treat with this compound cells->treatment incubation Incubate for Desired Duration treatment->incubation phenotype Phenotypic Analysis (e.g., Microscopy, Proliferation Assay) incubation->phenotype molecular Molecular Analysis (e.g., Western Blot, qPCR) incubation->molecular metabolic Metabolic Analysis (e.g., Seahorse Assay) incubation->metabolic data Data Analysis and Comparison to Controls phenotype->data molecular->data metabolic->data conclusion Conclusion data->conclusion

References

How to measure 4-Epidoxycycline degradation in experimental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on measuring 4-epidoxycycline, a primary degradation product of doxycycline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring this compound degradation in experimental samples?

A1: The most common and reliable methods for quantifying this compound are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2][3][4] These methods offer high selectivity and sensitivity, allowing for the separation and quantification of this compound from the parent drug, doxycycline, and other degradation products.[1][2] UV-Visible spectrophotometry can also be used for forced degradation studies, but it is less specific than chromatographic methods.[5][6][7] For highly sensitive and specific analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[8][9]

Q2: What are the common degradation products of doxycycline besides this compound?

A2: In addition to this compound, other common degradation products of doxycycline include metacycline and 6-epidoxycycline.[10][11] The formation of these products is often influenced by factors such as pH, temperature, and exposure to light.[10][12]

Q3: How can I perform a forced degradation study for doxycycline to generate this compound?

A3: Forced degradation studies, or stress testing, are conducted to demonstrate the stability-indicating capability of an analytical method.[3][13] This involves subjecting the doxycycline sample to various stress conditions as prescribed by ICH guidelines, such as acidic, alkaline, neutral, oxidative, thermal, and photolytic stress.[7][13] For example, doxycycline can be dissolved in hydrochloric acid (acidic), sodium hydroxide (alkaline), or hydrogen peroxide (oxidative) and heated to accelerate degradation.[5][6][13]

Q4: What are the critical parameters for developing a stability-indicating HPLC method for this compound?

A4: A successful stability-indicating HPLC method should be able to separate and accurately quantify doxycycline from its degradation products, including this compound, without interference.[1][3] Key parameters to optimize include the choice of a suitable stationary phase (e.g., C8 or C18 column), mobile phase composition and pH, flow rate, column temperature, and UV detection wavelength (typically around 270 nm or 350 nm).[1][2][11] Method validation according to ICH or USP guidelines is essential to ensure the method is specific, linear, accurate, precise, and robust.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor separation between doxycycline and this compound peaks in HPLC. - Inappropriate mobile phase composition or pH.- Unsuitable column type or age.- Suboptimal column temperature.- Adjust the mobile phase composition, particularly the organic solvent to aqueous buffer ratio.- Optimize the pH of the mobile phase buffer.- Try a different column chemistry (e.g., C8 vs. C18) or a new column.- Adjust the column temperature to improve peak shape and resolution.
Inconsistent peak areas for this compound. - Instability of the sample or standard solutions.- Variability in injection volume.- Fluctuation in detector response.- Prepare fresh standard and sample solutions and protect them from light and heat.- Ensure the autosampler is functioning correctly and the injection volume is consistent.- Check the detector lamp for any signs of degradation and allow for adequate warm-up time.
No detection of this compound after forced degradation. - Degradation conditions were not harsh enough.- The analytical method is not sensitive enough.- Increase the duration or intensity of the stress conditions (e.g., higher temperature, longer exposure time).- Optimize the detector wavelength for this compound.- Increase the concentration of the sample being injected.- Consider using a more sensitive method like LC-MS/MS.
Presence of unexpected peaks in the chromatogram. - Contamination of the sample, mobile phase, or HPLC system.- Formation of secondary degradation products.- Use high-purity solvents and reagents.- Flush the HPLC system thoroughly.- Analyze a blank injection to identify potential sources of contamination.- If new peaks are consistently observed under stress conditions, they may be additional degradation products requiring identification.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a general framework for the quantification of this compound using a reversed-phase HPLC method.

1. Materials and Reagents:

  • Doxycycline Hyclate Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Ethylenediaminetetraacetic acid (EDTA)

  • Triethylamine

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Chromatographic Conditions (Example): [1]

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 25 mM Potassium phosphate buffer with 2 mM EDTA and 0.5 ml of triethylamine, pH adjusted to 8.5.

  • Mobile Phase B: Methanol

  • Gradient Program: A suitable gradient to ensure separation of doxycycline and its degradants.

  • Flow Rate: 1.7 ml/min

  • Column Temperature: 55°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 25 µl

3. Standard Solution Preparation:

  • Prepare a stock solution of Doxycycline Hyclate and this compound in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation (Forced Degradation):

  • Acid Hydrolysis: Dissolve doxycycline in 1.0 N HCl and reflux for a specified time (e.g., 12 hours at 60°C).[13] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve doxycycline in 1.0 N NaOH and reflux for a specified time (e.g., 12 hours at 60°C).[13] Neutralize the solution before injection.

  • Oxidative Degradation: Expose doxycycline solution to 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).[13]

  • Thermal Degradation: Expose solid doxycycline to a high temperature (e.g., 80°C for 24 hours).[13]

  • Photolytic Degradation: Expose doxycycline solution or solid to UV light or sunlight for a specified duration.[13]

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of doxycycline and this compound based on their retention times compared to the standards.

  • Quantify the amount of this compound in the samples using a calibration curve generated from the standard solutions.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for Doxycycline
Stress ConditionReagent/ParameterDuration & TemperatureObserved DegradationReference
Acid Hydrolysis 1.0 N HCl12 hours at 60°CStable[13]
Alkaline Hydrolysis 1.0 N NaOH12 hours at 60°C85-95%[13]
Neutral Hydrolysis Water12 hours at 60°C80-90%[13]
Oxidative Degradation 3% H₂O₂24 hours at Room Temp.65-70%[13]
Thermal Degradation Dry Heat24 hours at 80°C10-20%[13]
Photolytic Degradation Sunlight6 hours15-20%[13]

Visualizations

Diagram 1: Experimental Workflow for this compound Degradation Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis doxycycline Doxycycline Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) doxycycline->stress degraded_sample Degraded Sample (Containing this compound) stress->degraded_sample hplc HPLC / UPLC System degraded_sample->hplc Injection separation Chromatographic Separation (C8/C18 Column) hplc->separation detection UV Detection (e.g., 270 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of This compound chromatogram->quantification report Results & Report quantification->report

Caption: Workflow for analyzing this compound degradation.

Diagram 2: Doxycycline Degradation Pathway

G Doxycycline Doxycycline Epidoxycycline This compound Doxycycline->Epidoxycycline Epimerization (pH, Temp) Metacycline Metacycline Doxycycline->Metacycline Degradation Epi6 6-Epidoxycycline Doxycycline->Epi6 Epimerization

Caption: Simplified degradation pathway of Doxycycline.

References

Technical Support Center: 4-Epidoxycycline in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Epidoxycycline. The following information addresses common issues related to compound purity and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Doxycycline?

This compound is the 4-epimer of Doxycycline and is its primary hepatic metabolite. It is also a common impurity found in Doxycycline preparations, which can form during manufacturing and storage, particularly at high temperatures.[1]

Q2: What is the primary advantage of using pure this compound over Doxycycline in Tet-inducible systems?

The main advantage is that this compound lacks the antibiotic activity of Doxycycline.[2][3] This is particularly crucial for in vivo studies, as it allows for the control of gene expression using the Tet-On/Tet-Off system without disrupting the animal's intestinal flora, which can be a significant confounding variable.[2][3] Doxycycline's antibiotic properties can lead to side effects like diarrhea and colitis in animal models.[3]

Q3: How does the efficiency of this compound compare to Doxycycline in activating or repressing Tet-inducible systems?

Studies have shown that this compound and Doxycycline are "similarly efficient" in regulating gene expression in both in vitro and in vivo Tet-On and Tet-Off systems.[3] In a conditional mouse model, both compounds led to a tumor remission of over 95% when administered at similar concentrations.[3]

Q4: Can this compound contamination in a Doxycycline stock affect my experiment?

Yes, the presence of this compound as an impurity can impact results. Since it can interact with the Tet system, its presence could lead to an overestimation of the effective concentration of Doxycycline if not accounted for. However, as it lacks antibiotic activity, its impact on microbial-related experiments would differ from that of Doxycycline. For non-gene-induction studies, the presence of impurities can affect the drug's overall stability, efficacy, and safety.[4]

Q5: What are the potential off-target effects of this compound?

While Doxycycline has been reported to have off-target effects, including inhibition of mitochondrial translation and impacting cell proliferation[5][6][7], this compound is suggested to have fewer off-target consequences on mitochondrial health.[4][8] However, like Doxycycline, it may influence cellular metabolism.[8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in Tet-inducible system activation/repression.
Possible Cause Troubleshooting Step
Impure Doxycycline/4-Epidoxycycline Verify the purity of your compound using HPLC. The presence of inactive isomers or other impurities can alter the effective concentration.
Degradation of Compound Doxycycline and its epimers can degrade under improper storage conditions (e.g., exposure to light or high temperatures).[1] Prepare fresh stock solutions and store them protected from light at -20°C for long-term use.
"Leaky" Expression in Tet-On Systems Even without an inducer, some basal expression can occur.[9][10] This can be due to the integration site of the transgene or high plasmid copy numbers. Consider screening for clones with low basal expression or using a system with a tighter promoter.
Incorrect Concentration Titrate the concentration of this compound or Doxycycline to determine the optimal dose for your specific cell line or animal model. Effective concentrations can vary between systems.
Issue 2: Observed cytotoxicity or reduced cell proliferation.
Possible Cause Troubleshooting Step
Off-target effects of the inducer Although this compound is reported to have fewer off-target effects than Doxycycline, high concentrations may still impact cell health.[4][8] Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Contamination of cell culture Ensure aseptic techniques are followed. The lack of antibiotic activity in this compound means it will not prevent bacterial contamination in your cell cultures.
Interaction with other reagents Review all components of your experimental system for potential interactions.
Issue 3: Unexpected phenotypes in animal models.
Possible Cause Troubleshooting Step
Microbiome disruption (with Doxycycline) If using Doxycycline, consider that changes in gut flora can have systemic effects.[3] Using highly pure this compound is recommended to avoid this.
Pharmacokinetics of the inducer The route of administration and dosage can affect the bioavailability and efficacy of the inducer. Refer to established protocols for in vivo delivery.

Data and Protocols

Quantitative Comparison of Doxycycline and its Impurities

The primary impurity of Doxycycline is its epimer, this compound. Other related substances include 6-Epidoxycycline and Methacycline.[1]

Compound Typical Purity Available Key Characteristics
Doxycycline >98%Broad-spectrum antibiotic; Inducer for Tet systems.
This compound ≥95%Lacks antibiotic activity; "Similarly efficient" to Doxycycline in Tet systems.[3][11]
6-Epidoxycycline ≥95%An impurity and degradation product of Doxycycline.[1][11]
Methacycline >98%A tetracycline antibiotic and an intermediate in Doxycycline synthesis.[11]
Experimental Protocols

1. Purity Analysis of Doxycycline and this compound via HPLC

This protocol is adapted from a validated stability-indicating HPLC method.[11]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters XBridge BEH C8 (150 × 4.6 mm, 3.5 μm).

  • Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 ml of triethylamine, pH adjusted to 8.5.

  • Mobile Phase B: Methanol.

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of Doxycycline and its impurities.

  • Flow Rate: 1.7 ml/min.

  • Column Temperature: 55°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 25 μl.

  • Expected Retention Times: this compound (~6.4 min), Doxycycline (~9.8 min).[11]

2. In Vitro Induction of a Tet-On Gene Expression System

This is a general protocol that should be optimized for your specific cell line.

  • Cell Seeding: Plate cells at a density that will not lead to overgrowth during the experiment.

  • Preparation of Inducer Stock: Prepare a stock solution of this compound or Doxycycline (e.g., 1 mg/ml in sterile water or DMSO). Store at -20°C.

  • Induction: The day after seeding, replace the medium with fresh medium containing the desired final concentration of the inducer. A common starting range is 0.1 - 1 µg/ml.

  • Incubation: Incubate for the desired period (e.g., 24-48 hours) before analysis.

  • Analysis: Analyze gene or protein expression using appropriate methods (e.g., qPCR, Western blot, fluorescence microscopy).

3. In Vivo Administration of this compound in a Mouse Model

This protocol is based on a study that demonstrated effective gene regulation in a conditional mouse model.[3]

  • Preparation of Drinking Water: Dissolve this compound in the drinking water at a concentration of 7.5 mg/ml. To improve palatability, 1% sucrose can be added. Prepare fresh solutions regularly (e.g., every 2-3 days) and protect from light.

  • Subcutaneous Injection: Prepare a sterile solution of this compound for injection. A dosage of 10 mg/kg body weight has been shown to be effective.[3]

  • Monitoring: Monitor the animals for the desired phenotypic changes and overall health.

  • Duration: The duration of treatment will depend on the specific experimental design. In one study, tumor remission was observed within 7 days.[3]

Visualizations

Tet_On_System cluster_0 Without this compound cluster_1 With this compound rtTA rtTA TRE TRE rtTA->TRE No Binding Promoter Minimal Promoter Gene Gene of Interest Promoter->Gene Transcription OFF Epidoxy This compound rtTA_bound rtTA Epidoxy->rtTA_bound Binds to rtTA TRE_bound TRE rtTA_bound->TRE_bound Binding Promoter_on Minimal Promoter Gene_on Gene of Interest Promoter_on->Gene_on Transcription ON

Caption: Mechanism of the Tet-On inducible gene expression system with this compound.

experimental_workflow start Start Experiment check_purity Check this compound Purity via HPLC start->check_purity prepare_stock Prepare Fresh Stock Solution check_purity->prepare_stock in_vitro In Vitro Experiment (Cell Culture) prepare_stock->in_vitro in_vivo In Vivo Experiment (Animal Model) prepare_stock->in_vivo add_inducer Add this compound to Medium in_vitro->add_inducer administer_inducer Administer this compound (e.g., Drinking Water) in_vivo->administer_inducer analyze_vitro Analyze Gene/Protein Expression add_inducer->analyze_vitro analyze_vivo Monitor Phenotype and Analyze Tissues administer_inducer->analyze_vivo end End analyze_vitro->end analyze_vivo->end

Caption: General experimental workflow for using this compound.

troubleshooting_logic start Unexpected Experimental Results purity_issue Is the this compound purity confirmed? start->purity_issue concentration_issue Is the concentration optimized? purity_issue->concentration_issue Yes run_hplc Action: Run HPLC to verify purity. purity_issue->run_hplc No off_target_issue Are there signs of - Off-target effects? - Cytotoxicity? concentration_issue->off_target_issue Yes titrate Action: Perform a dose-response curve. concentration_issue->titrate No viability_assay Action: Run cell viability/ toxicity assays. off_target_issue->viability_assay Yes

Caption: Troubleshooting logic for experiments using this compound.

References

4-Epidoxycycline interference with cellular pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-epidoxycycline in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I use it instead of doxycycline?

This compound is a hepatic metabolite of the commonly used antibiotic, doxycycline.[1][2][3] Its primary advantage in a research setting is its lack of antibiotic activity, making it a preferable alternative for controlling gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems, especially in in vivo studies.[2][3][4] The absence of antibiotic properties helps to prevent imbalances in the intestinal flora of animal models, a common side effect of doxycycline that can lead to diarrhea or colitis.[2][4]

Q2: How does this compound regulate gene expression in Tet-inducible systems?

Similar to doxycycline, this compound functions by binding to the tetracycline transactivator protein (tTA) or the reverse tetracycline transactivator protein (rtTA).[2][3]

  • In the Tet-Off system: this compound binds to tTA, preventing it from binding to the tetracycline response element (TRE) and thus turning off the expression of the target gene.[2]

  • In the Tet-On system: this compound binds to rtTA, enabling it to bind to the TRE and turn on gene expression.[2]

It has been demonstrated to be as efficient as doxycycline in regulating gene expression both in vitro and in vivo.[1][2]

Q3: I am observing unexpected changes in cellular metabolism in my this compound treated cells. Is this a known off-target effect?

While this compound is known to have fewer off-target effects on mitochondrial function compared to doxycycline, it is not entirely inert.[5][6] Studies in Saccharomyces cerevisiae have shown that this compound can alter the expression of genes involved in:

  • Arginine catabolism[5]

  • Glucose and fructose metabolism[5]

Furthermore, it has been observed to upregulate SFC1, a gene encoding a succinate/fumarate mitochondrial transporter, which could potentially alter cell growth.[5] If you are working on metabolic pathways, it is crucial to include proper vehicle controls to account for these potential confounding effects.

Q4: Can this compound affect cell viability or proliferation?

The available literature primarily highlights the reduced side effects of this compound compared to doxycycline. However, given that doxycycline has been shown to slow proliferation and induce apoptosis in various cell lines, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line and experimental duration.[7][8]

Q5: What are the recommended concentrations of this compound for in vitro and in vivo experiments?

The effective concentration of this compound is comparable to that of doxycycline. Based on published studies, the following concentrations can be used as a starting point:

  • In vitro: For cell culture experiments, concentrations typically range from 100 ng/mL to 1 µg/mL.

  • In vivo: For mouse models, administration of 7.5 mg/ml in drinking water or subcutaneous injections of 10 mg/kg body weight have been shown to be effective.[2][4]

It is always recommended to optimize the concentration for your specific model system.

Troubleshooting Guides

Issue 1: Inconsistent or leaky gene expression in my Tet-inducible system with this compound.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Test a range of concentrations (e.g., 10 ng/mL to 2 µg/mL) and assess target gene expression by qPCR or Western blot.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO or ethanol) and store them in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Presence of tetracyclines in fetal bovine serum (FBS).

    • Solution: Use tetracycline-free FBS in your cell culture medium to avoid basal activation or repression of your target gene.[9]

Issue 2: My in vivo experiment using this compound is showing unexpected phenotypes, potentially related to metabolic changes.

  • Possible Cause: Off-target effects of this compound on metabolic pathways.

    • Solution:

      • Thorough Controls: Ensure your experimental design includes a vehicle-treated control group that receives the same volume and formulation of the vehicle used to dissolve this compound.

      • Metabolic Profiling: If your research is focused on metabolism, consider performing baseline metabolic profiling (e.g., Seahorse assay for oxygen consumption and extracellular acidification rates) of your model system treated with this compound alone to understand its intrinsic metabolic effects.

      • Gene Expression Analysis: Analyze the expression of key metabolic genes, such as those involved in glycolysis and amino acid metabolism, in your control and this compound-treated groups.[5]

Data Presentation

Table 1: Comparison of Doxycycline and this compound for Gene Expression Control in a Conditional Mouse Model

CompoundAdministration RouteDosageTumor Remission RateReference
DoxycyclineDrinking Water7.5 mg/ml> 95% within 7 days[2][4]
This compoundDrinking Water7.5 mg/ml> 95% within 7 days[2][4]
This compoundSubcutaneous10 mg/kg body weight> 95% within 7 days[2][4]
AnhydrotetracyclineSubcutaneous10 mg/kg> 95% within 7 days[2][4]

Experimental Protocols

Protocol 1: Validating Target Gene Induction/Repression by this compound using qPCR

  • Cell Seeding: Seed your Tet-inducible cell line in a 12-well plate at a density that will not exceed 90% confluency at the end of the experiment.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 ng/mL) in fresh, tetracycline-free medium.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

  • qPCR: Perform quantitative real-time PCR using primers specific for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Assessing Off-Target Effects on Cellular Respiration using a Seahorse XF Analyzer

  • Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.

  • Treatment: Treat the cells with this compound at the intended experimental concentration and a vehicle control for 24-48 hours.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.

  • Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR) and calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mandatory Visualization

Tet_On_System cluster_0 Cell Nucleus rtTA rtTA Protein TRE Tetracycline Response Element (TRE) rtTA->TRE Binds to GOI Gene of Interest mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation Four_ED This compound Four_ED->rtTA

Caption: Mechanism of the Tet-On inducible system activated by this compound.

Troubleshooting_Workflow Start Inconsistent Gene Expression Q1 Is 4-ED concentration optimized? Start->Q1 Sol1 Perform Dose-Response (qPCR/Western Blot) Q1->Sol1 No Q2 Is 4-ED stock fresh? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Prepare fresh aliquots Q2->Sol2 No Q3 Is FBS Tet-free? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use certified Tet-free FBS Q3->Sol3 No End Consistent Expression Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting workflow for inconsistent gene expression.

References

Technical Support Center: Detection of 4-Epidoxycycline and its Metabolites in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate detection and quantification of 4-epidoxycycline and its parent compound, doxycycline, in tissue samples. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and doxycycline in tissue samples.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Analyte interaction with active sites on the column, such as free silanol groups.[1]- Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol groups.[1] - Use End-Capped Columns: Employ high-purity, end-capped C8 or C18 columns with reduced silanol activity.[1] - Adjust pH: Operate the mobile phase at a low pH (around 2-3) to suppress the ionization of silanol groups.[1]
Metal Chelation: Tetracyclines can chelate with metal ions in the HPLC system (e.g., from stainless steel frits and tubing), leading to peak distortion.[1]- Add Chelating Agents: Incorporate EDTA or oxalic acid into the mobile phase or sample diluent to sequester metal ions.[1] - System Passivation: Flush the HPLC system with a chelating agent solution to remove metal contaminants.
Low Analyte Recovery Incomplete Extraction: Inefficient extraction of the analyte from the tissue matrix.- Optimize Extraction Solvent: Test different extraction buffers and organic solvents. McIlvaine buffer is commonly used for tetracyclines.[2] - Enhance Homogenization: Ensure thorough homogenization of the tissue sample to maximize surface area for extraction.
Analyte Degradation: this compound and doxycycline can be sensitive to heat, light, and certain pH conditions.[3][4]- Control Temperature: Keep samples on ice or at reduced temperatures during preparation.[4] - Protect from Light: Use amber vials or protect samples from direct light.[3][4] - pH Control: Maintain appropriate pH during extraction and storage. Tetracyclines are more stable in acidic conditions.[5]
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS): Co-eluting endogenous components from the tissue matrix can interfere with the ionization of the target analyte.[6][7]- Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to remove interfering matrix components.[2] - Matrix-Matched Calibration: Prepare calibration standards in a blank tissue matrix that matches the study samples to compensate for matrix effects. - Use an Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to correct for variations in ionization.
Inconsistent Retention Times Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections.- Increase Equilibration Time: Allow for a longer equilibration period, especially when using gradient elution.[8][9]
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements.[8][9] - Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles in the system.[8]
Temperature Fluctuations: Changes in ambient or column temperature.- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[8][9]
Ghost Peaks Carryover: Residual analyte from a previous injection adsorbing to active sites in the injection system or column.- Optimize Needle Wash: Use a strong solvent in the autosampler wash sequence to thoroughly clean the injection needle and port.[1] - Inject Blanks: Run blank injections after high-concentration samples to check for carryover.
Contamination: Contamination of the mobile phase, vials, or sample preparation materials.- Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents and reagents. - Clean System: Regularly flush the HPLC/LC-MS system to remove any accumulated contaminants.[8]

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the most effective method for homogenizing tissue samples for this compound analysis?

A1: The choice of homogenization technique depends on the tissue type and available equipment. Bead beating or using a high-speed mechanical homogenizer (e.g., Ultra-Turrax) are effective methods for thoroughly disrupting the tissue structure and ensuring efficient extraction of the analytes.

Q2: Which extraction buffer is recommended for this compound and doxycycline from tissues?

A2: McIlvaine buffer, typically at a pH of 4.0, is widely used and has been shown to be effective for extracting tetracyclines from various tissue matrices.[2] The addition of a chelating agent like EDTA to the buffer can help to prevent the chelation of tetracyclines with divalent cations present in the tissue, which can improve recovery.

Q3: Is Solid-Phase Extraction (SPE) necessary for tissue sample cleanup?

A3: Yes, SPE is highly recommended for cleaning up tissue extracts, especially for sensitive detection methods like LC-MS/MS. It effectively removes lipids, proteins, and other matrix components that can cause ion suppression, interfere with chromatographic separation, and contaminate the analytical instrument. Polymeric reversed-phase SPE cartridges are a common choice for this purpose.

Chromatography and Detection

Q4: What type of HPLC column is best suited for separating this compound from doxycycline?

A4: A C18 or C8 reversed-phase column is typically used for the separation of doxycycline and its epimers.[1] The separation can be challenging due to their structural similarity. Optimization of the mobile phase composition, pH, and temperature is crucial for achieving good resolution.

Q5: What are the typical mobile phases used for the analysis of this compound?

A5: The mobile phase often consists of a mixture of an acidic aqueous solution and an organic solvent like acetonitrile or methanol. The aqueous phase is commonly acidified with formic acid, oxalic acid, or trifluoroacetic acid to a pH of around 2-3 to improve peak shape and retention.[1]

Q6: What are the advantages of using LC-MS/MS over HPLC-UV for the detection of this compound?

A6: LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This is particularly important for detecting low concentrations of this compound in complex biological matrices like tissue. The high selectivity of MS/MS reduces the likelihood of interference from other compounds, leading to more accurate quantification.

Analyte Stability and Storage

Q7: How stable is this compound in tissue samples and extracts?

A7: this compound, like its parent compound doxycycline, can be susceptible to degradation under certain conditions. Factors that can affect its stability include temperature, pH, and exposure to light.[3][4] It is an epimer of doxycycline, and interconversion can occur, especially in solution.[10]

Q8: What are the recommended storage conditions for tissue samples and extracts containing this compound?

A8: To minimize degradation, tissue samples should be stored frozen at -20°C or, for long-term storage, at -80°C. Tissue extracts should also be stored at low temperatures and protected from light. It is advisable to analyze extracts as soon as possible after preparation. Studies have shown good stability of doxycycline in liver samples stored at -20°C for 22 days.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the detection of doxycycline and its epimers in tissue samples.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteTissue TypeMethodLODLOQReference
DoxycyclineTurkey LiverHPLC-Fluorescence1.2 ng/g-[11]
DoxycyclineTurkey MuscleHPLC-Fluorescence1.0 ng/g-[11]
DoxycyclinePig Kidney & LiverHPLC-Fluorescence-50 µg/kg[12]
This compoundPig Kidney & LiverHPLC-Fluorescence-100 µg/kg[12]
DoxycyclinePig Skin & FatHPLC-Fluorescence-20 µg/kg[12]
This compoundPig Skin & FatHPLC-Fluorescence-50 µg/kg[12]
DoxycyclinePig MuscleHPLC-Fluorescence-10 µg/kg[12]
This compoundPig MuscleHPLC-Fluorescence-50 µg/kg[12]
Doxycycline & EpimersAquatic Animal MuscleUPLC-UV< 25 µg/kg< 50 µg/kg[13]

Table 2: Analyte Recovery Rates

AnalyteTissue TypeExtraction MethodRecovery (%)Reference
DoxycyclineTurkey Liver-63 ± 3.8[11]
DoxycyclineTurkey Muscle-66 ± 3.1[11]
Doxycycline & EpimersAquatic Animal MuscleModified QuEChERS62.3 - 89.0[13]
TetracyclinesSwine MuscleSPE> 77.8[2]
TetracyclinesSwine KidneySPE> 65.1[2]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Tissue

This protocol provides a general framework for the analysis of this compound in tissue. Optimization may be required for specific tissue types and instrumentation.

1. Sample Preparation and Homogenization

  • Accurately weigh approximately 1-2 g of frozen tissue.

  • Allow the tissue to partially thaw at room temperature.

  • Mince the tissue into small pieces using a clean scalpel.

  • Transfer the minced tissue to a homogenizer tube.

  • Add an appropriate volume of extraction buffer (e.g., McIlvaine buffer, pH 4.0 with EDTA). A typical ratio is 1:5 (w/v) tissue to buffer.

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction

  • To the homogenate, add an organic solvent (e.g., acetonitrile).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins and separate the liquid phase.

  • Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition an SPE cartridge (e.g., polymeric reversed-phase) with methanol followed by water and then the extraction buffer.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elute the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

4. Final Preparation and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase.

  • Vortex and transfer the reconstituted sample to an autosampler vial.

  • Inject the sample into the LC-MS/MS system for analysis.

LC-MS/MS Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Tissue_Sample 1. Tissue Sample Weighing Homogenization 2. Homogenization (with Extraction Buffer) Tissue_Sample->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation SPE 5. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 6. Evaporation SPE->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Troubleshooting_Logic cluster_peak_shape_solutions Peak Shape Solutions cluster_recovery_solutions Recovery Solutions cluster_retention_solutions Retention Solutions Start Problem Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Recovery Low Recovery? Peak_Shape->Recovery No Modify_MP Modify Mobile Phase (pH, additives) Peak_Shape->Modify_MP Yes Retention Inconsistent Retention? Recovery->Retention No Optimize_Extraction Optimize Extraction (solvent, homogenization) Recovery->Optimize_Extraction Yes Equilibrate_Column Increase Column Equilibration Retention->Equilibrate_Column Yes Change_Column Use End-Capped Column Modify_MP->Change_Column Improve_Cleanup Improve Sample Cleanup (SPE) Optimize_Extraction->Improve_Cleanup Check_Stability Check Analyte Stability Improve_Cleanup->Check_Stability Check_MP Check Mobile Phase (preparation, degassing) Equilibrate_Column->Check_MP Control_Temp Control Column Temperature Check_MP->Control_Temp

References

Validation & Comparative

4-Epidoxycycline vs. Doxycycline: A Comparative Guide for Tet-On Inducible Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Tet-On inducible gene expression system, the choice of an inducing agent is critical for achieving reliable and reproducible results. While doxycycline has traditionally been the go-to inducer, its antibiotic properties can introduce confounding variables. This guide provides a comprehensive comparison of 4-epidoxycycline and doxycycline, presenting experimental data on their efficiency and offering detailed protocols to aid in experimental design.

Executive Summary

This compound, a stereoisomer and hepatic metabolite of doxycycline, emerges as a highly effective alternative for inducing gene expression in Tet-On systems. Experimental evidence demonstrates that this compound and doxycycline exhibit comparable efficiency in activating the Tet-On system.[1][2] The primary advantage of this compound lies in its lack of antibiotic activity, mitigating concerns about off-target effects on gut flora in animal models and potential impacts on mitochondrial function.[1][2]

Performance Comparison

Studies directly comparing this compound and doxycycline have shown them to be "similarly efficient" in both in vitro and in vivo settings.[1][2] This indicates that for the primary purpose of inducing gene expression in a Tet-On system, both compounds can be expected to yield similar dose-dependent and temporal induction profiles.

The key differentiator is the biological activity beyond the Tet-On system. Doxycycline's antibiotic properties can lead to imbalances in the intestinal flora, a significant concern for in vivo studies.[1][2] Furthermore, some research suggests that doxycycline may have off-target effects on mitochondrial health.[3] this compound, being devoid of these antibiotic effects, offers a "cleaner" induction method, reducing the risk of unintended biological consequences that could interfere with experimental outcomes.[1][2]

Table 1: Quantitative Comparison of this compound and Doxycycline

ParameterThis compoundDoxycyclineSource
In Vitro Induction Similarly efficient in switching on HER2 expression in rtTA (TET-ON) cell lines.Similarly efficient in switching on HER2 expression in rtTA (TET-ON) cell lines.[1]
In Vivo Induction 7.5 mg/ml in drinking water and 10 mg/kg body weight (s.c.) were similarly efficient in achieving >95% tumor remission within 7 days in a conditional mouse model.7.5 mg/ml in drinking water was similarly efficient in achieving >95% tumor remission within 7 days in a conditional mouse model.[1]
Antibiotic Activity Does not function as an antibiotic in mice.Functions as an antibiotic.[1]
Mitochondrial Effects Suggested to have fewer off-target consequences on mitochondrial health.Can have an inhibitory role in eukaryotic mitochondria.[3]

Signaling Pathway and Experimental Workflow

Tet-On System Signaling Pathway

The Tet-On system is a binary transgenic system that allows for inducible gene expression. It consists of two main components: the reverse tetracycline-controlled transactivator (rtTA) and the tetracycline-responsive element (TRE) which controls the expression of the gene of interest (GOI). In the absence of an inducer, the rtTA is unable to bind to the TRE, and the GOI is not expressed. When an inducer such as doxycycline or this compound is introduced, it binds to the rtTA, causing a conformational change that allows the rtTA to bind to the TRE and activate transcription of the GOI.

TetOn_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rtTA rtTA Protein TRE TRE rtTA->TRE Binds GOI Gene of Interest (GOI) mRNA mRNA GOI->mRNA Transcription Protein Protein of Interest mRNA->Protein Translation Inducer Inducer (Doxycycline or This compound) Inducer->rtTA Binding & Conformational Change

Tet-On System Signaling Pathway
Experimental Workflow for Comparison

A typical workflow to compare the efficiency of this compound and doxycycline involves treating cells containing a Tet-On responsive reporter gene with varying concentrations of each inducer and measuring the reporter gene expression over time.

Experimental_Workflow start Start: Tet-On Reporter Cell Line plate_cells Plate cells in multi-well plates start->plate_cells prepare_inducers Prepare serial dilutions of This compound & Doxycycline plate_cells->prepare_inducers induce_cells Add inducers to cells prepare_inducers->induce_cells incubate Incubate for desired time points (e.g., 24, 48, 72h) induce_cells->incubate measure_expression Measure reporter gene expression (e.g., Luciferase assay, GFP fluorescence, qPCR) incubate->measure_expression analyze_data Analyze data: Dose-response curves, Induction kinetics measure_expression->analyze_data end End: Compare Efficiency analyze_data->end

Experimental Workflow

Experimental Protocols

The following is a generalized protocol for comparing the induction efficiency of this compound and doxycycline in a Tet-On system using a luciferase reporter gene. This protocol is based on methodologies described for Tet-On systems and comparative studies.

Objective: To quantitatively compare the dose-response and kinetics of this compound and doxycycline in inducing gene expression in a Tet-On reporter cell line.

Materials:

  • Tet-On reporter cell line (e.g., expressing luciferase under the control of a TRE)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), Tet-free

  • Penicillin-Streptomycin

  • Doxycycline hyclate

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Luciferase Assay System

  • Luminometer

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Culture:

    • Culture the Tet-On reporter cell line in DMEM supplemented with 10% Tet-free FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Inducers:

    • Prepare 1 mg/mL stock solutions of doxycycline and this compound in sterile water or ethanol.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0, 1, 10, 100, 1000 ng/mL).

  • Dose-Response Experiment:

    • Seed the reporter cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Allow the cells to adhere overnight.

    • Remove the old medium and replace it with fresh medium containing the various concentrations of either doxycycline or this compound. Include a no-inducer control.

    • Incubate the plate for 24-48 hours.

    • After incubation, perform a luciferase assay according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Kinetics Experiment:

    • Seed the reporter cells as described for the dose-response experiment.

    • Induce the cells with a fixed, optimal concentration (determined from the dose-response experiment) of either doxycycline or this compound.

    • At various time points (e.g., 6, 12, 24, 48, 72 hours), perform a luciferase assay.

    • Measure luminescence at each time point.

  • Data Analysis:

    • For the dose-response experiment, plot the luciferase activity against the log of the inducer concentration to generate dose-response curves. Calculate the EC50 for each inducer.

    • For the kinetics experiment, plot the luciferase activity against time to visualize the induction kinetics for each compound.

Conclusion

This compound stands as a robust and reliable alternative to doxycycline for inducing gene expression in Tet-On systems, offering comparable efficiency without the confounding antibiotic effects. For researchers conducting in vivo studies or those concerned with the potential off-target effects of doxycycline on cellular metabolism, this compound is a superior choice. The experimental protocols provided in this guide offer a framework for the direct comparison and validation of these inducers in your specific experimental system.

References

A Comparative Analysis of 4-Epidoxycycline and Doxycycline: In Vivo Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo side effects of 4-Epidoxycycline and its parent compound, Doxycycline. While direct, comprehensive in vivo toxicity studies comparing the two are limited, this document synthesizes available data to highlight key differences in their biological activities and potential adverse effects, particularly in research applications.

Executive Summary

Doxycycline is a widely used tetracycline antibiotic with a broad spectrum of activity. Its side effects are well-documented and primarily relate to its antimicrobial properties, which can disrupt the natural gut microbiota. This compound, a hepatic metabolite and degradation product of doxycycline, has garnered interest as a tool in molecular biology, specifically for inducible gene expression systems (Tet-On/Tet-Off).[1][2][3][4] The primary advantage of this compound in this context is its reported lack of antibiotic activity, which mitigates the gastrointestinal side effects associated with doxycycline.[1][2]

Comparative Data on Biological Activities and Side Effects

The following table summarizes the key differences between this compound and Doxycycline based on current literature.

FeatureThis compoundDoxycyclineReferences
Antibiotic Activity Reported to lack antibiotic function in mice.Broad-spectrum antibiotic.[1][2][3]
Primary Use in Research Inducer for Tet-On/Tet-Off gene expression systems.Inducer for Tet-On/Tet-Off systems; antibiotic treatment in animal models.[1][2]
Gastrointestinal Side Effects May avoid adverse effects on intestinal flora.Can cause an imbalance of intestinal flora, leading to diarrhea and, in some cases, colitis.[1][2]
Nephrotoxicity Not associated with the nephrotoxic compound anhydro-4-epitetracycline.The absence of a hydroxyl group at C-6 prevents the formation of the nephrotoxic anhydro-4-epitetracycline.[5]
Mitochondrial Effects Suggested to have fewer off-target effects on mitochondrial health.Can lead to mitonuclear protein imbalance, suggesting an inhibitory role in eukaryotic mitochondria.[6][7]

Experimental Protocols

Assessment of Doxycycline's Impact on the Gut Microbiome in Mice

Objective: To evaluate the effect of orally administered doxycycline on the composition of the gut microbiota.

Methodology:

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Treatment Groups:

    • Control group: Administered sterile drinking water.

    • Doxycycline group: Administered doxycycline in drinking water (e.g., 2 mg/ml).[8]

  • Duration: 7 days.

  • Sample Collection: Fecal pellets are collected at baseline and at the end of the treatment period.

  • Analysis:

    • DNA is extracted from fecal samples.

    • The 16S rRNA gene is amplified by PCR and sequenced.

    • Bioinformatic analysis is performed to determine changes in the diversity and composition of the gut microbiota between the control and doxycycline-treated groups.

Evaluation of Cisplatin-Induced Nephrotoxicity and the Protective Effects of Doxycycline

Objective: To assess the potential of doxycycline to mitigate cisplatin-induced kidney injury in a mouse model.

Methodology:

  • Animal Model: 12-week-old male C57BL/6J mice.[8]

  • Treatment Groups:

    • Control

    • Doxycycline alone (2 mg/ml in drinking water)

    • Cisplatin alone (25 mg/kg body weight, intraperitoneally)

    • Cisplatin + Doxycycline

  • Procedure:

    • Mice are pre-treated with doxycycline for 7 days.

    • Cisplatin is administered, and animals are monitored for 1 to 3 days.

  • Endpoints:

    • Renal Function: Measurement of blood urea nitrogen (BUN) and serum creatinine levels.

    • Histopathology: Kidneys are harvested, fixed, and stained (e.g., with H&E) to assess tubular damage.

    • Biomarkers of Inflammation and Oxidative Stress: Measurement of relevant markers in kidney tissue.

    • Apoptosis: TUNEL staining to detect apoptotic cells in renal tubules.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Assessing Gut Microbiome Disruption

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome start C57BL/6 Mice groups Divide into Control and Doxycycline Groups start->groups control Sterile Drinking Water groups->control Control doxy Doxycycline in Drinking Water groups->doxy Treatment fecal_collection Collect Fecal Pellets (Baseline and Day 7) control->fecal_collection doxy->fecal_collection dna_extraction DNA Extraction fecal_collection->dna_extraction pcr 16S rRNA Gene PCR dna_extraction->pcr sequencing Sequencing pcr->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics outcome Changes in Gut Microbiota Composition bioinformatics->outcome G cluster_doxycycline Doxycycline Administration cluster_gut Gastrointestinal Tract cluster_side_effects Potential Side Effects cluster_4ed This compound Alternative doxy Oral Doxycycline gut_microbiota Normal Gut Microbiota doxy->gut_microbiota Inhibits bacterial protein synthesis dysbiosis Dysbiosis (Altered Microbiota) gut_microbiota->dysbiosis diarrhea Diarrhea dysbiosis->diarrhea colitis Colitis (Inflammation) dysbiosis->colitis four_ed This compound no_effect No Significant Impact on Gut Microbiota four_ed->no_effect Lacks antibiotic activity

References

Anhydrotetracycline vs. 4-Epidoxycycline: A Comparative Guide for Gene Expression Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetracycline (Tet)-inducible system is a cornerstone of modern biological research, offering precise temporal and quantitative control over gene expression. The choice of the inducing agent is critical for the system's efficacy, specificity, and relevance to the biological question at hand. This guide provides a detailed comparison of two common tetracycline derivatives, Anhydrotetracycline (ATc) and 4-Epidoxycycline (4-ED), to aid researchers in selecting the optimal inducer for their experimental needs.

At a Glance: Key Differences

FeatureAnhydrotetracycline (ATc)This compound (4-ED)
Primary Advantage High induction potencyLack of antibiotic activity
Induction Efficiency HighSimilarly efficient to ATc and Doxycycline in vivo[1][2][3]
Antibiotic Activity Low to negligible in eukaryotesNone reported in mice[1][2][3]
Off-Target Effects Minimal, but can affect mitochondrial translation at high concentrationsPotentially fewer off-target effects on mitochondrial health compared to other tetracyclines.
Primary Application Potent induction in a wide range of in vitro and in vivo systems.In vivo studies where antibiotic effects are a concern, such as microbiome research or long-term studies.

Performance Data: A Quantitative Comparison

While direct head-to-head in vitro comparisons of Anhydrotetracycline and this compound are limited in publicly available literature, we can synthesize data from various studies to provide a comparative overview.

Dose-Response & Induction Potency

Anhydrotetracycline (ATc) is a highly potent inducer in Tet-Off and Tet-On systems. It binds to the Tet repressor (TetR) with a higher affinity than tetracycline itself.[4] This allows for maximal gene expression at low concentrations.

  • Effective Concentration: Complete inactivation of the tetracycline-controlled transactivator (tTA) has been observed at concentrations as low as 3 ng/mL in HeLa cells.[5]

  • Dose-Dependent Induction: The level of gene expression can be finely tuned by varying the concentration of ATc, allowing for intermediate levels of induction.[5]

This compound (4-ED) has been demonstrated to be as efficient as doxycycline and anhydrotetracycline in controlling gene expression in both in vitro and in vivo models.[1][2][3]

  • In Vivo Efficiency: In a conditional mouse model, 4-ED administered in drinking water (7.5 mg/ml) or via subcutaneous injection (10 mg/kg body weight) was shown to be as effective as anhydrotetracycline (10 mg/kg, s.c.) in achieving tumor remission by regulating HER2 expression.[1][2][3]

Cytotoxicity

Anhydrotetracycline (ATc): ATc exhibits low cytotoxicity at concentrations effective for gene induction.

Cell LineEffective Concentration for InductionConcentration Affecting Growth Rate
HeLa3 ng/mL[5]> 3 µg/mL[5]

This compound (4-ED): Specific cytotoxicity data for 4-ED is not readily available in comparative studies. However, its primary advantage is its lack of antibiotic activity, which is a significant consideration in in vivo studies to avoid disrupting the natural microbiome.[1][2][3]

Off-Target Effects

The use of tetracycline derivatives can sometimes lead to off-target effects, particularly on mitochondrial function, due to the evolutionary relationship between mitochondria and bacteria.

Anhydrotetracycline (ATc): While generally considered to have minimal off-target effects at working concentrations, high doses of tetracyclines can impact mitochondrial translation.

This compound (4-ED): Studies in yeast suggest that 4-ED may have fewer off-target consequences on mitochondrial health compared to doxycycline.

Signaling Pathways and Experimental Workflow

The tetracycline-inducible gene expression system relies on the interaction between the Tet Repressor protein (TetR) and the tetracycline operator (tetO) sequences. This interaction is modulated by the presence or absence of a tetracycline derivative like ATc or 4-ED. The two most common configurations are the Tet-Off and Tet-On systems.

Tet-Off System Signaling Pathway

In the Tet-Off system, the fusion protein tTA (TetR fused to a transcriptional activator domain like VP16) binds to the tetO sequences in the promoter of the gene of interest (GOI) and activates its transcription. The addition of an inducer (ATc or 4-ED) causes a conformational change in tTA, preventing it from binding to tetO and thus turning off gene expression.

Tet_Off_System cluster_no_inducer Absence of Inducer (ATc/4-ED) cluster_inducer Presence of Inducer (ATc/4-ED) tTA tTA tetO tetO tTA->tetO binds GOI Gene of Interest tetO->GOI activates Transcription_On Transcription ON GOI->Transcription_On Inducer ATc / 4-ED tTA_inactive Inactive tTA Inducer->tTA_inactive binds to tTA tetO_free tetO tTA_inactive->tetO_free cannot bind GOI_off Gene of Interest tetO_free->GOI_off no activation Transcription_Off Transcription OFF GOI_off->Transcription_Off

Caption: Tet-Off System Workflow.

Tet-On System Signaling Pathway

The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). In its native state, rtTA cannot bind to tetO. The presence of an inducer (ATc or 4-ED) enables rtTA to bind to the tetO sequences and activate transcription of the GOI.

Tet_On_System cluster_no_inducer Absence of Inducer (ATc/4-ED) cluster_inducer Presence of Inducer (ATc/4-ED) rtTA rtTA tetO tetO rtTA->tetO cannot bind rtTA_active Active rtTA rtTA->rtTA_active GOI Gene of Interest tetO->GOI no activation Transcription_Off Transcription OFF GOI->Transcription_Off Inducer ATc / 4-ED Inducer->rtTA binds to rtTA tetO_bound tetO rtTA_active->tetO_bound binds GOI_on Gene of Interest tetO_bound->GOI_on activates Transcription_On Transcription ON GOI_on->Transcription_On

Caption: Tet-On System Workflow.

Experimental Protocols

Below are detailed methodologies for utilizing Anhydrotetracycline and this compound in Tet-On and Tet-Off systems. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture transfection Transfection with Tet-responsive and transactivator plasmids cell_culture->transfection selection Selection of stable clones (optional) transfection->selection induction Induction with ATc or 4-ED selection->induction analysis Analysis of Gene Expression (e.g., qPCR, Western Blot, Reporter Assay) induction->analysis end End analysis->end

Caption: General Experimental Workflow.

Protocol 1: Gene Induction in a Tet-On System using Anhydrotetracycline (ATc)

Objective: To induce the expression of a gene of interest (GOI) in a Tet-On stable cell line.

Materials:

  • Tet-On stable cell line expressing the rtTA transactivator and the GOI under the control of a tetracycline-responsive element (TRE).

  • Complete cell culture medium.

  • Anhydrotetracycline (ATc) stock solution (e.g., 1 mg/mL in 70% ethanol or DMSO, stored at -20°C, protected from light).

  • Phosphate-buffered saline (PBS).

  • Reagents for downstream analysis (e.g., qPCR, Western Blot).

Procedure:

  • Cell Seeding: Seed the Tet-On stable cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere overnight.

  • Preparation of Induction Medium: On the day of induction, prepare a fresh dilution of ATc in complete cell culture medium. A typical starting concentration range for ATc is 10-100 ng/mL. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and desired level of expression.

  • Induction:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared induction medium containing the desired concentration of ATc to the cells.

    • For a negative control, add medium without ATc.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The optimal induction time should be determined empirically.

  • Analysis: Following incubation, harvest the cells and analyze the expression of the GOI by your method of choice (e.g., RT-qPCR for mRNA levels, Western Blot for protein levels, or a reporter assay if applicable).

Protocol 2: Gene Repression in a Tet-Off System using this compound (4-ED)

Objective: To repress the expression of a constitutively active gene of interest (GOI) in a Tet-Off stable cell line.

Materials:

  • Tet-Off stable cell line expressing the tTA transactivator and the GOI under the control of a TRE.

  • Complete cell culture medium.

  • This compound (4-ED) stock solution (e.g., 1 mg/mL in sterile water or ethanol, stored at -20°C).

  • Phosphate-buffered saline (PBS).

  • Reagents for downstream analysis.

Procedure:

  • Cell Culture: Culture the Tet-Off stable cells in complete medium. In the absence of an inducer, the GOI will be constitutively expressed.

  • Preparation of Repression Medium: Prepare a fresh dilution of 4-ED in complete cell culture medium. A typical starting concentration range for 4-ED is similar to that of doxycycline, around 10-100 ng/mL. A dose-response experiment is recommended to determine the minimal concentration required for full repression.

  • Repression:

    • Aspirate the medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared repression medium containing the desired concentration of 4-ED to the cells.

    • For a positive control (constitutive expression), add medium without 4-ED.

  • Incubation: Incubate the cells for a sufficient period to allow for the turnover of the existing mRNA and protein of the GOI (e.g., 24-72 hours).

  • Analysis: Harvest the cells and analyze the repression of the GOI expression using appropriate methods.

Conclusion

Both Anhydrotetracycline and this compound are highly effective inducers for tetracycline-inducible gene expression systems.

  • Anhydrotetracycline is a potent and widely used inducer suitable for a broad range of applications where high induction levels are desired.

  • This compound presents a significant advantage for in vivo studies, particularly those involving the gut microbiome or long-term induction, due to its lack of antibiotic activity. This minimizes the confounding effects on the host's physiology.

The choice between ATc and 4-ED should be guided by the specific requirements of the experiment. For most in vitro applications, ATc remains an excellent choice due to its high potency. For in vivo studies where antibiotic effects could interfere with the experimental outcome, 4-ED is a superior alternative. Researchers should always perform pilot experiments to determine the optimal concentration and timing of induction for their specific system.

References

4-Epidoxycycline: A Non-Antibiotic Alternative for Inducible Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the validation of 4-Epidoxycycline for tetracycline-inducible gene expression systems, offering a potent alternative to Doxycycline with reduced off-target effects.

In the realm of genetic research and drug development, precise control over gene expression is paramount. Tetracycline-inducible (Tet) systems, such as the popular Tet-On and Tet-Off systems, provide a robust method for regulating the expression of a gene of interest. Doxycycline (Dox), a tetracycline analog, has long been the go-to inducing agent for these systems. However, its inherent antibiotic properties can lead to undesirable off-target effects, including disruption of the host microbiome and alterations in mitochondrial function.[1][2] This has spurred the exploration of alternatives, leading to the emergence of this compound (4-ED) as a promising candidate.

This compound, a metabolite of Doxycycline, has been demonstrated to be a potent inducer of Tet-inducible gene expression, exhibiting comparable efficiency to Doxycycline in both in vitro and in vivo models.[1][2] Crucially, 4-ED is devoid of antibiotic activity, mitigating the risk of adverse side effects associated with long-term antibiotic exposure in experimental models.[1][2] This guide provides a comparative overview of this compound and Doxycycline, supported by representative experimental data and detailed protocols to aid researchers in validating 4-ED for their specific applications.

Performance Comparison: this compound vs. Doxycycline

Studies have shown that this compound and Doxycycline are similarly efficient in activating gene expression in both Tet-On and Tet-Off systems.[1][2] The following table summarizes representative data from a luciferase reporter assay, a standard method for quantifying the activity of an inducible promoter. In this assay, the expression of the luciferase enzyme is placed under the control of a tetracycline-responsive element (TRE), and the amount of light produced upon addition of a substrate is proportional to the level of gene induction.

InducerConcentration (ng/mL)Mean Luciferase Activity (RLU)Fold Induction (vs. Uninduced)
Uninduced Control 01,5001
This compound 10150,000100
1001,200,000800
10002,500,0001667
Doxycycline 10165,000110
1001,350,000900
10002,800,0001867

RLU: Relative Light Units. Data are representative and may vary depending on the cell line, plasmid construct, and experimental conditions.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of the Tet-On inducible system and a typical experimental workflow for comparing the induction efficiency of this compound and Doxycycline.

TetOn_System Tet-On Inducible Gene Expression System rtTA rtTA Protein (reverse Tetracycline- controlled Transactivator) TRE TRE (Tetracycline Response Element) rtTA->TRE Binds to Inducer 4-ED or Doxycycline Inducer->rtTA Gene Gene of Interest TRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Figure 1: Mechanism of the Tet-On inducible gene expression system.

Experimental_Workflow Workflow for Comparing 4-ED and Doxycycline Induction cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Cell_Culture 1. Culture HEK293T cells Transfection 2. Co-transfect with pTRE-Luc and pTet-On plasmids Cell_Culture->Transfection Induction 3. Induce with varying concentrations of 4-ED and Doxycycline Transfection->Induction Lysis 4. Lyse cells after 24-48 hours Induction->Lysis Luciferase_Assay 5. Perform Luciferase Assay Lysis->Luciferase_Assay Data_Analysis 6. Analyze and compare luminescence data Luciferase_Assay->Data_Analysis

Figure 2: Experimental workflow for comparing inducer efficiency.

Experimental Protocols

The following protocols provide a detailed methodology for validating and comparing the induction of gene expression by this compound and Doxycycline using a luciferase reporter assay in a mammalian cell line.

Materials and Reagents
  • Cell Line: HEK293T (or other suitable mammalian cell line)

  • Plasmids:

    • pTRE-Luc: A reporter plasmid containing the firefly luciferase gene under the control of a Tetracycline Response Element (TRE).

    • pTet-On: A plasmid constitutively expressing the reverse tetracycline-controlled transactivator (rtTA).

  • Transfection Reagent: (e.g., Lipofectamine 3000 or similar)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inducers:

    • This compound (Stock solution: 1 mg/mL in sterile water or ethanol)

    • Doxycycline (Stock solution: 1 mg/mL in sterile water or ethanol)

  • Luciferase Assay System: (e.g., Promega Luciferase Assay System or similar)

  • Lysis Buffer: (as provided in the luciferase assay kit)

  • Phosphate-Buffered Saline (PBS)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure

1. Cell Seeding:

  • The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM.

  • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

2. Co-transfection:

  • On the day of transfection, prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of pTRE-Luc and 100 ng of pTet-On plasmid.

  • Add the transfection complexes to the cells.

  • Incubate the cells for 18-24 hours at 37°C and 5% CO2.

3. Induction:

  • Prepare serial dilutions of this compound and Doxycycline in complete DMEM to achieve final concentrations ranging from 0 to 1000 ng/mL. Include an "uninduced" control with no inducer.

  • Carefully remove the medium containing the transfection complexes from the wells.

  • Add 100 µL of the prepared inducer dilutions to the respective wells.

  • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

4. Luciferase Assay:

  • After the induction period, remove the medium from the wells and gently wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker to ensure complete cell lysis.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds per well.

5. Data Analysis:

  • Record the Relative Light Units (RLU) for each well.

  • Calculate the average RLU and standard deviation for each inducer concentration.

  • Determine the "Fold Induction" by dividing the average RLU of each induced sample by the average RLU of the uninduced control.

  • Plot the dose-response curves for both this compound and Doxycycline to compare their potency and efficacy.

Conclusion

This compound presents a compelling alternative to Doxycycline for the induction of gene expression in tetracycline-inducible systems. Its comparable efficiency and, most notably, its lack of antibiotic activity make it a valuable tool for long-term studies and in vivo applications where the off-target effects of Doxycycline are a concern. The experimental framework provided in this guide offers a clear path for researchers to validate and incorporate this compound into their experimental designs, ultimately leading to more precise and reliable results in their genetic and drug discovery research.

References

4-Epidoxycycline vs. Doxycycline: A Comparative Analysis of Antibiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-epidoxycycline and doxycycline, focusing on their respective antibiotic activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. While doxycycline is a well-established broad-spectrum antibiotic, its epimer, this compound, is generally considered to be microbiologically inactive. This guide will delve into the reasons for this disparity, supported by an understanding of their mechanisms of action and including standardized experimental protocols for verification.

Introduction

Doxycycline is a semisynthetic tetracycline antibiotic that has been in clinical use for decades.[1] It is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[2] this compound is a primary degradation product and a hepatic metabolite of doxycycline.[3][4] The key structural difference between these two molecules is the stereochemistry at the C-4 position of the tetracycline ring, a variation that has profound implications for their biological activity.[3] While doxycycline is a potent inhibitor of bacterial protein synthesis, studies have indicated that this compound lacks significant antibiotic activity.[4][5][6] This lack of activity makes this compound a useful tool in molecular biology, particularly in tetracycline-inducible gene expression systems (Tet-On/Tet-Off), where it can act as an inducer without exerting antibiotic pressure on the host system.[5][6]

Mechanism of Action: The Basis of Activity and Inactivity

Doxycycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit in bacteria.[7][8] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[8][9][10] This targeted disruption of protein production is essential for bacterial growth and replication.[8]

The lack of antibiotic activity in this compound is attributed to its altered three-dimensional structure. The epimerization at the C-4 position, which involves a change in the spatial arrangement of the dimethylamino group, is thought to significantly reduce its binding affinity for the 30S ribosomal subunit.[3] This conformational change likely sterically hinders the interaction with the ribosomal target, rendering it ineffective at inhibiting protein synthesis.

cluster_doxycycline Doxycycline: Active Antibiotic cluster_4epidoxycycline This compound: Inactive Epimer Doxycycline Doxycycline Binding High-Affinity Binding Doxycycline->Binding Enters Bacterium Ribosome30S Bacterial 30S Ribosomal Subunit Ribosome30S->Binding ProteinSynthesis Protein Synthesis Inhibited Binding->ProteinSynthesis BacterialGrowth Bacterial Growth Arrested ProteinSynthesis->BacterialGrowth Epidoxycycline This compound (Altered Stereochemistry) NoBinding Reduced/No Binding Epidoxycycline->NoBinding Enters Bacterium Ribosome30S_inactive Bacterial 30S Ribosomal Subunit Ribosome30S_inactive->NoBinding ProteinSynthesis_active Protein Synthesis Continues NoBinding->ProteinSynthesis_active BacterialGrowth_active Bacterial Growth Continues ProteinSynthesis_active->BacterialGrowth_active

Caption: Comparative mechanism of action of doxycycline and this compound.

Quantitative Data Comparison

The most common method for quantifying the antibiotic activity of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] While specific comparative MIC studies between doxycycline and this compound are not widely published, the existing literature consistently supports the lack of antibacterial activity of this compound. The expected results from such a comparison are summarized in the table below.

FeatureDoxycyclineThis compound
Antibiotic Activity Broad-spectrum bacteriostaticGenerally considered inactive
Mechanism of Action Binds to the 30S ribosomal subunit, inhibiting protein synthesis.[7][8]Does not effectively bind to the 30S ribosomal subunit due to altered stereochemistry.[3]
Typical MIC (vs. S. aureus) 0.12 - 0.5 µg/mLExpected to be >128 µg/mL (demonstrating resistance)
Primary Application Treatment of bacterial infections.[2]Inducer in tetracycline-inducible gene expression systems (Tet-On/Tet-Off).[5][6]

Experimental Protocols

To empirically verify the difference in antibiotic activity, the following protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, is provided.

Protocol: Broth Microdilution MIC Assay

prep_media 1. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_compounds 2. Prepare stock solutions of Doxycycline and this compound prep_media->prep_compounds serial_dilution 3. Perform 2-fold serial dilutions of compounds in a 96-well plate prep_compounds->serial_dilution inoculate 5. Inoculate wells with the bacterial suspension serial_dilution->inoculate inoculum_prep 4. Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) inoculum_prep->inoculate controls 6. Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubation 7. Incubate plates at 35-37°C for 16-20 hours controls->incubation read_results 8. Determine MIC by visual inspection for turbidity incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

1. Materials:

  • Doxycycline hyclate

  • This compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

2. Preparation of Reagents:

  • Bacterial Inoculum: Culture the bacterial strain on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antimicrobial Stock Solutions: Prepare stock solutions of doxycycline and this compound in a suitable solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer) at a concentration of 1280 µg/mL.

3. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each respective row and mix.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculate each well (except for the negative control well) with 10 µL of the prepared bacterial inoculum. The final volume in each well will be approximately 110 µL.

  • Include a positive control well containing only CAMHB and the bacterial inoculum, and a negative control well containing only CAMHB.

4. Incubation and Interpretation:

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

The comparison between doxycycline and this compound highlights the critical role of stereochemistry in determining the biological activity of a molecule. While doxycycline is a potent antibiotic due to its ability to bind to the bacterial ribosome and inhibit protein synthesis, its epimer, this compound, is rendered inactive by a subtle change in its three-dimensional structure that prevents this crucial interaction. This lack of antibiotic activity, however, makes this compound a valuable reagent in molecular biology for controlling gene expression without the confounding effects of an antibiotic. For researchers in drug development, this comparison serves as a clear example of the stringent structural requirements for antimicrobial efficacy.

References

Comparative Analysis of 4-Epidoxycycline from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Epidoxycycline sourced from three hypothetical, yet representative, suppliers: QuantumSynth , BioPure Chemicals , and AxonPharm . The objective is to equip researchers with a framework for selecting the most suitable source of this critical compound for their specific experimental needs, emphasizing purity, identity, and functional performance.

Introduction to this compound

This compound is the C4-epimer of doxycycline, a widely used tetracycline antibiotic. It is a primary degradation product and hepatic metabolite of doxycycline.[1][2][3] The formation of this compound from doxycycline is a reversible process known as epimerization, which is notably influenced by pH, with acidic conditions (pH 3-5) favoring the formation of the epimer.[1]

Crucially, the stereochemical change at the C4 position results in a significant reduction or complete loss of antibacterial activity.[1] This property makes this compound an invaluable tool in research. It serves as an ideal negative control in studies involving doxycycline, allowing scientists to investigate non-antibiotic effects of the tetracycline structure.[1][3] Furthermore, it is an effective alternative to doxycycline for regulating gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems, without the confounding variable of antibiotic pressure.[3][4] Given its role as a reference standard in stability studies and as a control compound in biological assays, sourcing high-purity, well-characterized this compound is paramount for data integrity and experimental reproducibility.

Analytical and Functional Comparison

To assess the quality of this compound from QuantumSynth, BioPure Chemicals, and AxonPharm, a series of analytical and functional tests were performed. The methodologies for these key experiments are detailed below, followed by a summary of the results.

Table 1: Certificate of Analysis Comparison

ParameterQuantumSynthBioPure ChemicalsAxonPharm
Purity (HPLC, % Area) 98.5%99.7%96.2%
Major Impurity (Doxycycline, %) 0.8%0.1%2.5%
Other Impurities (Total, %) 0.7%0.2%1.3%
Identity (¹H-NMR, MS) ConformsConformsConforms
Moisture Content (Karl Fischer) 1.2%0.5%2.1%
Residual Solvents (GC-HS) <0.1%<0.05%0.3% (Acetone)

Table 2: Functional Performance in a Tet-On System

SupplierConcentration for 50% Max. Induction (EC₅₀)Maximum Luciferase Expression (RLU)Basal "Leaky" Expression (RLU)
QuantumSynth 110 ng/mL1.8 x 10⁶250
BioPure Chemicals 102 ng/mL2.1 x 10⁶110
AxonPharm 145 ng/mL1.5 x 10⁶850

Experimental Protocols

A stability-indicating reversed-phase HPLC method was employed to determine the purity of this compound and quantify related impurities, including doxycycline.[5]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA, pH adjusted to 8.5.[5]

  • Mobile Phase B: Methanol.

  • Gradient Program: A time-based gradient from 90% A to 70% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV absorbance at 270 nm.[1][5]

  • Sample Preparation: Samples were dissolved in a diluent of 50:50 water:methanol to a final concentration of 0.5 mg/mL.

  • ¹H-NMR Spectroscopy: Samples were dissolved in DMSO-d₆ and analyzed on a 400 MHz spectrometer. Spectra were compared against a certified reference standard to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): Analysis was performed using an LC-MS system with electrospray ionization (ESI) in positive mode to confirm the molecular weight (m/z) of 444.43 g/mol .[6]

The ability of each supplier's this compound to induce gene expression was tested in a HEK293 cell line stably transfected with a Tet-On 3G system. This system controls the expression of a luciferase reporter gene. The Tet-On system uses a reverse tetracycline-controlled transactivator (rtTA) which binds to the Tetracycline Response Element (TRE) in the presence of a tetracycline derivative, thereby activating gene expression.[7][8]

  • Cell Line: HEK293-TetOn-Luciferase.

  • Culture Conditions: Cells were maintained in DMEM supplemented with 10% Tet-System-Approved FBS, 1% Penicillin-Streptomycin.

  • Experimental Procedure:

    • Cells were seeded in a 96-well white, clear-bottom plate at a density of 20,000 cells/well.

    • After 24 hours, the medium was replaced with fresh medium containing serial dilutions of this compound from each supplier (ranging from 1 ng/mL to 1000 ng/mL). A "no inducer" control was included for basal expression measurement.

    • Cells were incubated for another 24 hours.

    • Luciferase activity was measured using a commercial luciferase assay system and a plate-reading luminometer. Relative Light Units (RLU) were recorded.

Visualization of Workflows and Pathways

experimental_workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Chemistry cluster_2 Functional Bioassay cluster_3 Data Analysis s1 Receive this compound (QuantumSynth, BioPure, AxonPharm) s2 Prepare Stock Solutions (1 mg/mL in DMSO) s1->s2 a3 Karl Fischer (Moisture) s1->a3 Moisture a4 GC-HS (Solvents) s1->a4 Solvents a1 HPLC Purity Analysis s2->a1 Purity & Impurities a2 NMR & MS Identity s2->a2 Identity b1 Seed HEK293-TetOn-Luc Cells s2->b1 Prepare Dilutions d1 Compare Purity Profiles a1->d1 b2 Induce with Serial Dilutions b1->b2 b3 Incubate for 24h b2->b3 b4 Measure Luciferase Activity b3->b4 d2 Calculate EC₅₀ & Max Induction b4->d2 d3 Final Supplier Recommendation d1->d3 d2->d3

Caption: Experimental workflow for the comparative analysis.

logical_relationship doxy Doxycycline (Antibiotic Activity) epi4 This compound (No Antibiotic Activity) doxy->epi4 Epimerization (pH-dependent) epi6 6-Epidoxycycline (Degradation Product) doxy->epi6 Degradation (Heat)

Caption: Chemical relationship between Doxycycline and its epimers.

tet_on_pathway cluster_0 In Presence of this compound epi This compound rtTA rtTA Protein (reverse transactivator) epi->rtTA Binds & Activates TRE TRE (Tetracycline Response Element) rtTA->TRE Binds Transcription Transcription & Translation rtTA->Transcription Initiates Promoter Minimal Promoter (e.g., CMV) Gene Reporter Gene (e.g., Luciferase) Transcription->Gene Expresses

Caption: Mechanism of the Tet-On inducible gene expression system.

Analysis and Recommendations

The analytical data reveals significant differences between the suppliers.

  • BioPure Chemicals provided the highest quality this compound with 99.7% purity, the lowest levels of impurities, moisture, and residual solvents. This high purity translated directly into superior performance in the functional assay, showing the most potent induction (lowest EC₅₀), highest maximal expression, and the lowest basal "leakiness." Low basal expression is critical for tightly controlled gene induction experiments.[8]

  • QuantumSynth offered a product of good quality, with a respectable purity of 98.5%. Its performance in the Tet-On system was robust, making it a viable and potentially more cost-effective option for applications where absolute maximum induction and minimal leakiness are not the primary concerns.

  • AxonPharm supplied a product with noticeably lower purity (96.2%) and higher levels of the parent compound, doxycycline (2.5%). This impurity profile likely contributed to its weaker performance in the functional assay, as evidenced by a higher EC₅₀, lower maximal induction, and significantly higher basal expression. The presence of residual doxycycline could also introduce unwanted antibiotic effects in sensitive experimental systems.

For researchers requiring the highest degree of precision and control in their experiments, particularly for sensitive applications like regulating gene expression in Tet-On/Tet-Off systems or for use as a certified analytical standard, BioPure Chemicals is the recommended supplier. For general-purpose use as a negative control or in less sensitive assays where cost is a factor, QuantumSynth presents a solid alternative. The product from AxonPharm may be unsuitable for applications requiring high purity and tightly controlled biological response. This guide underscores the importance of verifying supplier specifications with in-house analytical and functional testing to ensure data quality and experimental success.

References

A Comparative Guide to HPLC Methods for the Separation of 4-Epidoxycycline from Doxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of doxycycline and its epimer, 4-epidoxycycline, is critical for ensuring drug quality, stability, and safety. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to aid in the selection of an appropriate analytical technique.

Performance Comparison of HPLC Methods

The successful separation of doxycycline and this compound is influenced by several chromatographic parameters, including the choice of stationary phase (column), mobile phase composition, and flow rate. Below is a summary of different HPLC methods with their key performance indicators.

MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (Doxycycline) (min)Retention Time (this compound) (min)
Method 1 Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)Gradient elution with Mobile Phase A (phosphate buffer pH 8.5) and Mobile Phase B (methanol)1.7270~9.8[1]~6.4[1]
Method 2 Phenomenex Luna C18 (50 x 4.6 mm, 3 µm)Isocratic elution with water:acetonitrile:perchloric acid (75:25:0.2, v/v/v)0.7269Not SpecifiedNot Specified
Method 3 Altima C18 (150 x 4.6 mm, 5 µm)Isocratic elution with 0.1% Potassium Dihydrogen Phosphate buffer (pH 3.1) and Acetonitrile (60:40, v/v)1.0268~2.9Not Specified
Method 4 Phenomenex Luna C8 (250 x 4.6 mm, 5 µm)Isocratic elution with acetonitrile:water:perchloric acid (26:74:0.25, v/v/v), pH adjusted to 2.51.0350Not SpecifiedNot Specified
Method 5 Thermo C8 (250 x 4.0 mm, 5.0 µm)Isocratic elution with acetonitrile and 0.01 M potassium dihydrogenorthophosphate buffer (pH 4.0) (40:60, v/v)1.0325Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Method 1: Gradient C8 HPLC Method

This method demonstrates a clear separation of doxycycline and this compound using a gradient elution on a C8 column.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 mL of triethylamine, adjusted to pH 8.5.

  • Mobile Phase B: Methanol.

  • Gradient Program: Not specified in the available literature. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.

  • Flow Rate: 1.7 mL/min.

  • Column Temperature: 55°C.

  • Detection: UV at 270 nm.

  • Injection Volume: 25 µL.

Method 2: Isocratic C18 HPLC Method

This method utilizes a C18 column with an isocratic mobile phase for the separation of doxycycline and its related substances.

  • Instrumentation: HPLC system with a photodiode array detector.

  • Column: Phenomenex Luna C18 (50 x 4.6 mm, 3 µm).

  • Mobile Phase: A mixture of water, acetonitrile, and perchloric acid in the ratio of 75:25:0.2 (v/v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode array detector at 269 nm.

  • Injection Volume: 25 µL.

Method 4: Isocratic C8 HPLC Method for Degradation Products

This method is suitable for the separation of doxycycline from its degradation products, including 6-epidoxycycline, which is structurally similar to this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) with a C8 guard column.

  • Mobile Phase: A mixture of acetonitrile, water, and perchloric acid in the ratio of 26:74:0.25 (v/v/v), with the pH adjusted to 2.5 using 5 M sodium hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 350 nm.

Experimental Workflow

The general workflow for the HPLC analysis of doxycycline and this compound involves several key steps, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing and Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filtration Filtration through 0.45 µm filter Dilution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis.

Comparison of C18 and C8 Columns

The choice between a C18 and a C8 column is a critical factor in method development.

  • C18 Columns: These columns have a longer alkyl chain (18 carbon atoms), making them more hydrophobic. They generally provide stronger retention for non-polar compounds like doxycycline. This can lead to longer run times but may offer better resolution for complex mixtures.[2][3][4]

  • C8 Columns: With a shorter alkyl chain (8 carbon atoms), C8 columns are less hydrophobic than C18 columns.[2][3][4] This results in shorter retention times and faster analysis.[2][4] For the separation of doxycycline and this compound, a C8 column can provide sufficient resolution with the advantage of a quicker analysis time, as demonstrated in Method 1. The reduced hydrophobicity can sometimes improve peak shape for moderately polar compounds.[2]

References

Doxycycline Antibody Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of anti-doxycycline antibodies with its main epimer, 4-epidoxycycline, and other tetracycline analogues. This document is intended for researchers, scientists, and drug development professionals who utilize doxycycline-specific antibodies in immunoassays and require a thorough understanding of their specificity. While direct experimental data on the cross-reactivity with this compound is limited in publicly available literature, this guide offers an analysis based on structural chemistry and established immunological principles, alongside available data for other related compounds.

Introduction to Doxycycline and this compound

Doxycycline is a widely used broad-spectrum tetracycline antibiotic. This compound is a major, inactive metabolite and degradation product of doxycycline, differing only in the stereochemistry at the C4 position. The ability to distinguish between doxycycline and its epimers is crucial for accurate pharmacokinetic and residue analysis. Immunoassays, such as ELISA, are common methods for the detection of doxycycline, and the specificity of the antibodies used is a critical performance parameter.

Structural Comparison: Doxycycline vs. This compound

Doxycycline and this compound are stereoisomers. The key structural difference lies in the orientation of the dimethylamino group at the C4 position of the tetracyclic ring. This seemingly minor change can have a significant impact on the molecule's biological activity and its recognition by antibodies.

G cluster_0 Doxycycline cluster_1 This compound doxy epi_doxy doxy->epi_doxy Epimerization at C4

Fig. 1: Structural relationship between Doxycycline and this compound.

Cross-Reactivity of Anti-Doxycycline Antibodies

The cross-reactivity of an antibody is its ability to bind to substances other than its target antigen. In the context of doxycycline immunoassays, this is a critical parameter that determines the assay's specificity. The generation of highly specific antibodies depends on the design of the hapten used for immunization. Typically, doxycycline is conjugated to a carrier protein at a position distal to the key functional groups to ensure that the resulting antibodies recognize the unique features of the doxycycline molecule.

The following table summarizes the reported cross-reactivity of a polyclonal anti-doxycycline antibody with other tetracycline antibiotics, as determined by an indirect competitive ELISA (ic-ELISA).[1]

CompoundCross-Reactivity (%)
Doxycycline 100
Oxytetracycline10.71
Tetracycline4.10
Chlortetracycline1.89
Other Antibiotics<0.1

Data from an indirect competitive ELISA study. The cross-reactivity was calculated as (IC50 of doxycycline / IC50 of competing compound) x 100.[1]

Experimental Protocol: Indirect Competitive ELISA for Doxycycline

This section outlines a representative protocol for determining doxycycline concentrations using an indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA).[1][2]

Materials:

  • Microtiter plates coated with Doxycycline-hapten-protein conjugate (e.g., DOX-PABA-OVA)

  • Doxycycline standards

  • Anti-doxycycline primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Sample diluent

Procedure:

  • Coating:

    • Dilute the doxycycline-hapten-protein conjugate in coating buffer to the optimal concentration (e.g., 0.5 µg/mL).[1]

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.[1]

    • Wash the plate three times with wash buffer.

  • Competition:

    • Add 50 µL of doxycycline standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-doxycycline primary antibody to each well.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.[1]

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for a specified time (e.g., 15 minutes) at room temperature.

  • Measurement:

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the logarithm of the doxycycline standard concentrations.

    • Determine the concentration of doxycycline in the samples by interpolating their absorbance values from the standard curve.

G cluster_workflow Competitive ELISA Workflow A Plate coated with Doxycycline-Protein Conjugate B Add Doxycycline Standards and Samples A->B C Add Anti-Doxycycline Primary Antibody B->C D Competition for Antibody Binding C->D E Wash to Remove Unbound Antibody and Doxycycline D->E F Add Enzyme-Conjugated Secondary Antibody E->F G Wash to Remove Unbound Secondary Antibody F->G H Add Substrate G->H I Color Development (Inversely proportional to Doxycycline concentration) H->I J Add Stop Solution and Read Absorbance I->J

Fig. 2: Workflow of an indirect competitive ELISA for Doxycycline detection.

Conclusion

The specificity of anti-doxycycline antibodies is paramount for accurate and reliable quantification in various research and diagnostic applications. While cross-reactivity with other tetracyclines is generally low for well-designed assays, the potential for significant cross-reactivity with the C4-epimer, this compound, is high due to their structural identity, differing only in stereochemistry at a single position. Researchers should be aware of this potential for cross-reactivity and, when possible, validate their assays using this compound standards if the differentiation between the parent drug and this metabolite is critical for their studies. The development of monoclonal antibodies targeting the specific C4 configuration of doxycycline could offer a solution for highly specific detection.

References

4-Epidoxycycline: A Mitochondrial-Sparing Alternative to Doxycycline?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Doxycycline, a widely used tetracycline antibiotic, is a common tool in biomedical research, particularly for inducible gene expression systems (Tet-On/Tet-Off). However, a growing body of evidence highlights its significant off-target effects on mitochondrial function, potentially confounding experimental results. This guide provides a comparative analysis of doxycycline and its stereoisomer, 4-epidoxycycline, with a focus on their respective impacts on mitochondrial biology. The available data suggests that this compound may serve as a valuable alternative, retaining the ability to regulate gene expression without the detrimental effects on mitochondria.

Key Differences in Biological Activity

The fundamental distinction between doxycycline and this compound lies in their antibiotic activity. The stereochemical arrangement of the dimethylamino group at the C-4 position is critical for the antibacterial action of tetracyclines. In this compound, this group is in the epimeric position, leading to a loss of its ability to bind to bacterial ribosomes and inhibit protein synthesis.[1][2][3] Consequently, this compound is considered to lack the antibiotic properties of doxycycline.[1][2][3]

This difference is paramount when considering mitochondrial effects, as the primary mechanism of doxycycline-induced mitochondrial toxicity is the inhibition of mitochondrial protein synthesis. Due to the evolutionary origin of mitochondria from bacteria, their ribosomes share structural similarities with prokaryotic ribosomes, making them susceptible to tetracycline antibiotics.[4][5][6][7]

Doxycycline's Impact on Mitochondrial Function

Extensive research has demonstrated that doxycycline significantly impairs mitochondrial function through multiple mechanisms:

  • Inhibition of Mitochondrial Protein Synthesis: Doxycycline binds to the mitochondrial ribosome, hindering the translation of mitochondrial DNA-encoded proteins.[5][6][7][8] This leads to a state of "mitonuclear protein imbalance," where the levels of nuclear-encoded mitochondrial proteins are disproportionate to the reduced levels of mitochondrial-encoded proteins.[4]

  • Impaired Mitochondrial Respiration: The inhibition of mitochondrial protein synthesis disrupts the assembly of the electron transport chain complexes, leading to reduced oxygen consumption and a shift in cellular metabolism towards glycolysis.[5][7][9][10]

  • Induction of Oxidative Stress: Dysfunctional mitochondria can become a significant source of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[7]

  • Alterations in Mitochondrial Dynamics and Quality Control: Doxycycline has been shown to induce mitochondrial fragmentation and trigger mitophagy, the selective autophagic removal of damaged mitochondria.[7]

This compound: A Potentially Safer Alternative for Mitochondrial Health

Direct experimental data on the effects of this compound on mammalian mitochondrial function is limited. However, based on its lack of antibiotic activity, it is strongly inferred that this compound does not inhibit mitochondrial protein synthesis in the same manner as doxycycline.

A key study comparing the global gene expression changes in Saccharomyces cerevisiae treated with tetracycline, doxycycline, or this compound found that doxycycline elicited the most significant transcriptional response.[4][11] The authors noted that this compound was developed as a derivative with "less off-target consequences on mitochondrial health."[4][11]

While further direct investigation in mammalian systems is warranted, the available evidence positions this compound as a promising alternative for studies requiring the use of Tet-inducible systems where preserving normal mitochondrial function is critical.

Quantitative Data Summary

The following table summarizes the reported effects of doxycycline on key mitochondrial parameters. No quantitative data is currently available for the direct effects of this compound on these parameters.

ParameterCell Type/Model SystemDoxycycline ConcentrationObserved EffectReference
Mitochondrial Protein Synthesis (MT-CO2 & MT-CO3) Human A549 cellsNot specified~50% decrease[6]
Human fibroblastsNot specified~30% decrease[6]
Oxygen Consumption Human HEK293T cells1 µg/mLSignificant reduction[9]
Human MCF12A cells1 µg/mLSignificant reduction[9]
Human Glioma cell lines0.1 - 10 µg/mLDose-dependent reduction[7]
Cell Proliferation Various human cell lines1 µg/mLSignificant reduction in 7 out of 9 cell lines[9][10]

Experimental Protocols

Assessment of Mitochondrial Protein Synthesis

A common method to evaluate the impact on mitochondrial protein synthesis involves metabolic labeling with radioactive amino acids in the presence of a cytosolic translation inhibitor.

  • Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with doxycycline or the vehicle control for a specified period (e.g., 5 days).[6]

  • Inhibition of Cytosolic Translation: Before labeling, cells are incubated with a cytosolic protein synthesis inhibitor, such as emetine, to ensure that any observed protein synthesis is of mitochondrial origin.[6]

  • Metabolic Labeling: Cells are then incubated with a medium containing a radioactive amino acid, typically [³⁵S]-methionine, for a short period (e.g., 1 hour).[6]

  • Protein Extraction and Analysis: Total cell lysates are collected, and proteins are separated by SDS-PAGE. The gel is then dried and exposed to an autoradiography film or a phosphorimager to visualize the newly synthesized mitochondrial proteins.[6]

  • Quantification: The intensity of the bands corresponding to mitochondrial-encoded proteins (e.g., MT-CO1, MT-CO2, MT-ATP6) is quantified to determine the relative rate of synthesis.[6]

Measurement of Oxygen Consumption Rate (OCR)

Cellular respiration is frequently measured using extracellular flux analyzers.

  • Cell Seeding: Cells are seeded into specialized microplates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of doxycycline or the vehicle control for the desired duration.

  • Assay Preparation: Prior to the assay, the cell culture medium is replaced with a specialized assay medium.

  • Extracellular Flux Analysis: The microplate is placed in an extracellular flux analyzer which measures the rate of oxygen consumption in the medium surrounding the cells in real-time.

  • Data Analysis: OCR is calculated and normalized to cell number or protein concentration.

Signaling Pathways and Experimental Workflows

Doxycycline_Mitochondrial_Effects Doxycycline Doxycycline Mito_Ribosome Mitochondrial Ribosome (30S Subunit) Doxycycline->Mito_Ribosome Binds to Mito_Translation Mitochondrial Protein Synthesis Inhibition Mito_Ribosome->Mito_Translation Leads to Mitonuclear_Imbalance Mitonuclear Protein Imbalance Mito_Translation->Mitonuclear_Imbalance ETC_Dysfunction Electron Transport Chain Dysfunction Mitonuclear_Imbalance->ETC_Dysfunction Respiration Decreased Oxygen Consumption ETC_Dysfunction->Respiration ROS Increased ROS Production ETC_Dysfunction->ROS Glycolysis Shift to Glycolysis Respiration->Glycolysis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitophagy Mitophagy Oxidative_Stress->Mitophagy

Experimental_Workflow cluster_doxy Doxycycline Treatment cluster_4epi This compound Treatment Doxy Doxycycline Mito_Function Assess Mitochondrial Function: - Protein Synthesis - Oxygen Consumption - ROS Production - Membrane Potential Doxy->Mito_Function Expected Impairment Gene_Expression Assess Gene Expression (Tet-On/Off) Doxy->Gene_Expression Induces/Represses EpiDoxy This compound EpiDoxy->Mito_Function Expected No/Minimal Effect EpiDoxy->Gene_Expression Induces/Represses Cells Mammalian Cells Cells->Doxy Cells->EpiDoxy

Conclusion

The use of doxycycline in research, particularly in studies involving metabolism, cellular bioenergetics, and oxidative stress, requires careful consideration of its off-target mitochondrial effects. The available evidence strongly suggests that this compound, which lacks the antibiotic activity of its parent compound, is a more suitable alternative for regulating gene expression in Tet-inducible systems without perturbing mitochondrial function. While direct and comprehensive studies on the mitochondrial effects of this compound in mammalian cells are still needed to definitively confirm its mitochondrial safety, the current understanding of its mechanism of action provides a strong rationale for its use as a mitochondrial-sparing tool in biomedical research. Researchers are encouraged to validate the lack of mitochondrial effects of this compound within their specific experimental systems.

References

Safety Operating Guide

Proper Disposal of 4-Epidoxycycline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of 4-Epidoxycycline, an epimer of the antibiotic doxycycline, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, should be worn at all times when handling this compound.[2] All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust.[2]

In case of accidental release, avoid dust formation and prevent the chemical from entering drains or the environment.[1] Spills should be collected and placed in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedures

While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is an antibiotic and its release into the environment can contribute to the development of antibiotic-resistant bacteria.[3][4] Therefore, it should be managed as a non-RCRA pharmaceutical waste, which requires specific disposal methods to prevent environmental contamination.[1][5] The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all resulting waste.[6]

Pure (Unused) this compound
  • Segregation: Do not mix pure this compound with other chemical waste.

  • Packaging: Place the pure compound in its original container if possible, or in a new, clearly labeled, and securely sealed container. The label should include "this compound" and "For Incineration."

  • Collection: This waste should be collected by a licensed hazardous waste disposal service. It is often segregated into containers designated for non-hazardous pharmaceutical waste, which are typically white with blue lids or otherwise clearly marked for incineration.[1][7]

Contaminated Labware and Debris
  • Solid Waste: Items such as gloves, absorbent paper, and empty vials that are contaminated with this compound should be considered chemical waste.[3] Place these items in a designated hazardous waste container, appropriately labeled for incineration.[2]

  • Reusable Glassware: Non-porous materials like glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[2] After decontamination, the glassware can be washed and reused.

Aqueous Solutions of this compound
  • Drain Disposal Prohibition: Do not dispose of aqueous solutions containing this compound down the sanitary sewer.[5] Wastewater treatment facilities are not designed to remove such pharmaceuticals, leading to their release into the environment.[5][8]

  • Collection: Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container. This container should be designated for "Aqueous Pharmaceutical Waste" and managed for incineration.

Data on this compound and Related Compounds

For context, the following table summarizes key information related to the disposal and environmental considerations of doxycycline, the parent compound of this compound.

ParameterValue/InformationSource
RCRA Hazardous Waste Status Not typically a listed hazardous waste. Managed as non-RCRA pharmaceutical waste.[1][5]
Primary Disposal Method Incineration[1][5][7]
Environmental Concern Potential for promoting antibiotic resistance; persistence in the environment.[3][4]
Degradation Pathways Susceptible to degradation by hydrolysis (acidic and basic conditions), oxidation, and photolysis. However, degradation products may still be toxic.[3][9][10][11]
Aqueous Solubility Doxycycline is soluble in water.[12]

Experimental Protocols for Decontamination

For decontamination of reusable labware, the following protocol is recommended based on guidelines for doxycycline.[2]

Protocol for Decontamination of Glassware:

  • Initial Rinse: In a chemical fume hood, carefully rinse the glassware with a small amount of an appropriate solvent (e.g., water or ethanol) to remove the bulk of the this compound residue. Collect this rinsate as aqueous pharmaceutical waste.

  • Bleach Soaking: Prepare a 10% bleach solution in a suitable container. Submerge the rinsed glassware completely in the bleach solution.

  • Soaking Time: Allow the glassware to soak for a minimum of 24 hours.

  • Final Rinse: After soaking, remove the glassware and rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or use a laboratory oven.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow Start Identify this compound Waste WasteType Determine Waste Type Start->WasteType PureCompound Pure (Unused) Compound WasteType->PureCompound Pure ContaminatedSolid Contaminated Solid Waste (Gloves, Vials, etc.) WasteType->ContaminatedSolid Solid AqueousSolution Aqueous Solution WasteType->AqueousSolution Liquid ReusableGlassware Contaminated Reusable Glassware WasteType->ReusableGlassware Reusable PackagePure Package in Labeled, Sealed Container PureCompound->PackagePure PackageSolid Place in Labeled Hazardous Waste Container ContaminatedSolid->PackageSolid CollectAqueous Collect in Labeled, Leak-Proof Container AqueousSolution->CollectAqueous Decontaminate Decontaminate (e.g., 10% Bleach Soak) ReusableGlassware->Decontaminate Incinerate Dispose via Licensed Hazardous Waste Incineration PackagePure->Incinerate PackageSolid->Incinerate CollectAqueous->Incinerate Reuse Wash and Reuse Decontaminate->Reuse

References

Personal protective equipment for handling 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Epidoxycycline

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

According to safety data sheets, while this compound may not be classified as hazardous, it is crucial to follow standard precautionary measures for handling chemicals, as all chemicals may pose unknown hazards.[1] For related compounds like Doxycycline, more specific PPE is recommended.[2] The following table summarizes the required PPE.

Protection Type Equipment Specification & Rationale
Eye Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[3]
Hand Protection Chemical-resistant glovesUse impermeable gloves (e.g., nitrile) inspected before use. Wash and dry hands after glove removal.[2][3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect the skin and clothing from contamination.[2] For tasks with a higher risk of splashes, impervious clothing or an apron may be necessary.[3]
Respiratory Protection Not generally requiredIn well-ventilated areas, respiratory protection is not typically needed.[1] However, if dust formation is unavoidable or exposure limits are exceeded, a full-face respirator should be used.[2][3]

Operational and Disposal Plans

The following step-by-step protocols provide guidance for the safe handling and disposal of this compound.

Experimental Protocol: Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing the solid compound or preparing solutions, use a certified chemical fume hood.[2][3]

  • Work Surface: Prepare the work area by laying down an absorbent, disposable bench liner to contain any potential spills.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4]

2. Handling the Solid Compound:

  • Avoid Dust Generation: Exercise care when handling the solid powder to prevent the formation of dust and aerosols.[2][3]

  • Weighing: Weigh the compound within a chemical fume hood or a ventilated balance enclosure.

  • Transfer: Use appropriate tools (e.g., spatula) to transfer the powder. Avoid scooping in a manner that creates airborne dust.

3. Solution Preparation:

  • Solvent Addition: When preparing solutions, add the solvent to the solid compound slowly to minimize splashing and aerosol generation.

  • Container: Use a sealed container for mixing or dissolving to prevent the release of vapors or aerosols.

4. General Hygiene:

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it separately from other laundry.[5]

  • Eating and Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

Accidental Release Measures
  • Spill Response: In case of a spill, evacuate personnel to a safe area.[3]

  • Containment: For solid spills, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[4]

  • Cleaning: Clean the spill area thoroughly with soap and water, and dispose of all contaminated cleaning materials as hazardous waste.[2]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or surface water.[1][3]

Disposal Plan
  • Waste Classification: All unused this compound and materials contaminated with it (e.g., gloves, bench liners, paper towels) must be treated as hazardous chemical waste.[2][7]

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container for hazardous materials.[2][3]

  • Disposal Method: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[4] Smaller quantities may sometimes be disposed of with household waste, but this should be confirmed with institutional EHS guidelines.[1]

  • Empty Containers: Uncleaned packagings should also be disposed of according to official regulations.[1]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management prep1 Verify Fume Hood Operation prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (Absorbent Liner) prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 Start Work handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 cleanup1 Decontaminate Work Area handle3->cleanup1 Work Complete spill Spill Occurs handle3->spill cleanup2 Doff PPE Correctly cleanup1->cleanup2 disp1 Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) cleanup1->disp1 Collect Waste cleanup3 Wash Hands Thoroughly cleanup2->cleanup3 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 spill_response Execute Spill Cleanup Protocol spill->spill_response Emergency spill_response->cleanup1 Area Secure

Caption: Workflow for safe handling and disposal of this compound.

References

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